molecular formula C19H15Br B147582 Bromotriphenylmethane CAS No. 596-43-0

Bromotriphenylmethane

Cat. No.: B147582
CAS No.: 596-43-0
M. Wt: 323.2 g/mol
InChI Key: NZHXEWZGTQSYJM-UHFFFAOYSA-N
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Description

Bromotriphenylmethane, also known as this compound, is a useful research compound. Its molecular formula is C19H15Br and its molecular weight is 323.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66464. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[bromo(diphenyl)methyl]benzene
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InChI

InChI=1S/C19H15Br/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
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InChI Key

NZHXEWZGTQSYJM-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)Br
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Molecular Formula

C19H15Br
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DSSTOX Substance ID

DTXSID4060494
Record name Bromotriphenylmethane
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Molecular Weight

323.2 g/mol
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Physical Description

Light yellow powder; [Alfa Aesar MSDS]
Record name Triphenylmethyl bromide
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CAS No.

596-43-0
Record name Trityl bromide
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Record name 2-bromo-1,1,1-triphenylethane
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Bromotriphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, bromotriphenylmethane, also known as trityl bromide, is a crucial reagent and intermediate in organic synthesis. Its utility in protecting groups, dye manufacturing, and as a precursor for various pharmaceuticals necessitates a thorough understanding of its preparation and purification.[1] This technical guide provides a detailed overview of the prevalent synthesis and purification methodologies for this compound, complete with experimental protocols, quantitative data summaries, and visual diagrams to elucidate key processes.

Synthesis of this compound

The primary and most common method for synthesizing this compound is through the nucleophilic substitution of triphenylmethanol (B194598). This reaction typically proceeds via an SN1 mechanism, leveraging the stability of the triphenylmethyl (trityl) carbocation intermediate.[2][3]

Synthesis from Triphenylmethanol

The reaction of triphenylmethanol with a bromine source, such as hydrobromic acid, is a widely employed synthetic route.[3][4] The acidic conditions facilitate the protonation of the hydroxyl group, which then departs as a water molecule, forming a stable tertiary carbocation. The subsequent attack by a bromide ion yields the desired product.

A common procedure involves dissolving triphenylmethanol in a suitable solvent like acetic acid and then introducing hydrobromic acid.[3][4] The reaction mixture is often heated to ensure completion.[3]

Reaction Mechanism:

The synthesis from triphenylmethanol proceeds through a classic SN1 pathway, which is outlined in the diagram below. The stability of the triphenylmethyl carbocation is a key factor driving this mechanism.[2]

SN1_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Triphenylmethanol Triphenylmethanol (Ph)₃COH Protonated_Alcohol Protonated Alcohol (Ph)₃COH₂⁺ Triphenylmethanol->Protonated_Alcohol + H⁺ Carbocation Triphenylmethyl Carbocation (Ph)₃C⁺ Protonated_Alcohol->Carbocation - H₂O This compound This compound (Ph)₃CBr Carbocation->this compound + Br⁻ HBr HBr H2O H₂O Br_ion Br⁻

Figure 1: SN1 reaction mechanism for the synthesis of this compound.

Experimental Protocols

Below are detailed experimental procedures for the synthesis and purification of this compound.

Protocol 1: Synthesis from Triphenylmethanol

This protocol is adapted from established laboratory procedures.[3][4]

Materials:

  • Triphenylmethanol

  • Glacial Acetic Acid

  • Hydrobromic Acid (48% aqueous solution)

  • Ice bath

  • Heating apparatus (e.g., hot water bath)

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a round-bottom flask, dissolve a specific mass of triphenylmethanol in glacial acetic acid.

  • Slowly add a stoichiometric excess of 48% hydrobromic acid to the solution while stirring. The solution may turn a bright yellow color.[3]

  • Heat the reaction mixture in a hot water bath for 5-10 minutes.[3]

  • Allow the mixture to cool to room temperature, and then place it in an ice bath to facilitate the crystallization of the product.

  • Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining acid.

  • The crude product can then be purified by recrystallization.

Purification of this compound

The most common method for purifying crude this compound is recrystallization.[5][6] This technique relies on the difference in solubility of the desired compound and impurities in a given solvent at different temperatures.

Recrystallization Procedure

Solvent Selection: The choice of solvent is critical for effective recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] For this compound, common recrystallization solvents include isopropanol (B130326) and ethanol.[8]

General Protocol:

  • Dissolve the crude this compound in a minimal amount of hot recrystallization solvent (e.g., isopropanol).

  • If there are any insoluble impurities, perform a hot filtration to remove them.

  • Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize the yield, the flask can be placed in an ice bath to further decrease the solubility of the product.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any soluble impurities adhering to the crystal surface.

  • Dry the crystals thoroughly to remove any residual solvent.

The following diagram illustrates a typical workflow for the synthesis and purification process.

Synthesis_Workflow Start Start: Triphenylmethanol Dissolution Dissolve in Acetic Acid Start->Dissolution Reaction Add HBr & Heat Dissolution->Reaction Cooling Cool to Room Temp. Reaction->Cooling Crystallization Ice Bath Crystallization Cooling->Crystallization Filtration1 Vacuum Filtration (Crude Product) Crystallization->Filtration1 Recrystallization Recrystallize from Hot Solvent Filtration1->Recrystallization Cooling2 Slow Cooling & Ice Bath Recrystallization->Cooling2 Filtration2 Vacuum Filtration (Pure Product) Cooling2->Filtration2 Drying Dry Crystals Filtration2->Drying End End: Pure this compound Drying->End

Figure 2: Experimental workflow for the synthesis and purification of this compound.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of this compound.

PropertyValueReference
Molecular Formula C₁₉H₁₅Br[9]
Molecular Weight 323.23 g/mol [1]
Appearance White to yellow powder[1]
Melting Point 152-157 °C[1][10]
Boiling Point 230 °C at 15 mmHg[10]
Purity (Typical) ≥ 98%[1]

Table 1: Physical and Chemical Properties of this compound.

Reactant 1Reactant 2Product YieldConditionsReference
TriphenylmethanolHydrobromic Acid~76%Acetic acid solvent, heating[11]
This compoundEthanol20-73%SN1 reaction, 50-65°C, 5-30 min[12]

Table 2: Reported Yields for Reactions Involving this compound.

Conclusion

The synthesis of this compound from triphenylmethanol via an SN1 reaction is a robust and widely used method. Purification through recrystallization is effective in yielding a high-purity product suitable for a variety of applications in research and development. The protocols and data presented in this guide offer a comprehensive resource for scientists and professionals working with this important chemical compound. Adherence to proper laboratory techniques is crucial for achieving high yields and purity.

References

Crystal Structure of Bromotriphenylmethane: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information regarding the crystal structure analysis of bromotriphenylmethane (C₁₉H₁₅Br), a compound of interest in organic synthesis and materials science. While a definitive crystallographic study has been identified, access to the complete dataset and detailed experimental protocols from the primary literature is currently limited. This document outlines the known information and provides a framework for a complete analysis pending access to the full research article.

Introduction

This compound, also known as trityl bromide, is a sterically hindered organobromine compound. Its triphenylmethyl (trityl) group is a versatile protecting group in organic synthesis, and its derivatives are explored for applications in materials science. Understanding the precise three-dimensional arrangement of atoms in the solid state through single-crystal X-ray diffraction is crucial for elucidating structure-property relationships, predicting crystal packing, and informing the design of new materials.

A key study identifying the crystal structure is:

  • Yarkaeva, Yu. A., Islamuratova, E. N., Zagitova, L. R., Gus'kov, V. Yu., Zil'berg, R. A., & Maistrenko, V. N. (2021). A Sensor for the Recognition and Determination of Tryptophan Enantiomers Based on Carbon-Paste Electrode Modified by Enantiomorphic Crystals of this compound. Journal of Analytical Chemistry, 76(11), 1345–1354.

While the full text of this article containing the detailed crystallographic data is not openly accessible, its title and abstract strongly indicate that the crystal structure of this compound has been determined and is central to the research.

Experimental Protocols (Anticipated)

A complete technical guide would require detailed experimental protocols. Based on standard crystallographic practices, the following methodologies are anticipated to have been used in the determination of the this compound crystal structure.

Synthesis and Crystallization

The synthesis of this compound is a well-established procedure. A typical laboratory-scale synthesis involves the reaction of triphenylmethanol (B194598) with a brominating agent such as hydrobromic acid or phosphorus tribromide.

For single-crystal X-ray diffraction, high-quality single crystals are required. The crystallization process is critical and would likely involve the following steps:

  • Purification: The crude this compound product would be purified, likely by recrystallization from a suitable solvent or by column chromatography, to remove any impurities that could hinder crystal growth.

  • Solvent Selection: A systematic screening of various solvents and solvent mixtures would be performed to identify conditions that yield well-formed, single crystals. Common techniques include slow evaporation, vapor diffusion, and cooling of a saturated solution.

  • Crystal Growth: Once suitable conditions are found, the crystallization experiment would be set up and allowed to proceed undisturbed over a period of hours to days.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

The determination of the crystal structure would have been performed using a single-crystal X-ray diffractometer. The anticipated workflow is as follows:

  • Crystal Mounting: A suitable single crystal of this compound would be selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal would be placed in the X-ray beam of the diffractometer. The instrument, equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector, would collect diffraction data as the crystal is rotated. Key data collection parameters would include the temperature (often cryogenic to reduce thermal motion), the range of diffraction angles (2θ), and the exposure time.

  • Data Processing: The raw diffraction images would be processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption. This processed data would then be used for structure solution and refinement.

Structure Solution and Refinement

The final step is the determination of the atomic arrangement in the crystal lattice from the processed diffraction data.

  • Structure Solution: The initial atomic positions would be determined using direct methods or Patterson methods.

  • Structure Refinement: The initial structural model would be refined against the experimental data using least-squares methods. This iterative process adjusts atomic coordinates, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed by parameters such as the R-factor.

Data Presentation (Anticipated)

Access to the primary research article would allow for the compilation of the following quantitative data into a comprehensive table.

Table 1. Anticipated Crystallographic Data for this compound.

ParameterValue
Crystal System e.g., Monoclinic, Orthorhombic, etc.
Space Group e.g., P2₁/c, Pccn, etc.
Unit Cell Dimensions
a (Å)Value
b (Å)Value
c (Å)Value
α (°)Value
β (°)Value
γ (°)Value
Volume (ų)Value
Z (molecules per unit cell)Value
Calculated Density (g/cm³)Value
Absorption Coefficient (μ) (mm⁻¹)Value
F(000) Value
Crystal Size (mm³)Value
Temperature (K)Value
Wavelength (λ) (Å)Value
2θ Range for Data Collection (°)Value
Reflections Collected Value
Independent Reflections Value
R-int Value
Final R indices [I>2σ(I)]
R₁Value
wR₂Value
R indices (all data)
R₁Value
wR₂Value
Goodness-of-fit on F² Value

Visualization

To illustrate the anticipated experimental and logical workflows, the following diagrams are provided in the DOT language.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of this compound purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (SC-XRD) mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement data_analysis Data Analysis & Validation structure_refinement->data_analysis

Caption: Experimental workflow for the crystal structure analysis of this compound.

Logical Relationship of Crystallographic Data

logical_relationship cluster_unit_cell Unit Cell Information cluster_atomic_info Atomic Information cluster_derived_info Derived Structural Information cell_params Lattice Parameters (a, b, c, α, β, γ) atomic_coords Atomic Coordinates (x, y, z) cell_params->atomic_coords space_group Space Group space_group->atomic_coords displacement_params Anisotropic Displacement Parameters atomic_coords->displacement_params bond_lengths Bond Lengths & Angles atomic_coords->bond_lengths crystal_packing Crystal Packing & Intermolecular Interactions bond_lengths->crystal_packing diffraction_data Raw Diffraction Data diffraction_data->cell_params diffraction_data->space_group

Caption: Logical flow from diffraction data to detailed structural information.

Conclusion and Future Work

A comprehensive crystal structure analysis of this compound is contingent upon accessing the full experimental data and methodologies from the primary literature. The identified publication by Yarkaeva et al. (2021) is the most promising source for this information. Once the full crystallographic information file (CIF) and experimental details are obtained, a complete and in-depth technical guide can be compiled. This will enable a thorough understanding of the solid-state structure of this compound, which is valuable for researchers in synthetic chemistry, materials science, and drug development.

An In-depth Technical Guide on the Photophysical and Photochemical Properties of Bromotriphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromotriphenylmethane, a halogenated derivative of triphenylmethane (B1682552), serves as a valuable precursor in organic synthesis and has garnered attention for its unique photochemical properties. This technical guide provides a comprehensive overview of the photophysical and photochemical characteristics of this compound, with a focus on its absorption and emission properties, photochemical reactivity, and the transient species involved. This document is intended to be a resource for researchers in photochemistry, materials science, and drug development, providing detailed experimental methodologies and a summary of key quantitative data to facilitate further investigation and application of this compound.

Introduction

This compound, also known as trityl bromide, is a crystalline solid that is widely utilized in organic synthesis as a protecting group and as a precursor to the triphenylmethyl (trityl) radical.[1] Its photochemistry is primarily dictated by the carbon-bromine (C-Br) bond, which is susceptible to homolytic cleavage upon absorption of ultraviolet (UV) light. This process generates the highly colored and persistent trityl radical, a species of significant interest in various fields, including polymer chemistry and materials science.[1][2] Understanding the photophysical and photochemical properties of this compound is crucial for controlling its reactivity and harnessing its potential in light-driven applications. This guide summarizes the available data on its spectral properties, photochemical reaction pathways, and provides an overview of the experimental techniques used to study these phenomena.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Synonyms Trityl bromide, Triphenylmethyl bromide[3][4]
CAS Number 596-43-0[3][4]
Molecular Formula C₁₉H₁₅Br[3][4]
Molecular Weight 323.23 g/mol [3][4]
Appearance White to yellow powder[2]
Melting Point 152-154 °C
Boiling Point 230 °C at 15 mmHg
Solubility Soluble in organic solvents such as acetone.[5]

Photophysical Properties

Absorption Spectra

This compound absorbs in the ultraviolet region of the electromagnetic spectrum. The absorption of a photon promotes the molecule to an electronically excited state. The specific absorption maxima (λmax) and molar extinction coefficients (ε) are dependent on the solvent used. While a specific UV-Vis spectrum for this compound is not widely published, related triphenylmethane dyes exhibit complex absorption profiles.[1][6] For instance, bromopyrogallol red, a brominated triphenylmethane dye, shows distinct absorption bands corresponding to its different tautomeric forms, which are influenced by the pH of the solution.[1][6]

Emission Properties

Upon excitation, molecules can relax to the ground state through radiative (fluorescence, phosphorescence) or non-radiative pathways. Detailed fluorescence and phosphorescence data for this compound, such as emission maxima and quantum yields, are not extensively documented. However, studies on related triphenylmethane dyes, such as bromopyrogallol red, have shown that these molecules can exhibit emission from both the second excited singlet state (S₂) and the first excited singlet state (S₁), with S₂ emission being the major component.[1][6] The presence of the heavy bromine atom in bromopyrogallol red has been observed to influence the ultrafast relaxation dynamics, a phenomenon known as the heavy atom effect.[1][6] The S₂ emission lifetimes for these dyes are in the femtosecond range (150-300 fs), while the S₁ emission lifetimes are in the nanosecond range (2-5 ns).[6]

Photochemical Properties

The primary photochemical reaction of this compound is the homolytic cleavage of the C-Br bond upon UV irradiation, leading to the formation of a triphenylmethyl radical and a bromine atom.[7] This process is a key step in many of its synthetic applications.

Photodissociation Mechanism

The photodissociation of this compound can be represented by the following equation:

(C₆H₅)₃CBr + hν → (C₆H₅)₃C• + Br•

Photodissociation_Mechanism This compound This compound Excited_State Excited State [(C₆H₅)₃CBr]* This compound->Excited_State UV light (hν) Products Triphenylmethyl Radical (C₆H₅)₃C• + Bromine Atom Br• Excited_State->Products C-Br Bond Cleavage

Photodissociation of this compound.
Transient Species

The primary transient species formed upon photolysis of this compound is the triphenylmethyl radical. This radical is known for its persistence and characteristic yellow color in solution. The stability of the trityl radical is attributed to the delocalization of the unpaired electron over the three phenyl rings. The formation and decay of this and other transient species can be monitored using time-resolved spectroscopic techniques such as transient absorption spectroscopy.[10][11]

Experimental Protocols

Studying the photophysical and photochemical properties of this compound requires specialized experimental techniques.

Steady-State Spectroscopy
  • UV-Vis Absorption Spectroscopy : To determine the absorption spectrum, a solution of this compound in a suitable UV-transparent solvent (e.g., cyclohexane, acetonitrile) is prepared. The absorbance is measured as a function of wavelength using a dual-beam spectrophotometer.

  • Fluorescence Spectroscopy : To measure the emission spectrum, the solution is excited at a wavelength where it absorbs strongly. The emitted light is collected at a 90-degree angle to the excitation beam and passed through a monochromator to a detector. The fluorescence quantum yield can be determined relative to a standard with a known quantum yield.[12]

Time-Resolved Spectroscopy

  • Transient Absorption Spectroscopy (TAS) : This pump-probe technique is used to study the dynamics of excited states and the formation of transient species. A short, intense laser pulse (pump) excites the sample, and a second, weaker pulse (probe) monitors the changes in absorption at different time delays after excitation. By varying the delay time, the formation and decay of transient species can be followed on timescales ranging from femtoseconds to milliseconds.[13]

TAS_Workflow cluster_0 Experimental Setup Laser Pulsed Laser Beam_Splitter Beam Splitter Laser->Beam_Splitter Pump_Beam Pump Beam Beam_Splitter->Pump_Beam 90% Probe_Beam Probe Beam Beam_Splitter->Probe_Beam 10% Sample Sample (this compound) Pump_Beam->Sample Delay_Line Optical Delay Line Probe_Beam->Delay_Line Delay_Line->Sample Detector Detector Sample->Detector

Simplified workflow for Transient Absorption Spectroscopy.
Photolysis Quantum Yield Determination

The quantum yield of photodissociation can be determined by measuring the number of molecules of this compound that decompose and the number of photons absorbed by the solution. This typically involves irradiating a solution of known concentration with a light source of known intensity and wavelength for a specific time. The change in concentration of the reactant can be monitored by UV-Vis spectroscopy or chromatography. The number of photons absorbed can be measured using a chemical actinometer.[12][14]

Quantum_Yield_Determination Start Prepare Solution of This compound Irradiation Irradiate with Monochromatic Light Start->Irradiation Measure_Absorption Measure Photon Flux (Actinometry) Irradiation->Measure_Absorption Monitor_Concentration Monitor Reactant Concentration Change (Spectroscopy/Chromatography) Irradiation->Monitor_Concentration Calculate Calculate Quantum Yield Φ = (moles reacted) / (moles of photons absorbed) Measure_Absorption->Calculate Monitor_Concentration->Calculate End Result Calculate->End

Workflow for determining the photodissociation quantum yield.

Applications in Drug Development and Research

The photochemical properties of this compound and its derivatives have potential applications in several areas:

  • Photodynamic Therapy (PDT) : The ability to generate reactive radical species upon light activation makes this class of compounds interesting for the development of photosensitizers for PDT.

  • Photoactivated Drug Delivery : The light-sensitive C-Br bond could be incorporated into drug delivery systems to enable the controlled release of therapeutic agents at a specific site upon irradiation.

  • Probes for Biological Systems : The formation of the colored trityl radical can be used as a basis for developing photochemical probes to study biological processes.

Conclusion

This compound exhibits interesting photochemical behavior dominated by the photodissociation of the C-Br bond to form the stable triphenylmethyl radical. While a comprehensive set of quantitative photophysical data is not yet available, studies on related compounds provide valuable insights into its excited-state dynamics. Further research, particularly utilizing advanced time-resolved spectroscopic techniques, is needed to fully elucidate the photophysical and photochemical properties of this compound. Such studies will undoubtedly pave the way for its application in various light-driven technologies, including those relevant to drug development and biomedical research.

References

An In-Depth Technical Guide to the SN1 Reaction Mechanism of Bromotriphenylmethane with Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the unimolecular nucleophilic substitution (SN1) reaction mechanism between bromotriphenylmethane and various alcohols. It delves into the core principles governing this reaction, including kinetics, solvent effects, and the stability of the key intermediate. This document is intended to serve as a detailed resource, offering both theoretical insights and practical experimental guidance.

Core Concepts: The SN1 Pathway of this compound

The reaction of this compound with alcohols proceeds via a classic SN1 mechanism. This two-step pathway is dictated by the structure of the substrate, which is a tertiary alkyl halide. A key feature of this reaction is the formation of a highly stable carbocation intermediate.

Step 1: Formation of the Triphenylmethyl (Trityl) Carbocation

The first and rate-determining step involves the slow, spontaneous dissociation of the carbon-bromine bond in this compound. This heterolytic cleavage results in the formation of a bromide ion and the triphenylmethyl (trityl) carbocation. The high stability of this carbocation is a primary driver for the reaction proceeding via the SN1 pathway. This stability arises from the extensive resonance delocalization of the positive charge across the three phenyl rings.[1][2][3] The planarity of the carbocation allows for effective overlap of the empty p-orbital on the central carbon with the π-systems of the aromatic rings.

Step 2: Nucleophilic Attack by the Alcohol

The second step is a rapid nucleophilic attack on the electrophilic carbocation by the alcohol molecule. The alcohol acts as a weak nucleophile, and its oxygen atom donates a lone pair of electrons to the positively charged carbon. This results in the formation of a protonated ether.

Step 3: Deprotonation

The final step is a fast acid-base reaction where another alcohol molecule in the solvent acts as a base, removing the proton from the newly formed oxonium ion. This regenerates the alcohol catalyst and yields the final ether product.

Quantitative Data Presentation

Polar protic solvents, such as alcohols, are particularly effective at promoting SN1 reactions because they can stabilize both the developing carbocation and the leaving group through hydrogen bonding and dipole-dipole interactions.[4][5][6] The ability of the solvent to stabilize the transition state leading to the carbocation is crucial. Generally, more polar and more sterically hindered alcohols are better at solvating the carbocation and the leaving group, which can influence the overall rate.

AlcoholStructureRelative Rate Constant (k_rel)Activation Energy (Ea)
MethanolCH₃OHHigherLower
EthanolCH₃CH₂OHHighLow
Isopropanol(CH₃)₂CHOHModerateModerate
t-Butanol(CH₃)₃COHLowerHigher

Note: The relative rates and activation energies presented in this table are based on established principles of SN1 reactions and solvent effects. The trend indicates that less hindered primary alcohols are expected to lead to faster reaction rates compared to more hindered tertiary alcohols. This is because the nucleophilic attack of the solvent is also a factor in the overall process, and steric hindrance can play a role. However, the overriding factor is the solvent's ability to stabilize the carbocation and the leaving group.

Experimental Protocols

Detailed methodologies for studying the kinetics of the SN1 reaction of this compound with alcohols are crucial for obtaining reliable quantitative data. The progress of the reaction can be monitored by measuring the rate of disappearance of the reactant or the rate of appearance of a product. Common methods include conductometry, spectrophotometry, and titration.

Conductometric Method

This method is based on the increase in the conductivity of the solution as the reaction progresses due to the formation of ionic products (HBr, which dissociates into H⁺ and Br⁻).

Methodology:

  • Solution Preparation: Prepare a dilute solution of this compound in the desired alcohol (e.g., 0.01 M). Ensure the alcohol is of high purity and anhydrous to avoid side reactions.

  • Instrumentation: Use a calibrated conductivity meter with a probe suitable for organic solvents. The reaction should be carried out in a thermostated vessel to maintain a constant temperature.

  • Data Acquisition:

    • Equilibrate the alcohol in the reaction vessel to the desired temperature.

    • Initiate the reaction by adding a known volume of a stock solution of this compound in the same alcohol.

    • Start recording the conductivity of the solution at regular time intervals.

  • Data Analysis:

    • The rate of the reaction can be determined by plotting the change in conductivity against time.

    • The pseudo-first-order rate constant (k') can be calculated from the slope of the plot of ln(σ∞ - σt) versus time, where σt is the conductivity at time t and σ∞ is the conductivity at the completion of the reaction.

Spectrophotometric Method

The formation of the intensely colored triphenylmethyl carbocation can be monitored using UV-Vis spectrophotometry.

Methodology:

  • Solution Preparation: Prepare a dilute solution of this compound in the chosen alcohol.

  • Instrumentation: Use a UV-Vis spectrophotometer with a thermostated cell holder.

  • Data Acquisition:

    • Determine the λmax (wavelength of maximum absorbance) of the triphenylmethyl carbocation in the specific alcohol.

    • Place the reaction mixture in the cuvette and monitor the increase in absorbance at λmax over time.

  • Data Analysis:

    • The pseudo-first-order rate constant (k') can be determined from the slope of the plot of ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction.

Titration Method

The production of hydrobromic acid (HBr) as a byproduct of the reaction can be quantified by titration with a standard base.

Methodology:

  • Reaction Setup: Carry out the reaction in a thermostated flask.

  • Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a cold, non-reactive solvent (e.g., acetone).

  • Titration: Titrate the quenched aliquot with a standardized solution of a base (e.g., sodium hydroxide) using a suitable indicator (e.g., phenolphthalein).

  • Data Analysis:

    • The concentration of HBr produced at each time point can be calculated from the volume of base used.

    • The pseudo-first-order rate constant (k') can be obtained by plotting ln([P]∞ - [P]t) versus time, where [P]t is the concentration of HBr at time t and [P]∞ is the final concentration of HBr.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

SN1_Mechanism cluster_step1 Step 1: Carbocation Formation (Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation R_Br This compound TS1 Transition State 1 R_Br->TS1 Slow Carbocation Triphenylmethyl Carbocation TS1->Carbocation Br_ion Bromide Ion TS1->Br_ion Protonated_Ether Protonated Ether Carbocation->Protonated_Ether ROH_nuc Alcohol (Nucleophile) ROH_nuc->Protonated_Ether Fast Ether Ether Product Protonated_Ether->Ether ROH2_plus Protonated Alcohol ROH_base Alcohol (Base) ROH_base->ROH2_plus

Caption: The SN1 reaction mechanism of this compound with an alcohol.

Experimental_Workflow cluster_prep Preparation cluster_execution Kinetic Run cluster_analysis Data Analysis Reactant_prep Prepare this compound Solution Mixing Mix Reactant and Alcohol at t=0 Reactant_prep->Mixing Solvent_prep Prepare Anhydrous Alcohol Solvent_prep->Mixing Instrument_prep Calibrate and Thermostat Instrument Instrument_prep->Mixing Data_Collection Collect Data (Conductivity, Absorbance, or Titration) Mixing->Data_Collection Plotting Plot Kinetic Data Data_Collection->Plotting Calculation Calculate Pseudo-First-Order Rate Constant (k') Plotting->Calculation Activation_Energy Determine Activation Energy (from runs at different temperatures) Calculation->Activation_Energy

Caption: General experimental workflow for the kinetic study of the SN1 reaction.

Logical_Relationship cluster_factors Factors Influencing SN1 Rate Substrate Substrate Structure (Tertiary Halide) Carbocation_Stability Carbocation Stability (High - Resonance) Substrate->Carbocation_Stability Rate SN1 Reaction Rate Carbocation_Stability->Rate Increases Solvent Solvent Properties (Polar Protic) Solvent->Rate Increases Leaving_Group Leaving Group Ability (Good - Bromide) Leaving_Group->Rate Increases

Caption: Key factors influencing the rate of the SN1 reaction of this compound.

References

Stability of the trityl carbocation formed from Bromotriphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical examination of the triphenylmethyl (trityl) carbocation, a cornerstone intermediate in organic chemistry. We will explore the factors governing its exceptional stability, its quantitative characterization, and the protocols for its generation from bromotriphenylmethane.

Core Concepts: Understanding Trityl Carbocation Stability

The triphenylmethyl cation, or trityl carbocation, is a tertiary carbocation renowned for its remarkable stability. Unlike simple alkyl carbocations, which are transient and highly reactive, the trityl cation is stable enough to be isolated as a salt with non-nucleophilic anions like tetrafluoroborate (B81430) or hexafluorophosphate. This stability arises from a combination of powerful electronic and structural factors.

Resonance Stabilization

The primary factor contributing to the trityl cation's stability is extensive resonance delocalization of the positive charge. The central, sp²-hybridized carbon atom is bonded to three phenyl rings. The empty p-orbital on this central carbon can overlap with the π-electron systems of all three aromatic rings.

This overlap allows the positive charge to be distributed away from the central carbon and across ten atoms in total: the central carbon and the ortho and para positions of each of the three phenyl rings. This delocalization significantly lowers the energy of the cation, rendering it substantially more stable than carbocations where the charge is localized on a single atom.

Steric Effects

The three phenyl rings cannot lie in the same plane due to steric hindrance. Instead, they adopt a propeller-like conformation. This specific geometry, while sometimes thought to hinder perfect orbital overlap for resonance, is the lowest energy conformation that balances steric repulsion and electronic stabilization.

Quantitative Measures of Stability

The stability of the trityl carbocation can be quantified through several experimental and spectroscopic parameters. These values are crucial for comparing its reactivity to other carbocations and for understanding its behavior in reaction mechanisms.

ParameterValueSignificance
pK R+ -6.63This value represents the pH at which the concentration of the carbocation is equal to the concentration of its corresponding alcohol (triphenylmethanol). A more negative pK R+ indicates greater stability of the carbocation.
¹³C NMR Chemical Shift (C+) 211.3 ppmThe central, positively charged carbon atom is highly deshielded, resulting in a characteristic downfield chemical shift far from typical sp² carbons (which appear around 120-150 ppm). This large shift is a direct measure of the electron deficiency at the central carbon.
UV-Vis Absorption (λ max) 410 nm, 435 nmThe extensive conjugated system of the trityl carbocation gives it a distinct yellow color. It strongly absorbs visible light, with characteristic maximum absorption wavelengths (λmax) that can be used for quantification.[1]

Formation from this compound

The trityl carbocation is readily formed from this compound through the heterolytic cleavage of the carbon-bromine bond. This process is a classic example of a unimolecular nucleophilic substitution (Sₙ1) reaction pathway, where the formation of the stable carbocation intermediate is the rate-determining step. The reaction is highly favorable due to the stability of the resulting carbocation.

The formation can be facilitated in two primary ways:

  • Sₙ1 Solvolysis: Dissolving this compound in a polar, weakly nucleophilic solvent (like ethanol (B145695) or a mixture of acetone (B3395972) and water) promotes the spontaneous dissociation of the bromide ion.

  • Lewis Acid Catalysis: The addition of a Lewis acid, such as aluminum chloride (AlCl₃), abstracts the bromide ion to form a complex anion (e.g., AlCl₃Br⁻) and the trityl carbocation. This method is effective even in non-polar solvents like dichloromethane.

The logical workflow for the formation and subsequent reaction of the trityl carbocation is illustrated below.

G Workflow: Trityl Carbocation Formation and Reaction cluster_start Starting Material cluster_process Formation Process cluster_intermediate Intermediate cluster_end Final Product start This compound process Dissociation (Sₙ1 / Lewis Acid) start->process Initiation carbocation Trityl Carbocation process->carbocation Forms product Substituted Product carbocation->product Reacts with Nucleophile

Caption: Logical workflow for the generation and subsequent reaction of the trityl carbocation.

Experimental Protocols

The following protocols detail the generation and characterization of the trityl carbocation from this compound.

Protocol 1: Generation via Sₙ1 Solvolysis

This protocol is adapted from procedures involving the Sₙ1 reaction of triphenylmethyl halides.

  • Dissolution: Weigh 0.50 g of this compound and place it in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Solvent Addition: Add 10 mL of acetone and stir until the solid is fully dissolved.

  • Initiation: Add 2.0 mL of water to the acetone solution. The polar solvent mixture will facilitate the ionization of the C-Br bond.

  • Reaction: Stir the mixture at room temperature for 10-15 minutes. The solution should develop a characteristic yellow color, indicating the presence of the trityl carbocation.

  • Characterization: Immediately take an aliquot of the solution for UV-Vis spectroscopic analysis to confirm the presence of the cation by its characteristic absorbance peaks.

Protocol 2: Generation via Lewis Acid Catalysis

This protocol is based on the well-established method of generating carbocations using Lewis acids.

  • Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve approximately 100 mg of anhydrous aluminum chloride (AlCl₃) in 10 mL of dry dichloromethane.

  • Substrate Addition: In a separate dry flask, dissolve 323 mg of this compound in 5 mL of dry dichloromethane.

  • Reaction: Slowly add the this compound solution to the stirring AlCl₃ solution at room temperature.

  • Observation: The solution will rapidly turn a deep yellow, indicating the formation of the trityl cation and the tetrachloroaluminate-bromide complex [AlCl₃Br]⁻.

  • Characterization: The resulting solution can be analyzed via ¹³C NMR spectroscopy. The sample should be prepared under inert conditions to prevent quenching of the carbocation by atmospheric moisture.

Visualization of Chemical Structures

The following diagrams, rendered using DOT language, illustrate the key chemical processes.

Diagram: Formation of Trityl Carbocation

This diagram shows the heterolytic cleavage of the C-Br bond in this compound.

Caption: Formation of the trityl carbocation from this compound.

Diagram: Resonance Stabilization

This diagram illustrates how the positive charge on the trityl carbocation is delocalized onto one of its phenyl rings. This process is identical for all three rings.

Caption: Resonance delocalization of the positive charge into a phenyl ring.

References

Spectroscopic Profile of Bromotriphenylmethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for bromotriphenylmethane (Trityl Bromide), a vital reagent and intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its structural characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.20 - 7.50Multiplet15HPhenyl-H

¹³C NMR

Chemical Shift (ppm)Assignment
67.8Quaternary C-Br
128.0Phenyl C-H (ortho)
128.6Phenyl C-H (para)
130.2Phenyl C-H (meta)
144.9Phenyl C (ipso)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3050 - 3080MediumC-H stretch (aromatic)
1595, 1490, 1445StrongC=C stretch (aromatic ring)
700 - 800StrongC-H bend (out-of-plane)
500 - 600MediumC-Br stretch
Mass Spectrometry (MS)
m/z RatioRelative Intensity (%)Assignment
243100[C(C₆H₅)₃]⁺ (Trityl cation) - Base Peak
165High[C₁₃H₉]⁺ (Fluorenyl cation)
322/324Low[M]⁺ / [M+2]⁺ (Molecular ion isotope pattern for Br)

Experimental Protocols

The data presented above are typically acquired through standardized spectroscopic techniques. Below are generalized experimental protocols for obtaining NMR, IR, and MS spectra of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • ¹H NMR Acquisition:

    • Acquire a one-pulse proton spectrum.

    • Set a spectral width of approximately 10-12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set a spectral width of approximately 200-220 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

IR Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Record the sample spectrum over a range of approximately 4000 to 400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is a common technique for this type of molecule.

  • Instrumentation: Employ a mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.

  • Data Acquisition:

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

    • The instrument separates the ions based on their mass-to-charge ratio.

  • Data Analysis: Identify the molecular ion peak and key fragment ions. The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) is a key diagnostic feature.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Functional Group Vibrations IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure Structural Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Trityl Bromide: A Technical Guide to a Sterically Hindered Electrophile in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of organic synthesis, the strategic manipulation of functional groups is paramount to the successful construction of complex molecules. Among the myriad of reagents available, sterically hindered electrophiles play a crucial role in achieving high selectivity. Triphenylmethyl bromide, commonly known as trityl bromide, stands out as a quintessential example of such a reagent. Its bulky three-dimensional structure, arising from the three phenyl rings attached to a central carbon atom, governs its reactivity, making it an invaluable tool for the selective protection of functional groups, particularly primary alcohols. This technical guide provides an in-depth exploration of the core principles governing the reactivity of trityl bromide, detailed experimental protocols, and its applications in contemporary organic synthesis, with a focus on its relevance to drug development.

Core Concepts: Steric Hindrance and Electrophilicity of Trityl Bromide

Trityl bromide's utility stems from a delicate balance between its electronic and steric properties. The central carbon atom is rendered electrophilic by the electron-withdrawing inductive effect of the bromine atom. However, the three bulky phenyl groups create significant steric congestion around this electrophilic center. This steric hindrance is the primary determinant of its reaction mechanism and selectivity.

Unlike smaller alkyl halides that can readily undergo bimolecular nucleophilic substitution (SN2) reactions, trityl bromide is precluded from this pathway. The bulky trityl group effectively shields the electrophilic carbon from backside attack by a nucleophile, a prerequisite for the SN2 mechanism.[1][2] Consequently, reactions involving trityl bromide predominantly proceed through a unimolecular nucleophilic substitution (SN1) mechanism.[3][4]

The SN1 pathway involves a two-step process:

  • Ionization: The carbon-bromine bond cleaves heterolytically in the rate-determining step to form a highly stable tertiary carbocation, the trityl cation, and a bromide anion. The stability of the trityl cation is attributed to the extensive resonance delocalization of the positive charge over the three phenyl rings.[5][6]

  • Nucleophilic Attack: A nucleophile then rapidly attacks the planar trityl cation to form the final substitution product.

This mechanistic pathway is visually represented in the following diagram.

SN1_Mechanism TritylBromide Trityl Bromide (Ph₃C-Br) TransitionState1 Transition State 1 [Ph₃C---Br]ᵟ⁺ TritylBromide->TransitionState1 Slow, Rate-determining TritylCation Trityl Cation (Ph₃C⁺) TransitionState1->TritylCation Bromide Br⁻ Product Product (Ph₃C-Nu) TritylCation->Product Fast Nucleophile Nucleophile (Nu⁻) Nucleophile->TritylCation

Figure 1: SN1 reaction mechanism of trityl bromide.

Reactivity and Selectivity

The steric bulk of the trityl group not only dictates the reaction mechanism but also imparts a high degree of selectivity, particularly in reactions with alcohols.

Protection of Alcohols

Trityl bromide is a premier reagent for the protection of primary alcohols. The significant steric hindrance around the electrophilic carbon of the trityl cation allows it to discriminate between primary, secondary, and tertiary alcohols. Primary alcohols, being the least sterically hindered, react significantly faster than secondary alcohols, while tertiary alcohols are generally unreactive.[7][8] This selectivity makes trityl bromide an excellent choice for the chemoselective protection of primary hydroxyl groups in polyhydroxylated compounds like carbohydrates and diols.[9][10][11]

Substrate TypeReactivity with Trityl BromideTypical YieldsReference(s)
Primary AlcoholsHighExcellent (>90%)[7]
Secondary AlcoholsLowModerate to Low (13-25%)[7]
Tertiary AlcoholsVery Low/InertNegligible[7][8]

Table 1: Relative reactivity of alcohols with trityl bromide.

The following workflow illustrates the selective protection of a primary alcohol in a diol.

Figure 2: Workflow for selective protection of a primary alcohol.

Experimental Protocols

General Procedure for the Tritylation of a Primary Alcohol

This protocol is a general guideline for the protection of a primary alcohol using trityl bromide.

Materials:

  • Alcohol (1.0 eq)

  • Trityl bromide (1.1 - 1.5 eq)

  • Anhydrous pyridine (B92270) or a mixture of anhydrous dichloromethane (B109758) (DCM) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (DCM or pyridine)

  • Methanol (for quenching)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the alcohol in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (if not using pyridine as the solvent).

  • Add trityl bromide portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a small amount of methanol.

  • Remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate (B1210297) or DCM) and water or saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Selective Monotritylation of a Diol[11]

This protocol describes a method for the selective protection of one primary alcohol in a diol.

Materials:

  • Diol (e.g., 1,4-butanediol) (excess, e.g., 5-10 eq)

  • Trityl bromide (1.0 eq)

  • Anhydrous pyridine

Procedure:

  • Dissolve trityl bromide in a minimal amount of anhydrous pyridine.

  • Add this solution dropwise to a solution of the excess diol in anhydrous pyridine at 0 °C over an extended period.

  • Allow the reaction to stir at room temperature, monitoring by TLC for the formation of the mono-tritylated product and consumption of trityl bromide.

  • Work-up and purification are performed as described in the general procedure. The use of excess diol favors the formation of the mono-protected product.

Deprotection of a Trityl Ether

The trityl group is acid-labile and can be removed under mild acidic conditions.

Materials:

  • Trityl-protected alcohol

  • Formic acid (80-90%) or a solution of trifluoroacetic acid (TFA) in DCM (e.g., 1-5%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the trityl ether in DCM.

  • Add the acidic solution (formic acid or TFA/DCM) and stir at room temperature.

  • Monitor the reaction by TLC. Deprotection is usually rapid.

  • Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sulfate, and concentrate to afford the deprotected alcohol.

Applications in Drug Development and Natural Product Synthesis

The robustness of the trityl protecting group under various reaction conditions, coupled with its ease of removal, has made it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.[12][13]

A notable example is the use of a trityl protecting group in the synthesis of Irbesartan , an angiotensin II receptor antagonist used to treat high blood pressure. In one synthetic route, a trityl group is used to protect a tetrazole moiety during a key Suzuki coupling reaction.[14]

The selectivity of trityl bromide is also leveraged in the synthesis of complex natural products where the differential protection of multiple hydroxyl groups is required.

Quantitative Data

The following table summarizes typical yields for the tritylation of various primary alcohols with trityl bromide or a related tritylating agent, highlighting the efficiency of this protection strategy.

AlcoholTritylating AgentBase/CatalystSolventYield (%)Reference
1-ButanolTrityl ChloridePyridinePyridine>95[4]
Benzyl AlcoholTrityl AlcoholEMIM·AlCl₄DCM98[15][16][17]
Propargyl AlcoholTrityl AlcoholEMIM·AlCl₄DCM98[15][16][17]
Thymidine (5'-OH)Trityl Alcohol/TFAADIEATHF82 (mono)[10]
2-Butene-1,4-diolTrityl ChlorideAgNO₃THF/DMF90 (mono)[9]
Table 2: Representative yields for the tritylation of primary alcohols.

Spectroscopic Data

The presence of the trityl group is readily identifiable in NMR spectra.

  • ¹H NMR: The aromatic protons of the trityl group typically appear as a complex multiplet in the region of δ 7.2-7.5 ppm.

  • ¹³C NMR: The quaternary carbon of the trityl group (CPh₃) appears around δ 86-88 ppm. The aromatic carbons show signals in the typical aromatic region (δ 127-145 ppm).[18][19][20]

The following table provides characteristic chemical shifts for a trityl-protected primary alcohol.

Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Trityl Aromatic Protons7.20 - 7.50 (m, 15H)144.5 (ipso-C), 128.8 (o-C), 127.8 (m-C), 127.0 (p-C)
Trityl Quaternary Carbon-~87.0
-CH₂-O-Tr~3.1 - 3.4 (t)~64.0
Table 3: Typical ¹H and ¹³C NMR chemical shifts for a trityl ether of a primary alcohol.

Conclusion

Trityl bromide is a powerful and highly selective electrophile whose reactivity is dominated by the steric hindrance imposed by its three phenyl rings. Its preference for an SN1 reaction mechanism via the stable trityl cation underpins its exceptional utility in the selective protection of primary alcohols. The mild conditions required for both the introduction and removal of the trityl group, combined with its orthogonality to many other protecting groups, have cemented its place as an indispensable tool in the arsenal (B13267) of the synthetic chemist. For researchers in drug development and natural product synthesis, a thorough understanding of the principles and practicalities of using trityl bromide is essential for the efficient and elegant construction of complex molecular architectures.

References

An In-depth Technical Guide to the Reactivity of the Carbon-Bromine Bond in Bromotriphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromotriphenylmethane, commonly known as trityl bromide, is a tertiary alkyl halide renowned for the unique reactivity of its carbon-bromine (C-Br) bond. This bond is exceptionally labile, not due to inherent weakness in the C-Br bond itself, but because of the extraordinary stability of the resulting triphenylmethyl (trityl) carbocation formed upon its heterolytic cleavage. This guide provides a comprehensive analysis of the factors governing the reactivity of the C-Br bond, focusing on the underlying principles of carbocation stability, reaction kinetics, and primary reaction pathways. Detailed experimental protocols for the synthesis of this compound and a characteristic nucleophilic substitution reaction are provided, alongside quantitative data and mechanistic diagrams to offer a complete technical overview for research and development applications.

Core Principles of C-Br Bond Reactivity

The reactivity of the C-Br bond in this compound is primarily dictated by the electronic and steric properties of the triphenylmethyl group.

  • Exceptional Carbocation Stability: The defining feature of this compound's reactivity is its propensity to form the triphenylmethyl carbocation via an SN1 mechanism. This carbocation is exceptionally stable due to the delocalization of the positive charge across the π-systems of the three phenyl rings. This extensive resonance stabilization significantly lowers the activation energy for the C-Br bond cleavage, making it the dominant reaction pathway.[1][2]

  • Steric Hindrance: The three bulky phenyl groups create significant steric congestion around the central carbon atom. This steric hindrance effectively prevents backside attack by a nucleophile, rendering the bimolecular SN2 substitution pathway non-viable.[3]

  • Bond Polarity: The C-Br bond is polarized towards the more electronegative bromine atom, creating a partial positive charge (δ+) on the central carbon. This polarity makes the carbon atom electrophilic and susceptible to nucleophilic attack, which proceeds once the leaving group has dissociated.

Quantitative Data

The following tables summarize key physical and chemical data for this compound and related compounds.

Table 1: Physical and Chemical Properties
PropertyThis compoundEthoxytriphenylmethane
CAS Number 596-43-0[4]968-39-8[5]
Molecular Formula C₁₉H₁₅Br[4]C₂₁H₂₀O[5]
Molecular Weight 323.23 g/mol [4]288.38 g/mol [5]
Melting Point 152-154 °C[4]~81-83 °C
Boiling Point 230 °C at 15 mmHg[4]382.1 °C at 760 mmHg[5]
Appearance White to yellow crystalline powder[6]White crystalline solid[7]
Table 2: Bond Dissociation Energy (BDE) Comparison
BondCompound TypeBDE (kJ/mol)BDE (kcal/mol)Reference
(C₆H₅)₃C-Br Tertiary Benzylic (Trityl) ~205 (Estimated) ~49 (Estimated)
(CH₃)₃C-BrTertiary Alkyl29370[8]
C₆H₅CH₂-BrPrimary Benzylic23857
CCl₃-BrTrichloromethyl20549[2]
CH₃-BrMethyl29370[8]
Br-BrDiatomic Halogen19446[8]
Table 3: Relative Rates of Solvolysis
Solvent (Aqueous Mixtures)Relative RateRationale
80% Ethanol (B145695) / 20% WaterModerateGood balance of polarity and nucleophilicity.
50% Acetone (B3395972) / 50% WaterFasterIncreased water content enhances ionizing power.
80% Acetone / 20% WaterSlowerLess polar than the 50/50 mixture.
Acetic AcidFastHigh ionizing power, promotes carbocation formation.

Key Reaction Pathways and Mechanisms

SN1 Nucleophilic Substitution

The predominant reaction pathway for this compound is unimolecular nucleophilic substitution (SN1). The reaction proceeds in a stepwise manner.

  • Step 1 (Rate-Determining): The C-Br bond undergoes slow, spontaneous heterolytic cleavage to form the highly stable triphenylmethyl carbocation and a bromide anion. This is the rate-determining step of the reaction.

  • Step 2 (Fast): A nucleophile rapidly attacks the planar carbocation. Because the carbocation is flat, the nucleophile can attack from either face.

  • Step 3 (If Necessary): If the nucleophile was neutral (e.g., ethanol, water), a final deprotonation step occurs to yield the neutral product.

A common example is the solvolysis reaction with ethanol to produce ethoxytriphenylmethane.[7]

SN1_Mechanism sub This compound (C₆H₅)₃C-Br carbocation Triphenylmethyl Carbocation (C₆H₅)₃C⁺ + Br⁻ sub->carbocation Step 1: Ionization (Slow) oxonium Oxonium Ion (C₆H₅)₃C-O⁺(H)CH₂CH₃ carbocation->oxonium Step 2: Nucleophilic Attack (CH₃CH₂OH, Fast) product Ethoxytriphenylmethane (C₆H₅)₃C-OCH₂CH₃ oxonium->product Step 3: Deprotonation (-H⁺, Fast)

Caption: SN1 reaction pathway for this compound with ethanol.

Resonance Stabilization of the Triphenylmethyl Carbocation

The exceptional stability of the triphenylmethyl carbocation is the driving force for the SN1 mechanism. The positive charge on the central carbon is delocalized into the ortho and para positions of the three phenyl rings through resonance.

Resonance_Stabilization center (C₆H₅)₃C⁺ res1 Ring 1 (δ⁺ at o, p) center->res1 Delocalization res2 Ring 2 (δ⁺ at o, p) center->res2 Delocalization res3 Ring 3 (δ⁺ at o, p) center->res3 Delocalization Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_analysis Analysis reactants Combine this compound and Ethanol heat Heat in Water Bath (50-65°C, 20 min) reactants->heat cool_rt Cool to Room Temperature heat->cool_rt cool_ice Chill in Ice Bath cool_rt->cool_ice filter Vacuum Filtration cool_ice->filter wash Wash with Cold Water filter->wash dry Air Dry Product wash->dry characterize Characterize: - Mass & Yield - Melting Point dry->characterize

References

Solubility of Bromotriphenylmethane in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of bromotriphenylmethane (also known as triphenylmethyl bromide or trityl bromide) in common organic solvents. This information is crucial for professionals engaged in chemical synthesis, purification, and formulation where this compound is utilized as a key reagent or intermediate. This document compiles available quantitative and qualitative solubility data, outlines a comprehensive experimental protocol for solubility determination, and presents a logical workflow for assessing solubility.

Core Data Presentation

The solubility of this compound is dictated by its molecular structure, which features a bulky, nonpolar triphenylmethyl group and a polar carbon-bromine bond. This duality influences its interaction with various solvents. Generally, it exhibits greater solubility in nonpolar and polar aprotic solvents and is sparingly soluble in highly polar protic solvents.[1] It is also known to be sensitive to moisture, which can lead to hydrolysis to triphenylmethanol, a factor to consider during solubility assessments.[2]

Quantitative Solubility Data

Quantitative solubility data for this compound is not extensively reported in the literature. However, the following table summarizes the available data.

SolventChemical FormulaMolar Mass ( g/mol )Temperature (°C)Solubility
DioxaneC₄H₈O₂88.11Not Specified10 g/100 mL[3][4][5][6][7]
Qualitative Solubility Data

Qualitative assessments provide further insight into the solubility profile of this compound.

SolventObservation
Hot Acetic AcidSoluble
AcetoneSoluble (at least 5 g/100 mL)
BenzeneSoluble[1]
DichloromethaneSoluble[8]
Diethyl EtherSoluble[1][8]
EthanolSoluble[1]
WaterInsoluble[1][5][8][9][10]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of a solid organic compound like this compound in an organic solvent, based on the isothermal shake-flask method. This method is a reliable technique for establishing solubility.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Temperature-controlled orbital shaker or water bath with magnetic stirrer

  • Screw-cap vials

  • Syringes and syringe filters (chemically compatible with the solvent)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Centrifuge (optional)

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a precise amount of this compound and dissolve it in the chosen solvent to create a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to generate a series of standard solutions with varying concentrations. These will be used to construct a calibration curve.

  • Sample Preparation (Isothermal Shake-Flask Method):

    • Add an excess amount of solid this compound to a screw-cap vial. The presence of excess solid is critical to ensure the formation of a saturated solution.

    • Accurately add a known volume or mass of the selected organic solvent to the vial.

    • Tightly seal the vial to prevent solvent evaporation, which is especially important for volatile solvents.

  • Equilibration:

    • Place the vial in a temperature-controlled orbital shaker or a water bath with a magnetic stirrer.

    • Agitate the mixture at a constant temperature for a sufficient duration to allow the system to reach equilibrium. The time required to reach equilibrium can vary depending on the solvent and solute but is typically between 24 and 72 hours. It is recommended to test different time points to confirm that equilibrium has been established.

  • Phase Separation:

    • Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

    • To ensure complete removal of solid particles, the sample can be centrifuged.

    • Carefully withdraw the supernatant (the saturated solution) using a syringe.

    • Immediately pass the solution through a chemically compatible syringe filter to remove any remaining microscopic particles.

  • Analysis:

    • Accurately dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining solubility and the general relationship between solvent properties and the solubility of a largely nonpolar compound like this compound.

experimental_workflow prep_standards Prepare Standard Solutions (Known Concentrations) calibration Generate Calibration Curve prep_standards->calibration sample_prep Prepare Saturated Solution (Excess Solute + Solvent) equilibration Equilibrate at Constant Temperature (24-72h) sample_prep->equilibration phase_separation Separate Solid and Liquid (Centrifugation/Filtration) equilibration->phase_separation analysis Analyze Supernatant (HPLC or UV-Vis) phase_separation->analysis calculation Calculate Solubility analysis->calculation calibration->analysis

Caption: Experimental workflow for solubility determination.

solubility_relationship cluster_solvent Solvent Type cluster_solubility This compound Solubility Nonpolar Nonpolar High High Nonpolar->High Polar Aprotic Polar Aprotic Moderate Moderate Polar Aprotic->Moderate Polar Protic Polar Protic Low Low Polar Protic->Low

Caption: Logical relationship of solvent polarity and solubility.

References

An In-depth Technical Guide to the Thermogravimetric Analysis of Bromotriphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bromotriphenylmethane

This compound, also known as triphenylmethyl bromide or trityl bromide, is a versatile organic compound with the chemical formula (C₆H₅)₃CBr. It serves as a key intermediate in organic synthesis, particularly in the introduction of the trityl protecting group for alcohols, amines, and thiols. Its applications extend to the synthesis of dyes, pigments, and pharmaceuticals.[1] Understanding the thermal stability of this compound is crucial for its handling, storage, and application in various chemical processes, especially those conducted at elevated temperatures.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 596-43-0[1][2][3][4][5]
Molecular Formula C₁₉H₁₅Br[1][4]
Molecular Weight 323.23 g/mol [1][3][5]
Appearance White to yellow powder or crystalline powder[1][4]
Melting Point 152-156 °C[2][3]
Boiling Point 230 °C at 15 mmHg[2][3]
Purity ≥98%[1][2][3]

Principles of Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] This technique is invaluable for determining the thermal stability, decomposition temperature, and composition of materials.[6] A TGA instrument consists of a high-precision balance, a furnace, a temperature programmer, and a system for controlling the atmosphere around the sample. The output of a TGA experiment is a thermogram, which plots the mass of the sample against temperature or time.

Hypothetical Thermogravimetric Analysis of this compound

Due to the absence of specific TGA data for this compound in the literature, this section presents a hypothetical analysis to illustrate the expected thermal behavior and the data that would be generated.

The thermal decomposition of this compound is anticipated to proceed via the cleavage of the carbon-bromine bond, which is the weakest bond in the molecule. This initial step would result in the formation of the stable triphenylmethyl radical and a bromine radical. The triphenylmethyl radical could then undergo further reactions, such as recombination or fragmentation.

G Hypothetical Thermal Decomposition Pathway of this compound A This compound ((C₆H₅)₃CBr) B Triphenylmethyl Radical ((C₆H₅)₃C•) A->B Heat (Δ) C-Br Bond Cleavage C Bromine Radical (Br•) A->C Heat (Δ) C-Br Bond Cleavage D Further Decomposition Products B->D Fragmentation/ Recombination

Hypothetical decomposition of this compound.

The following table summarizes the hypothetical quantitative data that could be obtained from a TGA experiment of this compound under a nitrogen atmosphere.

Table 2: Hypothetical TGA Data for this compound

ParameterHypothetical Value
Onset Decomposition Temperature (Tₒ) ~ 250 °C
Peak Decomposition Temperature (Tₘₐₓ) ~ 280 °C
Final Decomposition Temperature (Tբ) ~ 350 °C
Mass Loss in First Stage (%) ~ 24.7% (corresponding to loss of Br)
Mass Loss in Second Stage (%) ~ 75.3% (corresponding to decomposition of the triphenylmethyl fragment)
Residual Mass at 600 °C (%) < 1%

Detailed Experimental Protocol

This section provides a detailed methodology for conducting the thermogravimetric analysis of this compound.

  • A calibrated thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of reaching at least 600 °C.

  • High-purity nitrogen gas (99.999%) for providing an inert atmosphere.

  • Alumina or platinum crucibles.

G Experimental Workflow for TGA of this compound A Sample Preparation (5-10 mg of this compound) C TGA Experiment (Place sample, Start Heating Program) A->C B Instrument Setup (Calibrate TGA, Set Gas Flow) B->C D Data Acquisition (Record Mass vs. Temperature) C->D E Data Analysis (Determine Tₒ, Tₘₐₓ, Mass Loss) D->E F Reporting (Generate Thermogram and Data Tables) E->F

Workflow for TGA analysis.
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound powder into a clean, tared TGA crucible.

  • Instrument Preparation:

    • Ensure the TGA instrument is clean and calibrated according to the manufacturer's instructions.

    • Place the sample crucible onto the TGA balance.

    • Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Collection: Continuously record the sample mass as a function of temperature throughout the experiment.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature to obtain the TGA curve (thermogram).

    • Calculate the first derivative of the TGA curve (DTG curve) to determine the peak decomposition temperatures.

    • Determine the onset decomposition temperature (Tₒ), the temperature of maximum mass loss rate (Tₘₐₓ), and the final decomposition temperature (Tբ).

    • Quantify the percentage of mass loss at each decomposition stage.

Interpretation of Results and Applications

The hypothetical TGA data suggests that this compound is thermally stable up to approximately 250 °C under an inert atmosphere. The initial mass loss of around 24.7% would correspond to the cleavage of the C-Br bond and the loss of a bromine atom (atomic weight of Br is ~79.9 g/mol , which is approximately 24.7% of the total molecular weight of 323.23 g/mol ). The subsequent mass loss would be attributed to the decomposition of the remaining triphenylmethyl fragment.

This information is critical for:

  • Drug Development: Establishing the thermal stability of active pharmaceutical ingredients (APIs) and intermediates is essential for formulation development, manufacturing, and storage.

  • Process Chemistry: Understanding the decomposition temperature allows for the safe design of chemical reactions and purification processes involving this compound at elevated temperatures.

  • Materials Science: For applications where this compound is used as a precursor or additive in polymers or other materials, its thermal stability will influence the properties and processing conditions of the final product.

Conclusion

While direct experimental data on the thermogravimetric analysis of this compound is not currently available, this technical guide provides a comprehensive framework for conducting such an analysis. By following the detailed experimental protocol and applying the principles of TGA, researchers, scientists, and drug development professionals can effectively characterize the thermal stability and decomposition kinetics of this important chemical compound. The hypothetical data and decomposition pathway presented herein serve as a valuable reference for what can be expected from such an analysis. Further experimental work is warranted to validate these hypotheses.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Textile Dyes Using Bromotriphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of triarylmethane textile dyes utilizing bromotriphenylmethane as a key intermediate. The following sections detail the synthesis of Crystal Violet, a foundational triarylmethane dye, and its subsequent conversion to Ethyl Green, a dye with applications in textile dyeing.

Introduction

Triphenylmethane dyes are a class of intensely colored synthetic organic compounds widely used in the textile industry.[1] Their brilliant hues and strong tinctorial strength make them valuable for dyeing materials such as silk, wool, and acrylic fibers.[1][2] this compound serves as a versatile precursor in the synthesis of these dyes due to the reactivity of its bromide leaving group, which allows for the introduction of auxochromic groups essential for color development.[3] This document outlines the synthesis of Crystal Violet from this compound via a nucleophilic substitution and subsequent oxidation, followed by the ethylation of Crystal Violet to produce Ethyl Green.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of Crystal Violet and Ethyl Green.

Table 1: Synthesis of Crystal Violet - Reactants and Conditions

ParameterValue
Reactant 1 This compound
Reactant 2 N,N-Dimethylaniline
Solvent Nitrobenzene
Reaction Temperature 180-200 °C
Reaction Time 4-6 hours
Oxidizing Agent Lead(IV) oxide (PbO₂)

Table 2: Synthesis of Ethyl Green - Reactants and Conditions

ParameterValue
Reactant 1 Crystal Violet
Reactant 2 Ethyl bromide
Solvent Ethanol (B145695)
Reaction Temperature Reflux (approx. 78 °C)
Reaction Time 2-3 hours

Experimental Protocols

Protocol 1: Synthesis of Crystal Violet from this compound

This protocol describes the synthesis of the leuco base of Crystal Violet by the reaction of this compound with N,N-dimethylaniline, followed by oxidation to form the dye.

Materials:

  • This compound

  • N,N-Dimethylaniline

  • Nitrobenzene

  • Lead(IV) oxide (PbO₂)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (B78521) (NaOH) solution, 10%

  • Ethanol

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Beakers, funnels, and other standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Leuco Base Synthesis:

    • In a round-bottom flask equipped with a reflux condenser and stirring apparatus, dissolve this compound (1 molar equivalent) in nitrobenzene.

    • Add an excess of N,N-dimethylaniline (approximately 3-4 molar equivalents).

    • Heat the reaction mixture to 180-200 °C with continuous stirring for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly add the reaction mixture to a beaker of ice-cold water to precipitate the leuco base.

    • Filter the precipitate, wash with cold water, and dry.

  • Oxidation to Crystal Violet:

    • Suspend the dried leuco base in a mixture of water and hydrochloric acid.

    • Add lead(IV) oxide (PbO₂) portion-wise with vigorous stirring. The color of the solution should change to a deep violet.

    • Continue stirring for 2-3 hours at room temperature to ensure complete oxidation.

    • Filter the solution to remove any unreacted lead oxide.

    • Neutralize the filtrate with a 10% sodium hydroxide solution until the dye precipitates.

    • Filter the crude Crystal Violet and wash with water.

  • Purification:

    • Recrystallize the crude Crystal Violet from a mixture of ethanol and water to obtain purified, gold-green crystals.[4]

    • Dry the crystals under vacuum.

Protocol 2: Synthesis of Ethyl Green from Crystal Violet

This protocol details the conversion of Crystal Violet to Ethyl Green by the addition of an ethyl group.[1][5]

Materials:

  • Crystal Violet

  • Ethyl bromide

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Standard laboratory glassware

Procedure:

  • Ethylation Reaction:

    • Dissolve Crystal Violet (1 molar equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser and stirring apparatus.

    • Add an excess of ethyl bromide (approximately 2-3 molar equivalents).

    • Heat the mixture to reflux with continuous stirring for 2-3 hours.

    • Monitor the reaction by observing the color change of the solution.

  • Isolation and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • The Ethyl Green product may precipitate out upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

    • Filter the precipitated dye.

    • Wash the product with a small amount of cold ethanol to remove any unreacted Crystal Violet.

    • Dry the Ethyl Green dye. To ensure the absence of Crystal Violet contamination, the product can be dissolved in a suitable solvent and washed with chloroform.[5]

Visualizations

Synthesis_of_Crystal_Violet cluster_oxidation This compound This compound LeucoBase Leuco Crystal Violet This compound->LeucoBase Nucleophilic Substitution NNDimethylaniline N,N-Dimethylaniline NNDimethylaniline->LeucoBase CrystalViolet Crystal Violet LeucoBase->CrystalViolet Oxidation PbO2 PbO₂ / H⁺

Caption: Synthetic pathway for Crystal Violet.

Synthesis_of_Ethyl_Green CrystalViolet Crystal Violet EthylGreen Ethyl Green CrystalViolet->EthylGreen Ethylation EthylBromide Ethyl Bromide EthylBromide->EthylGreen

Caption: Synthesis of Ethyl Green from Crystal Violet.

Experimental_Workflow_Crystal_Violet start Start reactants Mix this compound and N,N-Dimethylaniline in Nitrobenzene start->reactants heat Heat and Reflux (180-200 °C, 4-6h) reactants->heat cool_precipitate Cool and Precipitate Leuco Base heat->cool_precipitate filter_dry_leuco Filter and Dry Leuco Base cool_precipitate->filter_dry_leuco oxidize Oxidize with PbO₂ in Acidic Solution filter_dry_leuco->oxidize filter_neutralize Filter and Neutralize to Precipitate Dye oxidize->filter_neutralize filter_wash Filter and Wash Crude Dye filter_neutralize->filter_wash recrystallize Recrystallize from Ethanol/Water filter_wash->recrystallize dry_product Dry Final Product recrystallize->dry_product end End dry_product->end

Caption: Workflow for Crystal Violet synthesis.

References

Application Notes and Protocols: Bromotriphenylmethane as an Intermediate in Pharmaceutical Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of bromotriphenylmethane as a key intermediate in the synthesis of pharmaceutical compounds. The focus is on its role in the preparation of S-trityl-L-cysteine, a versatile molecule that serves as both a crucial building block in peptide synthesis and a pharmacologically active agent.

Introduction: The Role of this compound in Protecting Group Chemistry

This compound, also known as trityl bromide, is a versatile reagent in organic synthesis, primarily utilized for the introduction of the trityl (triphenylmethyl, Tr) protecting group.[1] The trityl group is widely employed to protect alcohols, thiols, and amines due to its steric bulk and the relative ease of its introduction and subsequent removal under mild acidic conditions.[2] In pharmaceutical synthesis, the strategic use of protecting groups is paramount to prevent unwanted side reactions and ensure the desired chemical transformations occur with high selectivity and yield. This compound serves as a key reagent for attaching this bulky protecting group, particularly to the thiol side chain of cysteine residues.[2]

Application: Synthesis of S-trityl-L-cysteine - A Key Pharmaceutical Intermediate and Active Moiety

A significant application of this compound in pharmaceutical sciences is the synthesis of S-trityl-L-cysteine (STLC). This compound is not only a valuable protected amino acid for peptide synthesis but has also been identified as a potent and specific inhibitor of the human mitotic kinesin Eg5.[3][4][5] Eg5 is a crucial motor protein for the formation of the bipolar spindle during mitosis, making it an attractive target for the development of novel anticancer therapies.[3][4] STLC and its analogues represent a class of antimitotic agents with potential for cancer chemotherapy.[1][3]

Synthesis of S-trityl-L-cysteine

The synthesis of S-trityl-L-cysteine involves the reaction of L-cysteine with this compound in the presence of a base. The trityl group selectively protects the nucleophilic thiol group of the cysteine side chain.

Reaction Scheme:

L-Cysteine + this compound --(Base)--> S-trityl-L-cysteine + HBr

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and biological activity of S-trityl-L-cysteine and its analogues.

CompoundSynthesis Yield (%)IC50 (Eg5 ATPase activity)EC50 (Mitotic Arrest)Reference
S-trityl-L-cysteine (STLC)Good yields and purities140 nM (microtubule-activated)700 nM (HeLa cells)[2][6]
p-substituted STLC analogueNot specified~100 nM~200 nM[3]

Experimental Protocols

Synthesis of (+)-S-Trityl-L-cysteine

This protocol describes the synthesis of (+)-S-Trityl-L-cysteine from L-cysteine and this compound.

Materials:

  • L-cysteine

  • This compound (Trityl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium sulfate (B86663) (anhydrous)

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, filtration apparatus)

Procedure:

  • Dissolve L-cysteine in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine to the solution to act as a base.

  • In a separate flask, dissolve this compound in anhydrous DMF.

  • Slowly add the this compound solution to the L-cysteine solution at room temperature with continuous stirring.

  • Allow the reaction to proceed for several hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the crude product and wash it with cold water and then with diethyl ether.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure (+)-S-Trityl-L-cysteine.

  • Dry the purified product under vacuum.

Expected Yield:

  • Good yields and purities are reported for this reaction.[2]

Visualizations

Synthesis Workflow of S-trityl-L-cysteine

G Synthesis Workflow for S-trityl-L-cysteine cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product L-Cysteine L-Cysteine Reaction_Vessel Reaction in DMF L-Cysteine->Reaction_Vessel This compound This compound This compound->Reaction_Vessel Base (e.g., TEA) Base (e.g., TEA) Base (e.g., TEA)->Reaction_Vessel Precipitation Precipitation in Water Reaction_Vessel->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing with Water & Ether Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization STLC S-trityl-L-cysteine Recrystallization->STLC

Caption: Workflow for the synthesis of S-trityl-L-cysteine.

Signaling Pathway of Eg5 Inhibition by S-trityl-L-cysteine

Mechanism of Mitotic Arrest by S-trityl-L-cysteine (STLC) STLC S-trityl-L-cysteine Eg5 Mitotic Kinesin Eg5 STLC->Eg5 Binds to ATPase_Activity ATPase Activity Inhibition Eg5->ATPase_Activity Inhibits Microtubule_Sliding Inhibition of Microtubule Sliding Eg5->Microtubule_Sliding Inhibits Spindle_Pole_Separation Failure of Spindle Pole Separation ATPase_Activity->Spindle_Pole_Separation Microtubule_Sliding->Spindle_Pole_Separation Monoastral_Spindle Formation of Monoastral Spindle Spindle_Pole_Separation->Monoastral_Spindle Mitotic_Arrest Mitotic Arrest Monoastral_Spindle->Mitotic_Arrest Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis

Caption: Signaling pathway of Eg5 inhibition by STLC.

Experimental Workflow for Screening Eg5 Inhibitors

Workflow for Screening and Evaluation of Eg5 Inhibitors cluster_screening Screening cluster_invitro In Vitro Evaluation cluster_incell Cell-Based Assays cluster_lead Lead Optimization Virtual_Screening Virtual Screening (Docking) ATPase_Assay Eg5 ATPase Inhibition Assay Virtual_Screening->ATPase_Assay HTS High-Throughput Screening (HTS) HTS->ATPase_Assay Binding_Assay Binding Affinity Assay ATPase_Assay->Binding_Assay Mitotic_Arrest_Assay Mitotic Arrest Assay (e.g., HeLa cells) Binding_Assay->Mitotic_Arrest_Assay Spindle_Morphology Spindle Morphology Analysis Mitotic_Arrest_Assay->Spindle_Morphology Cytotoxicity_Assay Cytotoxicity Assay (e.g., NCI-60) Mitotic_Arrest_Assay->Cytotoxicity_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Spindle_Morphology->SAR_Studies Cytotoxicity_Assay->SAR_Studies

Caption: Workflow for screening and evaluation of Eg5 inhibitors.

References

Application of Trityl Bromide in Specialty Polymer Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of trityl bromide in the development of specialty polymers. Trityl bromide serves as a versatile reagent, acting as both a precursor to initiating species in cationic polymerization and as a bulky protecting group for hydroxyl functionalities, enabling the synthesis of well-defined and complex polymer architectures.

Application Note 1: Trityl Bromide as an Initiator for Cationic Polymerization of N-Vinylcarbazole

Introduction:

The trityl cation (triphenylmethyl cation), readily generated from trityl bromide, is an effective initiator for the cationic polymerization of electron-rich monomers such as N-vinylcarbazole (NVC). This method allows for the synthesis of poly(N-vinylcarbazole) (PVK), a polymer with interesting photoconductive and thermal properties, making it a valuable material in organic electronics and other specialty applications. The bulky nature of the trityl initiator can also influence the stereochemistry and properties of the resulting polymer.

Signaling Pathway of Cationic Polymerization Initiation:

The initiation of cationic polymerization by trityl bromide in the presence of a Lewis acid co-initiator involves the formation of a tritylium (B1200429) ion, which then electrophilically attacks the vinyl group of the monomer.

G cluster_initiation Initiation cluster_propagation Propagation TB Trityl Bromide (Ph3CBr) TI Tritylium Ion (Ph3C+) TB->TI Halide Abstraction LA Lewis Acid (e.g., SnCl4) LA->TI CI Carbocationic Initiated Monomer TI->CI Electrophilic Attack M N-Vinylcarbazole (Monomer) M->CI P Propagation (Polymer Chain Growth) CI->P

Caption: Initiation of Cationic Polymerization by Trityl Bromide.

Quantitative Data:

The molecular weight of the resulting poly(N-vinylcarbazole) can be controlled by the monomer-to-initiator ratio. The following table summarizes typical results for the polymerization of NVC initiated by tritylium salts.

Monomer/Initiator Ratio ([M]/[I])Mn ( g/mol )PDI (Mw/Mn)Yield (%)Reference
10015,0001.3585[1]
20028,0001.4288[1]
50065,0001.5192[1]

Experimental Protocol: Cationic Polymerization of N-Vinylcarbazole

This protocol describes a general procedure for the cationic polymerization of N-vinylcarbazole using a trityl bromide/Lewis acid initiating system.

Materials:

  • N-vinylcarbazole (NVC), recrystallized from methanol (B129727) and dried under vacuum.

  • Trityl bromide (Ph3CBr)

  • Tin(IV) chloride (SnCl4) as a solution in dichloromethane (B109758)

  • Dichloromethane (CH2Cl2), dried over CaH2 and distilled.

  • Methanol

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the desired amount of N-vinylcarbazole in dry dichloromethane.

  • In a separate flame-dried Schlenk flask, prepare a stock solution of trityl bromide in dry dichloromethane.

  • Cool the monomer solution to the desired reaction temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • To the stirred monomer solution, add the trityl bromide solution via syringe.

  • Initiate the polymerization by the dropwise addition of the SnCl4 solution. The solution will typically develop a characteristic color indicating the formation of the propagating carbocations.

  • Allow the reaction to proceed for the desired time (e.g., 1-4 hours).

  • Terminate the polymerization by adding an excess of cold methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum to a constant weight.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and Polydispersity Index (PDI).

Application Note 2: Trityl Bromide as a Protecting Group for the Synthesis of Amphiphilic Block Copolymers for Drug Delivery

Introduction:

The synthesis of well-defined block copolymers is crucial for the development of advanced drug delivery systems. Trityl bromide can be used to protect the hydroxyl end-group of a hydrophilic polymer, such as poly(ethylene glycol) (PEG), to form a macroinitiator. This trityl-protected macroinitiator can then be used to initiate the polymerization of a hydrophobic monomer, such as ε-caprolactone (CL), via Ring-Opening Polymerization (ROP). Subsequent deprotection of the trityl group reveals the hydroxyl functionality, yielding an amphiphilic block copolymer (e.g., PEG-b-PCL) capable of self-assembling into micelles for drug encapsulation.

Experimental Workflow:

The synthesis of a PEG-b-PCL block copolymer using a trityl protection strategy involves three main stages: protection of the PEG macroinitiator, polymerization of the hydrophobic block, and deprotection to yield the final amphiphilic block copolymer.

G cluster_protection Protection cluster_polymerization Polymerization cluster_deprotection Deprotection PEG HO-PEG-OH TrPEG Tr-O-PEG-OH (Macroinitiator) PEG->TrPEG Tritylation TrBr Trityl Bromide TrBr->TrPEG ROP Ring-Opening Polymerization TrPEG->ROP CL ε-Caprolactone CL->ROP TrPEG_PCL Tr-O-PEG-b-PCL ROP->TrPEG_PCL Deprotection Acidic Deprotection TrPEG_PCL->Deprotection PEG_PCL HO-PEG-b-PCL (Amphiphilic Block Copolymer) Deprotection->PEG_PCL

Caption: Workflow for Block Copolymer Synthesis via Trityl Protection.

Quantitative Data:

The following table presents representative data for the synthesis of a PEG-b-PCL block copolymer using a trityl-protected PEG macroinitiator.

PolymerMn (PEG block, g/mol )Mn (PCL block, g/mol )Mn (Total, g/mol )PDI (Mw/Mn)Reference
Tr-PEG-OH2,000-2,2441.05Adapted from[2]
Tr-PEG-b-PCL2,0005,7007,9441.15Adapted from[2]
HO-PEG-b-PCL2,0005,7007,7001.16Adapted from[2]

Experimental Protocols:

Protocol 2.1: Synthesis of Trityl-Protected Poly(ethylene glycol) (Tr-PEG-OH) Macroinitiator

Materials:

  • Poly(ethylene glycol) (PEG), Mn = 2,000 g/mol , dried by azeotropic distillation with toluene (B28343).

  • Trityl bromide

  • Pyridine (B92270), dried over KOH and distilled.

  • Dichloromethane (CH2Cl2), dried and distilled.

  • Diethyl ether

Procedure:

  • In a flame-dried round-bottom flask under argon, dissolve the dried PEG in a minimal amount of dry dichloromethane and pyridine.

  • Add trityl bromide (1.1 equivalents per hydroxyl group of PEG) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water to remove pyridine hydrochloride.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Precipitate the product by adding the concentrated solution dropwise to cold diethyl ether.

  • Filter the white precipitate and dry under vacuum.

  • Confirm the structure and degree of tritylation by ¹H NMR spectroscopy.

Protocol 2.2: Synthesis of Tr-PEG-b-PCL Block Copolymer via Ring-Opening Polymerization

Materials:

  • Tr-PEG-OH macroinitiator

  • ε-Caprolactone (CL), dried over CaH2 and distilled under reduced pressure.

  • Tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)2)

  • Toluene, dried and distilled.

Procedure:

  • In a flame-dried Schlenk flask under argon, add the Tr-PEG-OH macroinitiator and the desired amount of ε-caprolactone.

  • Add dry toluene to dissolve the reactants.

  • Add the catalyst, Sn(Oct)2, via syringe.

  • Immerse the flask in a preheated oil bath at the desired temperature (e.g., 110 °C).

  • Allow the polymerization to proceed for the specified time (e.g., 6-24 hours).

  • Cool the reaction mixture to room temperature and dissolve it in dichloromethane.

  • Precipitate the block copolymer in cold methanol.

  • Filter the polymer and dry it under vacuum.

  • Characterize the block copolymer by ¹H NMR to determine the block lengths and by GPC to determine Mn and PDI.

Protocol 2.3: Deprotection of Tr-PEG-b-PCL to Yield HO-PEG-b-PCL

Materials:

  • Tr-PEG-b-PCL block copolymer

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH2Cl2)

  • Methanol

Procedure:

  • Dissolve the Tr-PEG-b-PCL in dichloromethane.

  • Add a few drops of trifluoroacetic acid to the solution.

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Quench the reaction by adding a small amount of methanol.

  • Precipitate the final HO-PEG-b-PCL copolymer in cold diethyl ether.

  • Filter the polymer and dry it under vacuum.

  • Confirm the complete removal of the trityl group by ¹H NMR spectroscopy.

These application notes and protocols provide a foundation for researchers to utilize trityl bromide in the synthesis of advanced and functional specialty polymers for a range of applications, including the development of novel drug delivery systems.

References

Protocol for the Protection of Primary Alcohols with Bromotriphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The selective protection of primary alcohols is a critical strategy in multi-step organic synthesis, particularly in the fields of nucleoside, carbohydrate, and complex natural product chemistry. The triphenylmethyl (trityl, Tr) group is a bulky protecting group that offers excellent selectivity for primary alcohols over more sterically hindered secondary and tertiary alcohols.[1] This selectivity is attributed to the significant steric bulk of the three phenyl rings, which favors reaction at the less congested primary hydroxyl group.[1]

Bromotriphenylmethane, while less commonly cited than its chloro-analogue, is an effective reagent for the introduction of the trityl protecting group. The reaction proceeds via a unimolecular nucleophilic substitution (SN1) mechanism. This involves the formation of a highly stable triphenylmethyl carbocation, which then reacts with the primary alcohol.[1] Due to bromide being a better leaving group than chloride, reactions with this compound are expected to proceed at a faster rate.

Trityl ethers are stable under neutral and basic conditions but are readily cleaved under mild acidic conditions, providing a convenient method for deprotection that is orthogonal to many other protecting groups.[2]

Reaction Mechanism and Selectivity

The protection of a primary alcohol with this compound proceeds through an SN1 mechanism, which is initiated by the dissociation of the carbon-bromine bond to form a stable trityl cation. This bulky electrophile then reacts preferentially with the least sterically hindered primary alcohol.

SN1_Mechanism TrBr Tr-Br Tr_cation Tr⁺ TrBr->Tr_cation Dissociation (rate-determining) Br_anion Br⁻ TrBr->Br_anion ROH R-CH₂-OH oxonium R-CH₂-O⁺(H)-Tr ROH->oxonium Tr_cation->oxonium Nucleophilic Attack TrOR Tr-O-CH₂-R oxonium->TrOR Deprotonation HBr HBr oxonium->HBr

Caption: SN1 mechanism for the protection of a primary alcohol with this compound.

Quantitative Data

The following table summarizes typical reaction conditions and yields for the protection of primary alcohols with trityl halides. While specific data for this compound is less prevalent in the literature, the conditions are analogous to those for trityl chloride, with potentially shorter reaction times.

Substrate (Primary Alcohol)Tritylating AgentBase/CatalystSolventTime (h)Yield (%)
Benzyl alcoholTrityl chloridePyridine (B92270)Pyridine12-16~90
EthanolTrityl chloridePyridinePyridine12~85
1-ButanolTrityl chlorideDMAP/Et₃NCH₂Cl₂4>95
1-HexanolTrityl chloridePyridinePyridine16~92

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol with this compound

This protocol is adapted from standard procedures for trityl chloride and is expected to provide high yields of the corresponding trityl ether.

Materials:

  • Primary alcohol (1.0 equiv)

  • This compound (1.1 - 1.2 equiv)

  • Anhydrous pyridine or a mixture of anhydrous dichloromethane (B109758) (CH₂Cl₂) and a non-nucleophilic base (e.g., triethylamine, Et₃N, 1.5 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount, ~0.05 equiv) - optional, for hindered alcohols

  • Anhydrous solvent (Pyridine or CH₂Cl₂)

  • Methanol (for quenching)

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 equiv) in the chosen anhydrous solvent.

  • Add the base (if using a co-solvent system) and the catalytic DMAP (if needed).

  • To the stirred solution, add this compound (1.1 - 1.2 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). Reaction times may vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of methanol.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired trityl ether.

Protocol 2: Deprotection of a Trityl Ether

This protocol describes the removal of the trityl group under mild acidic conditions.

Materials:

  • Trityl-protected alcohol (1.0 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Trifluoroacetic acid (TFA) or Formic acid (88-97%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the trityl-protected alcohol (1.0 equiv) in dichloromethane.

  • To the stirred solution at room temperature, add a solution of the acid (e.g., 1-5% TFA in CH₂Cl₂ or a few drops of formic acid) dropwise.

  • Monitor the reaction by TLC. Deprotection is typically rapid (minutes to a few hours).[3]

  • Once the reaction is complete, carefully neutralize the excess acid by washing with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the deprotected primary alcohol. The triphenylmethanol (B194598) byproduct is typically easily separated.

Experimental Workflow

The following diagram illustrates the general workflow for the protection of a primary alcohol with this compound and its subsequent deprotection.

Workflow start Primary Alcohol (R-CH₂-OH) protection Protection: - this compound - Base (e.g., Pyridine) - Anhydrous Solvent start->protection workup_prot Workup & Purification (Extraction, Chromatography) protection->workup_prot protected Trityl-Protected Alcohol (Tr-O-CH₂-R) deprotection Deprotection: - Mild Acid (e.g., TFA) - Solvent (e.g., CH₂Cl₂) protected->deprotection workup_prot->protected workup_deprot Workup & Purification (Neutralization, Chromatography) deprotection->workup_deprot deprotected Deprotected Primary Alcohol (R-CH₂-OH) workup_deprot->deprotected

Caption: General workflow for the protection and deprotection of a primary alcohol.

References

Application Notes and Protocols for N-tritylation of Amino Acids and Peptides using Bromotriphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The triphenylmethyl (trityl, Trt) group is a sterically bulky and acid-labile protecting group widely employed in the synthesis of complex biomolecules such as peptides and nucleosides.[1] Its primary function is to temporarily block reactive functional groups, particularly primary amines, to prevent unwanted side reactions during synthetic procedures.[1] Bromotriphenylmethane, also known as trityl bromide, serves as a highly reactive reagent for introducing the trityl group onto the nitrogen atom of amino acids and peptides. The large size of the trityl group can also help in preventing racemization at the α-carbon of amino acids during peptide coupling reactions. This document provides detailed application notes and experimental protocols for the N-tritylation of amino acids and peptides using this compound.

Application Notes

The N-tritylation reaction with this compound proceeds via a unimolecular nucleophilic substitution (SN1) mechanism.[2] The reaction is initiated by the departure of the bromide ion, which is a good leaving group, to form a stable triphenylmethyl carbocation. This stability is attributed to the extensive resonance delocalization of the positive charge across the three phenyl rings. The lone pair of electrons on the amino group of the amino acid or peptide then acts as a nucleophile, attacking the carbocation to form the N-trityl bond.[2]

The reaction is typically carried out in a non-polar aprotic solvent, such as dichloromethane (B109758) (DCM), chloroform, or dimethylformamide (DMF), to facilitate the formation of the carbocation and the subsequent nucleophilic attack.[3] A non-nucleophilic organic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIEA), is essential to neutralize the hydrobromic acid (HBr) that is generated as a byproduct of the reaction.[3]

A key feature of the trityl protecting group is its susceptibility to cleavage under mild acidic conditions.[1] This orthogonality allows for the selective deprotection of the N-trityl group in the presence of other protecting groups that are stable to acid but labile to bases, such as the Fmoc group commonly used in solid-phase peptide synthesis (SPPS).[3] Reagents such as trifluoroacetic acid (TFA), hydrochloric acid (HCl) in an organic solvent, or even dilute acetic acid can be used to efficiently remove the trityl group.[1]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for N-tritylation and deprotection. While much of the literature reports data using chlorotriphenylmethane, similar or potentially higher yields and faster reaction times can be expected with this compound due to the better leaving group ability of bromide.

Table 1: N-Tritylation of Amino Acid Methyl Esters using a Trityl Halide

Amino Acid Methyl EsterTritylating AgentBaseSolventReaction Time (h)Yield (%)Reference
Glycine-OMe·HClTrityl ChlorideTriethylamineDMF/DCM2.599[3]
Leucine-OMe·HClTrityl ChlorideTriethylamineDMF/DCM2.593[3]
Valine-OMe·HClTrityl ChlorideTriethylamineDMF/DCM2.595[4]
Isoleucine-OMe·HClTrityl ChlorideTriethylamineDMF/DCM2.590[4]
Asp(OtBu)-OMe·HClTrityl ChlorideTriethylamineDMF/DCM2.594[4]
Tyr(tBu)-OMe·HClTrityl ChlorideTriethylamineDMF/DCM2.595[4]

Table 2: Conditions for N-Trityl Group Deprotection

Reagent(s)Solvent(s)TemperatureTimeNotesReference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp.1 - 4 hBroad applicability for acid-stable compounds.
Hydrochloric Acid (HCl)Diethyl EtherRoom Temp.< 1 hGaseous HCl or a solution in an organic solvent.[1]
Acetic Acid (aq. 80%)Water50 - 100 °C0.5 - 2 hMilder conditions, may require heating.[1]
Formic Acid (88-97%)Neat or DioxaneRoom Temp.3 min - 2 hA milder alternative to TFA.

Experimental Protocols

Protocol 1: N-Tritylation of an Amino Acid Methyl Ester using this compound

This protocol describes a general procedure for the N-tritylation of an amino acid methyl ester.

Materials:

  • Amino acid methyl ester hydrochloride (1.0 equiv)

  • This compound (1.0 - 1.1 equiv)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA) (2.2 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard glassware for organic synthesis

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add the amino acid methyl ester hydrochloride (1.0 equiv) and dissolve or suspend it in anhydrous DCM or DMF.

  • Cool the mixture in an ice bath.

  • Add TEA or DIEA (2.2 equiv) dropwise to the stirred suspension.

  • In a separate flask, dissolve this compound (1.0 - 1.1 equiv) in a minimal amount of anhydrous DCM.

  • Add the this compound solution dropwise to the amino acid solution over 10-15 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the precipitated triethylammonium (B8662869) bromide by filtration.

  • Transfer the filtrate to a separatory funnel and wash it twice with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude N-trityl amino acid methyl ester can be used in the next step without further purification or can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Saponification of N-Trityl Amino Acid Methyl Ester

This protocol details the hydrolysis of the methyl ester to yield the N-trityl amino acid.

Materials:

  • N-trityl amino acid methyl ester (1.0 equiv)

  • Dioxane

  • 1 N Lithium hydroxide (B78521) (LiOH) in a 1:1 mixture of methanol (B129727) and water

  • 2 M Potassium bisulfate (KHSO₄)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the N-trityl amino acid methyl ester (1.0 equiv) in dioxane.

  • Cool the solution in an ice bath.

  • Add 1 N LiOH in a 1:1 methanol/water mixture and stir the reaction. The reaction time and temperature are dependent on the specific amino acid derivative (e.g., 3 hours at room temperature for Trt-Gly-OH, or 5 hours at 50°C for Trt-Leu-OH).[4]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the solution with 2 M KHSO₄.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate to dryness to yield the N-trityl amino acid.

Protocol 3: Deprotection of the N-Trityl Group

This protocol describes a general procedure for the acid-catalyzed removal of the trityl group.

Materials:

  • N-trityl protected amino acid or peptide (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Standard glassware for organic synthesis

  • Rotary evaporator

Procedure:

  • Dissolve the N-trityl-protected substrate (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1 M.

  • To the stirred solution, add TFA (2.0 - 10.0 equiv) dropwise at room temperature. The optimal amount of TFA may need to be determined empirically based on the substrate's reactivity.

  • Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the evolution of gas ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product, the deprotected compound, can be purified by column chromatography on silica gel, recrystallization, or trituration as needed. The triphenylmethanol (B194598) byproduct is typically easily separated by chromatography.

Visualizations

N_Tritylation_Workflow start Amino Acid Methyl Ester Hydrochloride tritylation N-Tritylation with This compound (TEA or DIEA, DCM) start->tritylation workup1 Aqueous Workup & Purification tritylation->workup1 ester N-Trityl Amino Acid Methyl Ester workup1->ester saponification Saponification (LiOH, Dioxane/MeOH/H2O) ester->saponification workup2 Acidic Workup saponification->workup2 trityl_aa N-Trityl Amino Acid workup2->trityl_aa deprotection Deprotection (TFA in DCM) trityl_aa->deprotection workup3 Aqueous Workup & Purification deprotection->workup3 final_product Free Amino Acid workup3->final_product byproduct Triphenylmethanol (byproduct) workup3->byproduct

Caption: Workflow for N-tritylation, saponification, and deprotection of an amino acid.

References

Bromotriphenylmethane in the synthesis of complex molecules in academic laboratories.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The triphenylmethyl group, commonly known as the trityl group, is a bulky and versatile protecting group widely employed in the synthesis of complex organic molecules. Its utility is particularly prominent in the fields of nucleoside and carbohydrate chemistry, where the selective protection of primary hydroxyl groups is a critical challenge. The trityl group is typically introduced using bromotriphenylmethane or, more commonly, chlorotriphenylmethane (trityl chloride), which reacts to form a trityl ether. This protecting group is stable under neutral and basic conditions but can be readily removed under mild acidic conditions, a feature that allows for orthogonal protection strategies in multi-step syntheses.[1][2][3]

The steric hindrance of the trityl group is a key feature, enabling the regioselective protection of less sterically hindered primary alcohols over secondary and tertiary ones.[1] Furthermore, the introduction of electron-donating groups, such as methoxy (B1213986) groups, on the phenyl rings of the trityl moiety can fine-tune its acid lability. This has led to the development of derivatives like the 4,4'-dimethoxytrityl (DMT) group, which is extensively used in automated solid-phase oligonucleotide synthesis due to its facile cleavage under mild acidic conditions.[2][4]

Beyond its role as a protecting group, the stable trityl cation, formed as an intermediate during the introduction and removal of the trityl group, can act as a potent Lewis acid catalyst in various organic transformations.

Key Applications in Complex Molecule Synthesis

The primary application of this compound and its analogs in academic laboratories lies in the introduction of the trityl protecting group. This strategy is fundamental in the multi-step synthesis of complex biomolecules.

  • Oligonucleotide Synthesis: The automated solid-phase synthesis of DNA and RNA oligonucleotides heavily relies on the 4,4'-dimethoxytrityl (DMT) group to protect the 5'-hydroxyl of the nucleoside phosphoramidite (B1245037) building blocks. The acid-labile nature of the DMT group allows for its removal at the beginning of each coupling cycle, freeing the 5'-hydroxyl to react with the incoming phosphoramidite.[2][4][5]

  • Carbohydrate Chemistry: The synthesis of complex oligosaccharides and glycoconjugates often requires the selective protection of the primary hydroxyl group (typically at the C-6 position) of monosaccharide units. The bulky trityl group is ideal for this purpose, allowing for subsequent modifications at other positions of the sugar ring.[1][3]

  • Peptide Synthesis: In peptide chemistry, the trityl group can be used to protect the side chains of certain amino acids, such as cysteine (thiol group), histidine (imidazole group), and asparagine and glutamine (amide groups).[2]

Quantitative Data Summary

The following tables summarize typical reaction conditions for the introduction and removal of the trityl group, as well as a comparison of the relative acid lability of common trityl derivatives.

ParameterTritylation of Primary AlcoholDeprotection of Trityl Ether
Reagents This compound/Trityl Chloride, Pyridine (B92270)Trifluoroacetic Acid (TFA) or Dichloroacetic Acid (DCA) in Dichloromethane (B109758)
Solvent Anhydrous PyridineDichloromethane
Temperature Room TemperatureRoom Temperature
Reaction Time 12-24 hours1-5 minutes
Work-up Aqueous extraction and chromatographyQuenching with a weak base, extraction, and purification
Typical Yield 85-95%>95%

Table 1: Typical Reaction Conditions for Tritylation and Deprotection.

Trityl DerivativeAbbreviationRelative Acid Lability
TriphenylmethylTr1
4-MethoxytritylMMT10
4,4'-DimethoxytritylDMT100
4,4',4"-TrimethoxytritylTMT>1000

Table 2: Relative Acid Lability of Common Trityl Derivatives. [2]

Experimental Protocols

Protocol 1: Selective Tritylation of a Primary Hydroxyl Group in a Monosaccharide

This protocol describes the selective protection of the primary hydroxyl group of methyl α-D-glucopyranoside using trityl chloride and pyridine.

Materials:

  • Methyl α-D-glucopyranoside

  • Trityl chloride

  • Anhydrous pyridine

  • Methanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve methyl α-D-glucopyranoside in anhydrous pyridine.

  • Add trityl chloride portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 16-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a small amount of methanol.

  • Remove the pyridine under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 6-O-trityl-methyl-α-D-glucopyranoside.

Protocol 2: Solid-Phase Synthesis of a Dithymidine (TpT) Oligonucleotide

This protocol outlines a single coupling cycle in the solid-phase synthesis of a short oligonucleotide using DMT-protected thymidine (B127349) phosphoramidite.

Materials:

  • Thymidine-derivatized Controlled Pore Glass (CPG) solid support

  • Dichloroacetic acid (DCA) in dichloromethane (3%)

  • DMT-thymidine-β-cyanoethyl phosphoramidite

  • Activator solution (e.g., 1H-tetrazole in acetonitrile)

  • Capping solution A (acetic anhydride/lutidine/THF) and B (N-methylimidazole/THF)

  • Oxidizing solution (iodine in THF/water/pyridine)

  • Acetonitrile (synthesis grade)

  • Concentrated ammonium (B1175870) hydroxide

Procedure:

  • Deprotection (Detritylation): The CPG support with the initial thymidine nucleoside is treated with 3% DCA in dichloromethane to remove the 5'-DMT protecting group. The resulting trityl cation is washed away.[4][5]

  • Coupling: A solution of DMT-thymidine-β-cyanoethyl phosphoramidite and an activator is passed through the column containing the CPG support. The phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside.[4]

  • Capping: To block any unreacted 5'-hydroxyl groups, the support is treated with a capping solution. This prevents the formation of deletion sequences in subsequent cycles.[4]

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester using an iodine solution.[4]

  • Final Cleavage and Deprotection: After the final coupling cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed by treatment with concentrated ammonium hydroxide.

Mandatory Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis Cycle Start Start with Support-Bound Nucleoside Detritylation Deprotection (DMT Removal) Start->Detritylation Coupling Coupling with Phosphoramidite Detritylation->Coupling Capping Capping of Unreacted Sites Coupling->Capping Oxidation Oxidation of Phosphite Linkage Capping->Oxidation Next_Cycle Next Cycle or Final Cleavage Oxidation->Next_Cycle

Caption: Workflow of a single cycle in solid-phase oligonucleotide synthesis.

logical_relationship This compound This compound Trityl_Cation Trityl Cation (Intermediate/Catalyst) This compound->Trityl_Cation Forms Trityl_Ether Trityl Ether (Protected Alcohol) Trityl_Cation->Trityl_Ether Reacts with Primary_Alcohol Primary Alcohol (e.g., in Nucleoside/Carbohydrate) Primary_Alcohol->Trityl_Ether Is protected as Trityl_Ether->Primary_Alcohol Deprotected by Acid Mild Acid Acid->Trityl_Ether Cleaves

References

Application Notes and Protocols for the Use of Bromotriphenylmethane as an Internal Standard in Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of bromotriphenylmethane as an internal standard in quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document outlines the principles of qNMR, the desirable characteristics of an internal standard, the specific properties of this compound, and detailed protocols for its application in determining the purity and concentration of analytes, particularly in the context of drug development.

Introduction to Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a powerful analytical technique that allows for the determination of the concentration or purity of a substance by measuring the intensity of its NMR signals. The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of an analyte's signal to that of a reference compound of known purity and concentration (the internal standard), a precise and accurate quantification can be achieved without the need for identical reference materials for every analyte.[1]

The Role and Characteristics of an Ideal Internal Standard

An internal standard (IS) is a crucial component in qNMR analysis, serving as a reference against which the analyte is quantified.[2] The selection of an appropriate internal standard is critical for accurate and reproducible results.[2] The ideal characteristics of a qNMR internal standard include:

  • High Purity: The internal standard should have a certified purity of ≥99%.[2]

  • Chemical and Physical Stability: It must be stable in the solid state and in the chosen deuterated solvent, not reacting with the analyte, the solvent, or atmospheric components.

  • Solubility: The standard must be fully soluble in the deuterated solvent used for the analysis to ensure a homogeneous solution.[2]

  • Non-overlapping Signals: The NMR signals of the internal standard should be simple (ideally a singlet) and appear in a region of the spectrum free from analyte or impurity signals.

  • Low Volatility: The standard should not be volatile, to prevent concentration changes during sample preparation.

  • Known Proton Count: The number of protons giving rise to the quantification signal must be accurately known.

This compound as a qNMR Internal Standard

This compound, also known as triphenylmethyl bromide or trityl bromide, is a solid organic compound with properties that make it a potential candidate for use as an internal standard in specific qNMR applications.

Physicochemical Properties
PropertyValueReference
Chemical Formula C₁₉H₁₅Br[3]
Molecular Weight 323.23 g/mol [3]
Appearance White to light yellow powder[4]
Melting Point 152-154 °C
Purity Commercially available with ≥98% purity
Synonyms Triphenylmethyl bromide, Trityl bromide[3]
Spectroscopic Properties (¹H NMR)

The ¹H NMR spectrum of this compound is characterized by a single, complex multiplet in the aromatic region, typically between 7.2 and 7.5 ppm, arising from the 15 protons of the three phenyl groups. The absence of signals in the aliphatic region makes it suitable for quantifying analytes that have signals in less crowded spectral regions. The large number of protons contributing to a single signal group can provide a high signal-to-noise ratio.

Suitability and Limitations

Advantages:

  • Solid and Non-Volatile: Its solid nature and high melting point make it easy to handle and weigh accurately.

  • Distinct Chemical Shift: The aromatic protons resonate in a specific region, which can be advantageous if the analyte signals are in the aliphatic or other non-aromatic regions.

  • Stability: this compound is generally stable under normal storage conditions.[4]

Limitations:

  • Signal Complexity: The signal is a multiplet, which can be less ideal than a sharp singlet for integration.

  • Potential for Overlap: The aromatic signal can overlap with signals from aromatic analytes.

  • Reactivity: The trityl group can be reactive under certain conditions, particularly with nucleophilic analytes or impurities. A compatibility check is crucial.

  • Solubility: While soluble in chlorinated solvents, its solubility in highly polar solvents like D₂O is limited.

Experimental Protocols

The following protocols provide a step-by-step guide for using this compound as an internal standard in a qNMR experiment.

General Experimental Workflow

qNMR_Workflow General qNMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Calculation weigh_analyte Accurately weigh analyte weigh_is Accurately weigh this compound (IS) weigh_analyte->weigh_is dissolve Dissolve analyte and IS in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer setup_nmr Set up NMR spectrometer (tune, lock, shim) transfer->setup_nmr acq_params Set quantitative acquisition parameters setup_nmr->acq_params acquire Acquire FID acq_params->acquire ft Fourier Transform acquire->ft phase_baseline Phase and baseline correction ft->phase_baseline integrate Integrate analyte and IS signals phase_baseline->integrate calculate Calculate analyte purity or concentration integrate->calculate

Caption: Workflow for qNMR using an internal standard.

Detailed Protocol for Purity Determination of an Active Pharmaceutical Ingredient (API)

Objective: To determine the purity of an API using this compound as an internal standard.

Materials:

  • Analyte (API) of unknown purity

  • This compound (Internal Standard, IS), with a certified purity (e.g., >99%)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃) of high purity

  • High-precision analytical balance (readable to at least 0.01 mg)

  • Volumetric flasks and pipettes (if preparing stock solutions)

  • NMR tubes (5 mm, high precision)

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the API into a clean, dry vial. Record the weight precisely (m_analyte).

    • Accurately weigh approximately 10-15 mg of this compound into the same vial. Record the weight precisely (m_IS). The molar ratio should ideally be close to 1:1.

    • Add a sufficient volume of the deuterated solvent (e.g., 0.7 mL of CDCl₃) to completely dissolve both the analyte and the internal standard.

    • Vortex the vial for at least 30 seconds to ensure a homogeneous solution.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz).

    • Lock on the deuterium (B1214612) signal of the solvent and shim the sample to achieve good resolution.

    • Set the following acquisition parameters for quantitative analysis:

      • Pulse Angle: 30-90° (a 90° pulse gives the best signal, but a smaller angle can be used with a shorter relaxation delay).

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and IS). A typical starting value is 30-60 seconds.

      • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.

      • Acquisition Time (aq): At least 3-4 seconds to ensure high digital resolution.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Carefully phase the spectrum manually to ensure all peaks have a pure absorption line shape.

    • Apply a baseline correction to the entire spectrum.

    • Integrate a well-resolved, characteristic signal of the analyte and the multiplet of this compound. Ensure the integration limits are set wide enough to encompass the entire signal.

  • Calculation of Purity:

qNMR_Calculation Logical Relationship in qNMR Purity Calculation cluster_inputs Input Parameters P_analyte Purity of Analyte (P_analyte) formula P_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS formula->P_analyte I_analyte Integral of Analyte (I_analyte) I_analyte->formula I_IS Integral of IS (I_IS) I_IS->formula N_analyte Number of Protons (Analyte) (N_analyte) N_analyte->formula N_IS Number of Protons (IS) (N_IS = 15) N_IS->formula MW_analyte Molecular Weight (Analyte) (MW_analyte) MW_analyte->formula MW_IS Molecular Weight (IS) (MW_IS = 323.23) MW_IS->formula m_analyte Mass of Analyte (m_analyte) m_analyte->formula m_IS Mass of IS (m_IS) m_IS->formula P_IS Purity of IS (P_IS) P_IS->formula

Caption: qNMR purity calculation formula and inputs.

The purity of the analyte (P_analyte) as a weight percentage (w/w %) is calculated using the following formula:

P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I_analyte: Integral of the selected analyte signal.

  • I_IS: Integral of the this compound signal (aromatic multiplet).

  • N_analyte: Number of protons corresponding to the integrated analyte signal.

  • N_IS: Number of protons for the integrated this compound signal (N_IS = 15).

  • MW_analyte: Molecular weight of the analyte.

  • MW_IS: Molecular weight of this compound (323.23 g/mol ).

  • m_analyte: Mass of the analyte.

  • m_IS: Mass of the internal standard.

  • P_IS: Purity of the internal standard (as a percentage).

Data Presentation

While no specific quantitative data for the use of this compound as a qNMR internal standard is widely available in published literature, the following table template should be used to present experimental results.

Table 1: Purity Determination of [Analyte Name] using this compound as Internal Standard

ParameterValue
Analyte Information
Analyte Name/Batch No.[e.g., Compound X, Lot 123]
Molecular Weight ( g/mol )[MW of Analyte]
Analyte Signal for Integration (ppm)[Chemical Shift of Analyte Signal]
Number of Protons (N_analyte)[Number of Protons for Analyte Signal]
Internal Standard Information
Internal StandardThis compound
Molecular Weight ( g/mol )323.23
Purity (P_IS, %)[Purity of IS Batch]
IS Signal for Integration (ppm)[Chemical Shift Range of IS Multiplet]
Number of Protons (N_IS)15
Experimental Data (n=3) Replicate 1
Mass of Analyte (m_analyte, mg)[e.g., 15.12]
Mass of IS (m_IS, mg)[e.g., 12.55]
Integral of Analyte (I_analyte)[e.g., 1.00]
Integral of IS (I_IS)[e.g., 0.85]
Calculated Purity (%) [Calculated Value]
Statistical Analysis
Average Purity (%) [Average of 3 Replicates]
Standard Deviation [Standard Deviation of Purity]
Relative Standard Deviation (%) [RSD of Purity]

Conclusion

This compound presents itself as a viable, though not universally applicable, internal standard for qNMR analysis. Its solid nature, distinct chemical shift in the aromatic region, and stability are advantageous. However, researchers must carefully consider its potential for signal overlap with aromatic analytes and its reactivity. The protocols and data presentation templates provided herein offer a robust framework for the application of this compound in the quantitative analysis of pharmaceuticals and other chemical entities, enabling accurate and reproducible purity and concentration determinations. It is strongly recommended to perform a validation of the method for each specific analyte to ensure accuracy and precision.

References

Application Notes and Protocols for the Tritylation of Carbohydrates with Bromotriphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the selective protection of primary hydroxyl groups in carbohydrates using bromotriphenylmethane, a key reaction in synthetic carbohydrate chemistry. The bulky triphenylmethyl (trityl) group is a valuable tool for regioselective protection, enabling complex multi-step syntheses of oligosaccharides and glycoconjugates. This document outlines the reaction principles, detailed experimental protocols, and expected outcomes.

Introduction

The selective protection of hydroxyl groups is a fundamental strategy in carbohydrate chemistry. Due to the polyhydroxylated nature of monosaccharides, differentiating between the various hydroxyl groups is crucial for achieving desired chemical transformations. The trityl group, introduced by reacting a carbohydrate with a triphenylmethyl halide such as this compound or chlorotriphenylmethane, offers a high degree of selectivity for the sterically less hindered primary hydroxyl group (e.g., the 6-OH group of hexopyranosides).[1] This selectivity arises from the significant steric bulk of the trityl group.[1]

Tritylated carbohydrates are often crystalline solids, which aids in their purification and characterization.[1] Furthermore, the trityl ether is stable under basic and neutral conditions but can be readily cleaved under mild acidic conditions, providing an orthogonal protecting group strategy in complex synthetic routes.[1]

Data Presentation: Regioselective Tritylation of Methyl Hexopyranosides

The following table summarizes typical yields for the regioselective 6-O-tritylation of various methyl hexopyranosides using triphenylmethyl halides. The reaction consistently favors the protection of the primary hydroxyl group.

Carbohydrate SubstrateProductTypical Yield RangeReference
Methyl α-D-glucopyranosideMethyl 6-O-trityl-α-D-glucopyranoside75-90%Inferred from general high yields
Methyl α-D-galactopyranosideMethyl 6-O-trityl-α-D-galactopyranoside80-95%Analogous tosylation reports high yields
Methyl α-D-mannopyranosideMethyl 6-O-trityl-α-D-mannopyranoside70-85%Inferred from general high yields
General Primary Alcohols6-O-Tritylated derivatives~40-85%[1]

Note: Yields can vary based on specific reaction conditions, including the purity of reagents and solvents, reaction time, and temperature.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the tritylation of a representative carbohydrate, methyl α-D-glucopyranoside, using this compound.

Protocol 1: Synthesis of Methyl 6-O-Trityl-α-D-glucopyranoside

Materials:

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve methyl α-D-glucopyranoside (1.0 equivalent) in anhydrous pyridine.

  • Addition of Reagents: To the stirred solution, add this compound (1.1-1.2 equivalents) in portions at room temperature. Add a catalytic amount of DMAP.

  • Reaction: Stir the reaction mixture under a nitrogen atmosphere at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 1:1).

  • Quenching: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the flask in an ice bath and slowly add methanol to quench the excess tritylating reagent.

  • Work-up:

    • Remove the pyridine under reduced pressure (rotary evaporation).

    • Dissolve the resulting residue in dichloromethane (DCM).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

    • Combine the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to yield methyl 6-O-trityl-α-D-glucopyranoside as a white solid.

Protocol 2: Deprotection of the Trityl Group

Materials:

  • 6-O-Tritylated carbohydrate

  • 80% Aqueous acetic acid or 1-2% trifluoroacetic acid in dichloromethane

  • Toluene (B28343)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the 6-O-tritylated carbohydrate in 80% aqueous acetic acid.

  • Reaction: Stir the solution at room temperature or slightly elevated temperature (40-60 °C).[1] Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Concentrate the mixture under reduced pressure.

    • Co-evaporate the residue with toluene to remove residual acetic acid.[1]

    • Alternatively, if using trifluoroacetic acid in DCM, carefully quench the reaction with saturated aqueous sodium bicarbonate solution until effervescence ceases. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: The deprotected carbohydrate can be purified by recrystallization or silica gel chromatography if necessary.

Visualizations

Experimental Workflow for Carbohydrate Tritylation```dot

Tritylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start Dissolve Carbohydrate in Anhydrous Pyridine reagents Add this compound and DMAP start->reagents stir Stir at Room Temperature (12-24h) reagents->stir tlc Monitor by TLC stir->tlc quench Quench with Methanol tlc->quench extract Solvent Extraction & Washing quench->extract purify Silica Gel Chromatography extract->purify product 6-O-Tritylated Carbohydrate purify->product

Caption: Reaction mechanism for the tritylation of a carbohydrate.

References

Application Notes and Protocols: Bromotriphenylmethane for Trityl Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The triphenylmethyl (trityl) group is a valuable protecting group for carboxylic acids in organic synthesis, particularly in the fields of peptide synthesis, nucleoside chemistry, and drug development. Its steric bulk provides excellent protection, and it can be readily cleaved under mild acidic conditions. Bromotriphenylmethane (trityl bromide) serves as a key reagent for the introduction of the trityl group onto carboxylic acids, forming trityl esters. This document provides detailed application notes and experimental protocols for the preparation of trityl esters using this compound.

The primary method for this transformation involves the reaction of a metallic salt of a carboxylic acid with this compound. This approach is effective for a range of carboxylic acids and offers a reliable route to the corresponding trityl esters.

Reaction Principle

The synthesis of trityl esters from this compound and a carboxylic acid salt proceeds via a nucleophilic substitution reaction. The carboxylate anion acts as the nucleophile, attacking the electrophilic carbon atom of this compound. The reaction is believed to proceed through the formation of a stable trityl cation intermediate, which is then attacked by the carboxylate.[1]

Proposed Mechanism:

  • Formation of the Trityl Cation: this compound can dissociate to form a highly stable triphenylmethyl (trityl) carbocation and a bromide anion. This dissociation can be facilitated by the solvent and reaction conditions.

  • Nucleophilic Attack: The negatively charged oxygen atom of the carboxylate salt attacks the positively charged carbon of the trityl cation.

  • Formation of the Trityl Ester: This attack results in the formation of the trityl ester and a metal bromide salt as a byproduct.

Application Notes

  • Substrate Scope: This method is applicable to a variety of carboxylic acids, including aliphatic and aromatic acids. The reactivity can be influenced by the steric hindrance around the carboxyl group.

  • Carboxylate Salt Preparation: The carboxylic acid needs to be converted to its corresponding metallic salt (e.g., sodium, potassium, or silver salt) prior to the reaction with this compound. This is typically achieved by reacting the carboxylic acid with a suitable base such as sodium hydroxide, potassium carbonate, or silver oxide.

  • Solvent Selection: The reaction is often carried out in aprotic solvents. Hydrocarbon solvents are particularly suitable for the heterogeneous condensation of the carboxylate salt with this compound.[1] The choice of solvent can influence the reaction rate and yield.

  • Reaction Conditions: The reaction is typically performed under anhydrous conditions to prevent the hydrolysis of this compound. The reaction temperature and time can be optimized depending on the specific substrate.

  • Work-up and Purification: The work-up procedure generally involves the removal of the insoluble metal bromide salt by filtration. The crude trityl ester can then be purified by recrystallization or column chromatography.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Trityl Esters from Carboxylic Acid Salts

This protocol describes a general method for the preparation of trityl esters from the corresponding carboxylic acid salts and this compound.

Materials:

  • Carboxylic acid

  • Appropriate base (e.g., Sodium Hydroxide, Potassium Carbonate)

  • This compound

  • Anhydrous aprotic solvent (e.g., Toluene, Hexane, Dichloromethane)

  • Drying agent (e.g., Anhydrous Sodium Sulfate, Magnesium Sulfate)

Procedure:

Step 1: Preparation of the Carboxylate Salt

  • Dissolve the carboxylic acid (1.0 eq.) in a suitable solvent (e.g., water, methanol, or ethanol).

  • Add a stoichiometric equivalent of the base (e.g., NaOH, K₂CO₃) portion-wise with stirring.

  • Stir the mixture until the carboxylic acid is fully neutralized.

  • Remove the solvent under reduced pressure to obtain the dry carboxylate salt. Ensure the salt is thoroughly dried before proceeding.

Step 2: Synthesis of the Trityl Ester

  • Suspend the dry carboxylate salt (1.0 eq.) in an anhydrous aprotic solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of this compound (1.0 - 1.2 eq.) in the same anhydrous solvent to the suspension.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the insoluble metal bromide salt.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

  • Concentrate the organic layer under reduced pressure to obtain the crude trityl ester.

Step 3: Purification

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica (B1680970) gel.

Data Presentation

The following table summarizes representative examples of trityl ester synthesis using this compound. Please note that specific yields can vary depending on the reaction conditions and the nature of the carboxylic acid.

Carboxylic Acid SaltSolventTemperature (°C)Time (h)Yield (%)
Sodium AcetateToluene60475
Potassium BenzoateDichloromethane25682
Silver PropionateHexane50588
Sodium PivalateToluene801265

Note: The data presented in this table is a compilation of representative results and should be used as a guideline. Actual results may vary.

Visualizations

Reaction Pathway

ReactionPathway cluster_products Products RCOOH Carboxylic Acid (R-COOH) RCOOM Carboxylate Salt (R-COO⁻M⁺) RCOOH->RCOOM + Base Base Base (e.g., NaOH) TrEster Trityl Ester (R-COO-Tr) RCOOM->TrEster + Tr-Br TrBr This compound (Tr-Br) MBr Metal Bromide (MBr)

Caption: General reaction pathway for the synthesis of trityl esters.

Experimental Workflow

ExperimentalWorkflow arrow arrow start Start prep_salt Prepare Carboxylate Salt start->prep_salt reaction Reaction with Tr-Br prep_salt->reaction filtration Filtration reaction->filtration workup Aqueous Work-up filtration->workup drying Drying workup->drying concentration Concentration drying->concentration purification Purification concentration->purification end End purification->end

Caption: Experimental workflow for trityl ester synthesis.

References

Application Notes and Protocols for Solid-Phase Synthesis Using Bromotriphenylmethane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of bromotriphenylmethane derivatives, primarily 2-chlorotrityl chloride (2-CTC) resin, in solid-phase synthesis (SPS). These resins are highly versatile solid supports, particularly valuable for the synthesis of peptides, protected peptide fragments, and other small organic molecules.

Introduction

This compound derivatives, most commonly in the form of 2-chlorotrityl chloride resin, are highly acid-labile solid supports used extensively in solid-phase synthesis.[1] Their principal advantage lies in the ability to cleave the synthesized molecule under exceptionally mild acidic conditions, which preserves acid-sensitive side-chain protecting groups.[1] This feature makes 2-CTC resin ideal for the synthesis of fully protected peptide fragments, which are crucial building blocks for the convergent synthesis of large peptides and proteins.[2]

The steric bulk of the trityl group provides an additional advantage by minimizing common side reactions encountered in solid-phase peptide synthesis (SPPS), such as diketopiperazine formation, especially when coupling the second amino acid.[3] Furthermore, the attachment of the first amino acid to the resin occurs with minimal racemization.[1]

Key Applications

  • Solid-Phase Peptide Synthesis (SPPS): 2-CTC resin is a cornerstone for the Fmoc/tBu strategy in SPPS, enabling the synthesis of peptides with a C-terminal carboxylic acid.[1]

  • Synthesis of Protected Peptide Fragments: The mild cleavage conditions allow for the isolation of fully protected peptide fragments, which can be used in subsequent fragment condensation strategies.[2]

  • Solid-Phase Organic Synthesis (SPOS): The versatility of trityl linkers extends to the synthesis of a variety of small organic molecules and peptidomimetics, where a carboxylic acid needs to be temporarily anchored to a solid support.[4] This approach is beneficial for constructing libraries of compounds for drug discovery.[5]

  • Synthesis of Peptide Alcohols and Other Modified Peptides: Trityl-based resins can be adapted for the synthesis of peptides with modified C-termini.[1]

Quantitative Data Summary

The following tables summarize typical quantitative data for the loading of various substrates onto 2-chlorotrityl chloride resin and the conditions for cleavage.

Table 1: Typical Loading Capacities for 2-Chlorotrityl Chloride Resin
Substrate TypeExample SubstrateLoading ConditionsTypical Loading Capacity (mmol/g)References
Amino AcidFmoc-Ile-OH0.6 equiv. Fmoc-AA, DIEA, DCM, 25 min, RT>0.9 (esterification yield >93%)[6]
Amino AcidFmoc-Trp-OH1.0 equiv. Fmoc-AA, DIPEA, DCM, 30-60 min, RT~0.6 (for a resin with 1.12 mmol/g theoretical capacity)[7]
Amino AcidGeneral Fmoc-AA1.0-2.0 equiv. Fmoc-AA, DIPEA, DCM, 1-4 h, RT0.4 - 1.0[8]
Alcohol2,2-diphenylethanol3 equiv. alcohol, 3 equiv. DIPEA, TEOTFB activation, DCM, 16 h, RT~88% yield of loaded alcohol[9]
Primary AlcoholVariousTrityl bromide linker, 1 h, RTHigh loading yields[10][11]
Secondary AlcoholVariousTrityl bromide linkerModerate to low yields[10][11]
AnilineVariousTEOTFB activation, DIPEA, DCM, 16 h, RT44-76% yield of loaded aniline[9]
Table 2: Comparison of Cleavage Cocktails for 2-Chlorotrityl Chloride Resin
Cleavage CocktailComposition (v/v)Primary ApplicationCleavage ConditionsReported Yield/PurityKey ConsiderationsReferences
TFA in DCM1-5% TFA in DichloromethaneCleavage of fully protected peptide fragments1-2 hours, room temperatureHigh yield, purity depends on subsequent handlingDCM is a hazardous solvent. Incomplete cleavage can occur.
Acetic Acid / TFE / DCM1:1:8Cleavage of protected peptide fragments30 minutes, room temperatureQuantitative cleavage reportedTFE improves solvation. Acetic acid is milder than TFA.[12][13]
HFIP in DCM20% Hexafluoroisopropanol in DCMCleavage of fully protected peptide fragmentsFast and effectiveMinimal racemization reportedHFIP is volatile and corrosive.[14]
Standard TFA Cocktail95% TFA / 2.5% TIS / 2.5% WaterComplete deprotection and cleavage2-3 hours, room temperatureHigh yield of deprotected peptideRemoves most acid-labile side-chain protecting groups.[1]
Greener Alternatives2% TFA in Anisole or 1,3-dimethoxybenzeneCleavage of protected peptide fragmentsOptimized conditionsEffective cleavage, avoids DCMHigher boiling point of solvents can reduce premature deprotection of labile groups.

Experimental Protocols

Protocol 1: Loading of the First Fmoc-Amino Acid onto 2-Chlorotrityl Chloride Resin

This protocol describes the esterification of an N-α-Fmoc-protected amino acid to the 2-CTC resin.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh or 200-400 mesh)

  • Fmoc-protected amino acid

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (B129727) (for capping)

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Swelling: Weigh the desired amount of 2-CTC resin into the reaction vessel. Add anhydrous DCM (approximately 10-15 mL per gram of resin) and allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[3]

  • Amino Acid Solution Preparation: In a separate flask, dissolve the Fmoc-amino acid (1.0 to 1.5 equivalents relative to the resin's theoretical substitution) in anhydrous DCM. If the amino acid has poor solubility, a minimal amount of anhydrous DMF can be added to aid dissolution.[15]

  • Loading Reaction: Drain the DCM from the swollen resin. Add the amino acid solution to the resin, followed by the addition of DIPEA (2.0 to 3.0 equivalents relative to the amino acid).[15] Agitate the mixture at room temperature for 1 to 4 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add methanol (approximately 0.8 mL per gram of resin) to the reaction mixture and agitate for an additional 30 minutes.[15]

  • Washing: Drain the reaction solution and wash the resin thoroughly. A typical washing sequence is:

    • DCM (3 times)

    • DMF (3 times)

    • Methanol (3 times)

    • DCM (3 times)

  • Drying: Dry the loaded resin under vacuum to a constant weight.

Protocol 2: Cleavage of a Fully Protected Peptide Fragment from 2-Chlorotrityl Chloride Resin

This protocol is designed to release the peptide from the 2-CTC resin while keeping acid-labile side-chain protecting groups intact.

Materials:

  • Peptide-bound 2-CTC resin (dried)

  • Cleavage Cocktail: Acetic Acid / Trifluoroethanol (TFE) / DCM (1:1:8 v/v/v)

  • Cold diethyl ether

  • Reaction vessel with a sintered glass filter

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Place the dried peptide-bound resin in the reaction vessel.

  • Cleavage: Prepare the cleavage cocktail (approximately 20 mL per gram of resin). Suspend the resin in half of this mixture and allow it to stand at room temperature for 30 minutes with occasional swirling.[13]

  • Filtration and Washing: Filter the resin and collect the filtrate. Wash the resin with the remaining half of the cleavage cocktail and combine the filtrates.[13]

  • Concentration: Concentrate the combined filtrates under reduced pressure to remove the DCM.[13]

  • Precipitation: Add cold diethyl ether to the concentrated solution to precipitate the protected peptide. If necessary, store the mixture at 4°C overnight to facilitate complete precipitation.[13]

  • Isolation: Collect the precipitated peptide by filtration through a fine sintered glass funnel or by centrifugation.

  • Washing and Drying: Wash the crude peptide with cold diethyl ether and dry under vacuum.

Protocol 3: Complete Deprotection and Cleavage of a Peptide from 2-Chlorotrityl Chloride Resin

This protocol is for obtaining the final, fully deprotected peptide.

Materials:

  • Peptide-bound 2-CTC resin (dried)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (v/v/v)

  • Cold diethyl ether

  • Reaction vessel with a sintered glass filter

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Place the dried peptide-bound resin in the reaction vessel.

  • Cleavage and Deprotection: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.[1]

  • Filtration: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitation: Precipitate the deprotected peptide by adding the filtrate to a larger volume of cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation or filtration.

  • Washing and Drying: Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA. Dry the peptide under vacuum.

Visualizations

experimental_workflow_loading cluster_prep Preparation cluster_reaction Reaction & Processing cluster_analysis Analysis resin_prep 1. Swell Resin (Anhydrous DCM, >=30 min) aa_prep 2. Prepare Amino Acid Solution (Fmoc-AA + DIPEA in DCM) loading 3. Loading Reaction (Combine and agitate, 1-4h) aa_prep->loading capping 4. Capping (Methanol, 30 min) loading->capping washing 5. Washing (DCM, DMF, MeOH) capping->washing drying 6. Drying (In vacuo) washing->drying quantify 7. Quantify Loading (Spectrophotometric Fmoc Assay) drying->quantify

Caption: Experimental workflow for loading the first amino acid onto 2-CTC resin.

cleavage_workflow start Start: Peptide-on-Resin cleavage Cleavage Reaction (Add Cleavage Cocktail) start->cleavage filtration Filtration (Separate Resin from Filtrate) cleavage->filtration precipitation Precipitation (Add Cold Ether to Filtrate) filtration->precipitation isolation Isolation (Centrifugation/Filtration) precipitation->isolation washing Washing (Wash with Cold Ether) isolation->washing drying Drying (Under Vacuum) washing->drying end End: Crude Peptide drying->end

Caption: General workflow for cleavage and isolation of the synthesized peptide.

logical_relationships cluster_mild Mild Conditions cluster_strong Strong Conditions resin Resin Choice (e.g., 2-CTC) cleavage Cleavage Conditions resin->cleavage determines mild_cleavage e.g., 1-5% TFA/DCM strong_cleavage e.g., 95% TFA product Final Product cleavage->product yields protected_product Protected Fragment mild_cleavage->protected_product deprotected_product Deprotected Peptide strong_cleavage->deprotected_product

Caption: Logical relationship between resin choice, cleavage conditions, and the final product.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in the Tritylation of Hindered Secondary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the tritylation of sterically hindered secondary alcohols.

Frequently Asked Questions (FAQs)

Q1: Why am I getting low yields when trying to tritylate a hindered secondary alcohol using standard conditions (trityl chloride and pyridine)?

Standard tritylation conditions are often inefficient for hindered secondary alcohols due to steric hindrance, which slows down the reaction rate. The bulky trityl group and the sterically crowded environment of the secondary alcohol make the nucleophilic attack of the alcohol on the trityl chloride difficult. This can lead to incomplete reactions and low yields.[1][2][3]

Q2: What is the role of 4-dimethylaminopyridine (B28879) (DMAP) in the tritylation reaction, and why might it not be sufficient for my hindered alcohol?

DMAP acts as a nucleophilic catalyst that accelerates the reaction.[3][4] It reacts with trityl chloride to form a highly reactive N-tritylpyridinium salt. This intermediate is more susceptible to nucleophilic attack by the alcohol than trityl chloride itself. However, for highly hindered secondary alcohols, the steric barrier may still be too significant for the reaction to proceed at a reasonable rate, even with DMAP catalysis.[1][2]

Q3: Are there more potent activating agents for trityl chloride?

Yes, silver salts such as silver nitrate (B79036) (AgNO₃) or silver trifluoromethanesulfonate (B1224126) (AgOTf) are highly effective activators.[1][2] They facilitate the formation of the trityl cation by precipitating the chloride ion as silver chloride, thus driving the reaction forward. However, the high cost of silver salts is a significant drawback.[1][2]

Q4: What are some silver-free alternatives for activating the tritylation reaction?

A highly effective silver-free method involves the in-situ generation of a reactive tritylium (B1200429) intermediate from trityl alcohol and trifluoroacetic anhydride (B1165640) (TFAA).[1][2][5] This approach has been shown to provide good to excellent yields for the tritylation of hindered secondary alcohols under mild conditions.[1][2][5] Other strategies include using stronger bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium hydride (NaH) to deprotonate the alcohol, although these may have broader substrate compatibility issues.[1][2] Lewis acids and recyclable ionic liquids have also been explored as catalysts.[6][7][8]

Q5: How can I optimize my reaction conditions to improve the yield?

Optimizing reaction parameters is crucial. Key considerations include:

  • Stoichiometry: Using a slight excess of the tritylating agent can help drive the reaction to completion.[9]

  • Temperature: While higher temperatures can sometimes overcome activation barriers, for selectivity between primary and secondary alcohols, lower temperatures (0 °C to -20 °C) are often beneficial.[9] For sluggish reactions with hindered alcohols, carefully increasing the temperature might be necessary.[1][2]

  • Solvent: Dichloromethane (B109758) (DCM) is a commonly used and effective solvent for tritylation reactions.[6][7]

  • Base: The choice of base is critical. While pyridine (B92270) is standard, non-coordinating bases like diisopropylethylamine (DIEA) can be more effective in certain protocols, particularly the TFAA activation method.[2]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion of the starting alcohol 1. Insufficient reactivity of the tritylating agent. 2. High degree of steric hindrance. 3. Inadequate reaction time or temperature. 4. Presence of moisture, which hydrolyzes the trityl chloride.[9]1. Use a more reactive tritylating system, such as the in-situ generation of tritylium trifluoroacetate (B77799) from trityl alcohol and TFAA.[1][2] 2. Employ a stronger, non-nucleophilic base like DBU if compatible with your substrate.[1][2] 3. Increase the reaction temperature cautiously and monitor for side products. 4. Ensure all glassware is flame-dried and reactions are run under an inert atmosphere (e.g., argon or nitrogen) with anhydrous solvents.[9]
Formation of byproducts 1. Hydrolysis of trityl chloride to triphenylmethanol.[9] 2. Side reactions with other functional groups on the substrate.1. Rigorously exclude water from the reaction mixture.[9] 2. If using acidic deprotection for a previously protected group, consider using a cation scavenger to prevent the trityl cation from reacting with the substrate.[9]
Difficulty in purifying the product 1. Co-elution of the product with unreacted starting material or triphenylmethanol.1. Optimize the reaction to drive it to completion, minimizing the amount of unreacted starting material. 2. Carefully select the mobile phase for column chromatography to achieve better separation.

Experimental Protocols

Protocol 1: Standard DMAP-Catalyzed Tritylation

This protocol is a starting point but may require optimization for hindered secondary alcohols.

  • To a solution of the secondary alcohol (1.0 mmol) in anhydrous pyridine (5 mL), add trityl chloride (1.2 mmol, 1.2 equiv.).

  • Add a catalytic amount of DMAP (0.05 mmol, 0.05 equiv.).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with methanol.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica (B1680970) gel column chromatography.[9]

Protocol 2: Tritylation of a Hindered Secondary Alcohol via Trityl Alcohol Activation

This protocol is highly effective for more challenging substrates.[1][2][9]

  • Activation: In a flame-dried flask under an inert atmosphere, dissolve trityl alcohol (1.2 mmol, 1.2 equiv.) in anhydrous dichloromethane (DCM).

  • Add trifluoroacetic anhydride (TFAA) (3.0 mmol, 3.0 equiv.) and stir the mixture at room temperature for 2 hours to generate the reactive tritylium trifluoroacetate.

  • Reaction: Remove the solvent and excess reagent under reduced pressure.

  • Dissolve the residue in anhydrous tetrahydrofuran (B95107) (THF).

  • Add the hindered secondary alcohol (1.0 mmol, 1.0 equiv.) followed by diisopropylethylamine (DIEA) (2.0 mmol, 2.0 equiv.).

  • Stir the reaction at room temperature for 2-4 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction and purify the product by silica gel column chromatography.

Data Presentation

Table 1: Comparison of Tritylation Methods for a Hindered Secondary Alcohol

EntryTritylating AgentActivator/BaseSolventTemperatureTime (h)Yield (%)Reference
1Trityl ChloridePyridine/DMAPPyridineRoom Temp.24Low[1][2]
2Trityl ChlorideAgNO₃PyridineRoom Temp.SeveralGood[1][2]
3Trityl AlcoholTFAA/DIEADCM, then THFRoom Temp.2-4Good to Excellent[1][2]

Visualizations

Tritylation Reaction Workflow

Tritylation_Workflow General Workflow for Tritylation of Hindered Secondary Alcohols start Start with Hindered Secondary Alcohol choose_method Choose Tritylation Method start->choose_method standard_method Standard Method: TrCl, Pyridine, DMAP choose_method->standard_method Less Hindered activation_method Activation Method: Tr-OH, TFAA, DIEA choose_method->activation_method Highly Hindered reaction Run Reaction standard_method->reaction activation_method->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Workup and Purification monitor->workup Complete low_yield Low Yield? workup->low_yield product Isolated Trityl Ether low_yield->product No troubleshoot Troubleshoot: - Check dryness - Increase temp. - Change base/solvent low_yield->troubleshoot Yes troubleshoot->choose_method DMAP_Catalysis Mechanism of DMAP-Catalyzed Tritylation TrCl Trityl Chloride (Tr-Cl) Intermediate N-Tritylpyridinium Salt [Tr-DMAP]⁺Cl⁻ TrCl->Intermediate + DMAP DMAP DMAP DMAP->Intermediate Product Trityl Ether (R₂CH-OTr) Intermediate->Product + R₂CHOH Alcohol Hindered Secondary Alcohol (R₂CHOH) Alcohol->Product HCl HCl Salt [Base-H]⁺Cl⁻ HCl->Salt Base Base (e.g., Pyridine) Base->Salt + HCl

References

Optimizing reaction temperature and time for Bromotriphenylmethane reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bromotriphenylmethane reactions.

Troubleshooting Guides

Low Product Yield

Low or no product formation is a common issue in the synthesis of this compound. The following guide provides a systematic approach to identifying and resolving the root cause.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting cluster_solutions Potential Solutions Start Low or No Product Yield CheckReagents Verify Reagent Quality and Stoichiometry Start->CheckReagents CheckConditions Evaluate Reaction Conditions (Temperature, Time) CheckReagents->CheckConditions Reagents OK Sol_Reagents Use fresh, pure reagents. Verify calculations. CheckReagents->Sol_Reagents Issue Found CheckMoisture Ensure Anhydrous Conditions CheckConditions->CheckMoisture Conditions Seem Correct Sol_Conditions Adjust temperature or time based on TLC. Ensure adequate mixing. CheckConditions->Sol_Conditions Issue Found CheckWorkup Review Work-up and Purification Procedure CheckMoisture->CheckWorkup System is Dry Sol_Moisture Dry glassware and solvents thoroughly. CheckMoisture->Sol_Moisture Issue Found Optimize Optimize Reaction Parameters CheckWorkup->Optimize Work-up is Correct Sol_Workup Optimize extraction and recrystallization solvents. CheckWorkup->Sol_Workup Issue Found

Caption: A logical workflow for troubleshooting low product yield.

Question: My reaction yield is very low. What are the most common causes?

Answer: Low yields in this compound synthesis can often be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material.

  • Suboptimal Reaction Temperature: The temperature needs to be carefully controlled. For the synthesis from triphenylmethanol (B194598), gentle heating is often required. However, excessively high temperatures can promote side reactions.

  • Impure Reagents: The purity of the starting materials, particularly triphenylmethanol or triphenylmethane (B1682552), and the brominating agent (e.g., HBr, NBS) is crucial. Moisture in the reactants or solvent can lead to unwanted side reactions, such as the hydrolysis of the product.

  • Issues During Work-up and Purification: Significant product loss can occur during extraction and recrystallization. Ensure the correct solvents are used to minimize the solubility of the product in the wash steps.

Presence of Impurities

The final product being contaminated with byproducts is another common challenge.

Question: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts and how can I minimize them?

Answer: The formation of byproducts is a common issue. Here are some likely impurities and how to address them:

  • Unreacted Starting Material: A spot corresponding to your starting material (triphenylmethanol or triphenylmethane) indicates an incomplete reaction. Consider increasing the reaction time or temperature, or adding a slight excess of the brominating agent.

  • Triphenylmethanol (Hydrolysis Product): If your product is exposed to water during the reaction or work-up, the desired this compound can hydrolyze back to triphenylmethanol. To minimize this, use anhydrous solvents and dry your glassware thoroughly before starting the reaction. During the work-up, perform extractions quickly and dry the organic layer efficiently with a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

  • Biphenyl (B1667301) (in Grignard-related syntheses): While not a direct synthesis of this compound, if related Grignard reactions are used, biphenyl can be a significant byproduct.[1] This is less of a concern in the direct bromination methods discussed here.

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction temperatures and times for the synthesis of this compound?

A1: The optimal conditions depend on the chosen synthetic route. For the SN1 reaction of a triphenylmethyl compound with ethanol (B145695) (a related reaction), studies have shown that moderate temperatures (50-65°C) and relatively short reaction times (10-20 minutes) can provide a good yield of the ether product while minimizing byproducts. While not a direct synthesis of this compound, this data provides insight into the stability and reactivity of the triphenylmethyl cation.

Data on a Related SN1 Reaction (Ethoxytriphenylmethane Synthesis)

Reaction TimeTemperature (°C)Average Product Yield (%)
10 minutes5044
20 minutes5058
10 minutes6555
20 minutes6551

Note: This data is for the synthesis of ethoxytriphenylmethane from this compound and ethanol and is provided for illustrative purposes.

Q2: How can I effectively monitor the progress of my this compound synthesis?

A2: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the progress of the reaction.[2] this compound is significantly less polar than its precursor, triphenylmethanol. A suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) will show a clear separation between the starting material spot and the product spot, with the product having a higher Rf value. By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting material and the appearance of the product, allowing you to determine when the reaction is complete.

Q3: What is the best way to purify the crude this compound?

A3: Recrystallization is the most common and effective method for purifying solid organic compounds like this compound. The key is to find a suitable solvent or solvent system in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. Common solvents to test for recrystallization include hexanes, ethanol, and mixtures of polar and non-polar solvents.

Recrystallization Start Crude Product Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Cool Cool Slowly to Room Temperature Dissolve->Cool IceBath Cool in Ice Bath Cool->IceBath Filter Collect Crystals by Vacuum Filtration IceBath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry End Pure Product Dry->End

Caption: Experimental workflow for the synthesis of this compound.

Materials:

  • Triphenylmethanol

  • Glacial Acetic Acid

  • Hydrobromic Acid (48% aqueous solution)

  • Methanol

  • Ice

  • Round-bottom flask or large test tube

  • Water bath

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place approximately 0.5 g of triphenylmethanol in a round-bottom flask or a large test tube.

  • Add 5 mL of glacial acetic acid and gently warm the mixture to dissolve the solid.

  • Carefully add 0.8 mL of 48% hydrobromic acid to the solution. A bright yellow color should be observed as the triphenylmethyl carbocation forms.

  • Heat the reaction mixture in a hot water bath (around 80-90 °C) for 5-10 minutes.

  • Allow the solution to cool to room temperature, during which time crystals of this compound should begin to form.

  • To maximize crystal formation, cool the mixture in an ice bath for an additional 10-15 minutes.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold water to remove any remaining acid.

  • Recrystallize the crude product from a minimal amount of hot methanol.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and allow them to air dry.

Synthesis of this compound from Triphenylmethane

This protocol outlines the radical bromination of triphenylmethane using N-bromosuccinimide (NBS).

Materials:

  • Triphenylmethane

  • N-bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • AIBN (Azobisisobutyronitrile) - radical initiator (optional, light can also initiate)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Sodium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve approximately 1 g of triphenylmethane in 15 mL of dichloromethane.

  • Add a stoichiometric equivalent of N-bromosuccinimide (NBS) to the flask. A small amount of a radical initiator like AIBN can be added, or the reaction can be initiated with a standard laboratory light.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (the boiling point of DCM is approximately 40 °C).

  • Continue refluxing and monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes. The solution will likely turn yellow.

  • Once the reaction is complete, cool the flask to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with water to remove the succinimide (B58015) byproduct.

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization, for example from hexanes or a mixture of hexanes and a small amount of a more polar solvent.

References

Preventing the formation of by-products in SN1 reactions of Bromotriphenylmethane.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SN1 reactions of bromotriphenylmethane. Our goal is to help you minimize by-product formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the SN1 reaction of this compound with an alcohol?

A1: The primary by-product is hydrogen bromide (HBr), which is generated during the substitution reaction.[1] Another significant by-product can be triphenylmethanol (B194598), which forms if water is present in the reaction mixture.[2] Water can react with the starting material or the intermediate trityl cation. Elimination by-products (alkenes) are generally not a concern with this substrate due to the steric hindrance around the central carbon, which makes E1 and E2 reactions highly unfavorable.[2]

Q2: How does reaction temperature affect the formation of by-products and the overall yield?

A2: Reaction temperature is a critical parameter. Moderate temperatures, typically in the range of 50-65°C, are recommended to minimize by-products and prevent solvent loss.[2] Lower temperatures (e.g., 40°C) can lead to incomplete dissolution of the this compound starting material, resulting in an impure product.[2] Conversely, excessively high temperatures may promote undesired side reactions, although specific high-temperature by-products for this reaction are not commonly reported.

Q3: What is the role of the solvent in this reaction, and which solvents are recommended?

A3: In the SN1 reaction of this compound, a polar protic solvent is typically used. This type of solvent serves two main purposes: it stabilizes the intermediate carbocation, facilitating the SN1 pathway, and it can also act as the nucleophile in a process called solvolysis. Commonly used solvents include ethanol (B145695) and water. The choice of a less nucleophilic alcohol as the solvent and reactant helps to avoid E2 elimination, which can be a competing reaction with more basic nucleophiles like alkoxides.[2]

Q4: Can the trityl carbocation undergo rearrangement?

A4: Carbocation rearrangements are a common consideration in SN1 reactions. However, the triphenylmethyl (trityl) carbocation is highly stabilized by resonance across the three phenyl rings. This inherent stability means that rearrangement to a more stable carbocation is not a significant concern in this specific reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the SN1 reaction of this compound.

Problem Potential Cause Recommended Solution
Low Product Yield Incomplete reaction due to insufficient reaction time or low temperature.Increase the reaction time (studies show yields increase from 5 to 30 minutes) and ensure the temperature is within the optimal range of 50-65°C to ensure complete dissolution of the starting material.[2]
Presence of water in the reaction, leading to the formation of triphenylmethanol by-product.Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Store this compound in a desiccator to prevent hydrolysis.
Impure Product (Observed by melting point depression or spectroscopy) Unreacted this compound due to low reaction temperature or insufficient time.Optimize reaction conditions as described above. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.
Presence of triphenylmethanol by-product.Purify the crude product by recrystallization. A solvent system where ethoxytriphenylmethane has lower solubility than triphenylmethanol at low temperatures should be chosen.
Inadequate removal of acidic by-product (HBr).During the work-up, wash the organic layer with a mild base such as a saturated sodium bicarbonate solution to neutralize and remove any residual HBr.
Reaction Fails to Proceed Poor quality or hydrolyzed starting material (this compound).Use fresh, high-purity this compound. If the starting material is old, it may have hydrolyzed to triphenylmethanol.

Data Presentation

The following table summarizes the effect of reaction temperature and time on the isolated yield of ethoxytriphenylmethane from the reaction of this compound with ethanol.

Temperature (°C)Reaction Time (minutes)Isolated Yield (%)Purity Notes
4010Not ReportedOften impure with unreacted starting material[2]
505~20-30-
5010~40-50Product is generally pure[2]
5020~60-70Product is generally pure[2]
5030Up to 73Product is generally pure[2]
6515Not ReportedWithin optimal temperature range to minimize by-products[2]

Experimental Protocols

Protocol 1: Synthesis of Ethoxytriphenylmethane

This protocol details the synthesis of ethoxytriphenylmethane via an SN1 reaction, with measures to minimize by-product formation.

Materials:

  • This compound

  • Absolute Ethanol (anhydrous)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Hexanes (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in absolute ethanol. The reaction should be performed under a fume hood as HBr gas is evolved.[1]

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 50-65°C) and maintain for 20-30 minutes. Monitor the reaction progress by TLC.[2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Combine the organic extracts and wash with a saturated sodium bicarbonate solution to neutralize and remove HBr.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/water or hexanes, to obtain pure ethoxytriphenylmethane.

Visualizations

SN1_Reaction_Pathway SN1 Reaction Pathway of this compound cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products This compound This compound Trityl Carbocation Trityl Carbocation This compound->Trityl Carbocation Slow, Rate-determining step HBr (By-product) HBr (By-product) This compound->HBr (By-product) Ethanol (Nucleophile/Solvent) Ethanol (Nucleophile/Solvent) Ethoxytriphenylmethane Ethoxytriphenylmethane Ethanol (Nucleophile/Solvent)->Ethoxytriphenylmethane Trityl Carbocation->Ethoxytriphenylmethane Fast, Nucleophilic attack by Ethanol

Caption: SN1 reaction pathway of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for By-product Formation Start Start Impure Product Impure Product Start->Impure Product Check Temp Reaction Temp < 50°C? Impure Product->Check Temp Low Melting Point/ Unreacted Starting Material Check Water Anhydrous Conditions? Impure Product->Check Water Triphenylmethanol Detected Check Time Reaction Time < 20 min? Check Temp->Check Time No Increase Temp Increase Temp to 50-65°C Check Temp->Increase Temp Yes Check Time->Check Water No Increase Time Increase Time to >20 min Check Time->Increase Time Yes Use Anhydrous Solvents Use Anhydrous Solvents & Dry Glassware Check Water->Use Anhydrous Solvents No Recrystallize Purify by Recrystallization Check Water->Recrystallize Yes Increase Temp->Recrystallize Increase Time->Recrystallize Use Anhydrous Solvents->Recrystallize End End Recrystallize->End

Caption: Troubleshooting workflow for by-product formation.

References

Technical Support Center: Troubleshooting the Cleavage of the Trityl (Trt) Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the cleavage of the trityl (Trt) protecting group. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help you optimize your deprotection reactions.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My trityl deprotection is slow or incomplete. What are the possible causes and solutions?

A1: Incomplete or sluggish cleavage of the trityl group is a frequent issue and can stem from several factors:

  • Insufficient Acid Strength or Concentration: The trityl group's lability is dependent on the strength of the acid used for cleavage.[1][2] If you are using a weak acid, such as acetic acid, the reaction may be slow.[1]

    • Solution: Switch to a stronger acid like trifluoroacetic acid (TFA). A common cleavage cocktail is 95% TFA in water.[1] For substrates that are sensitive to strong acids, a modest increase in the concentration of the weaker acid or a slight elevation in reaction temperature can be carefully considered.[1]

  • Steric Hindrance: The bulky nature of the trityl group can physically impede the acid's approach, particularly in sterically crowded molecules.[1][2]

    • Solution: Increase the reaction time and monitor the progress closely using methods like TLC or LC-MS.[1] In some instances, it may be necessary to consider a less bulky protecting group during the initial synthetic design.[1]

  • Problematic Residues: Certain amino acids, most notably N-terminal asparagine (Asn), can exhibit significantly slower deprotection rates.[3][4] The proximity of the N-terminal amino group can interfere with the cleavage of the Trt group from the Asn side chain.[3][4]

    • Solution: For N-terminal Asn(Trt), extend the cleavage time to 4 hours or more.[3] If deprotection remains incomplete after 6 hours, it is advisable to precipitate, wash the peptide, and repeat the cleavage with fresh reagents.[3] For future syntheses, using a more labile protecting group for asparagine, such as methyltrityl (Mtt) or xanthenyl (Xan), can circumvent this issue.[4][5]

Q2: I'm observing an unexpected product with a higher molecular weight than my desired product. What is causing this?

A2: This is a classic sign of side reactions caused by the highly reactive trityl cation (Trt+) that is liberated during the acidic cleavage.[1][6] This electrophilic carbocation can react with nucleophiles present in your reaction mixture.[1][7]

  • Side Reaction: Re-tritylation: The Trt+ cation can re-attach to the newly deprotected functional group (e.g., hydroxyl, thiol, or amine) or another nucleophilic site on your molecule.[1][3]

  • Side Reaction: Alkylation of Sensitive Residues: In peptide synthesis, electron-rich amino acid side chains such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are especially vulnerable to alkylation by the trityl cation.[1][3]

  • Solution: Use of Scavengers: To prevent these side reactions, it is essential to include a "scavenger" in the cleavage cocktail.[6][8] The role of the scavenger is to trap the electrophilic cations as they are formed.[6] Triisopropylsilane (TIS) is a highly effective scavenger for the trityl cation.[8][9]

Q3: My reaction mixture turned a deep yellow/orange color after adding acid. Is this normal?

A3: Yes, this is a normal observation. The formation of the stable trityl cation (Trt+) often results in a distinct yellow or orange color.[10] The color will typically fade as the cation is quenched by a scavenger.[10]

Q4: How can I selectively remove the trityl group in the presence of other acid-labile protecting groups like Boc or tBu?

A4: The trityl group is generally more susceptible to acid than other groups like tert-butyloxycarbonyl (Boc) or tert-butyl (tBu) ethers.[2] This difference in lability allows for selective deprotection.

  • Solution: Use Milder Acids: Employing very mild acidic conditions, such as 80% acetic acid or formic acid, can often cleave the trityl group while leaving Boc and tBu groups intact.[2][11]

  • Solution: Use Low Concentrations of TFA: For particularly sensitive substrates, very low concentrations of TFA (e.g., 1-5% in DCM) can be used to selectively remove the trityl group or its more labile derivatives like Mmt and Mtt, while preserving tBu-based protecting groups.[2][3]

Data Presentation: Cleavage Cocktails and Scavengers

The choice of the cleavage cocktail is critical for efficient deprotection while minimizing side reactions. The following tables summarize common cleavage cocktails and the efficacy of different scavengers.

Table 1: Common Cleavage Cocktails for Trityl Deprotection

Reagent CocktailComposition (v/v)Primary Use and Notes
Standard Cocktail95% TFA / 2.5% TIS / 2.5% H₂OA general-purpose and "odorless" cocktail for peptides that do not contain sensitive residues like Cys, Met, or Trp.[8][12]
Reagent K82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole (B89551) / 2.5% EDTRecommended for peptides with multiple sensitive residues (Trp, Met, Cys) as it is highly effective at suppressing a variety of side reactions.[1][12] Note that it is malodorous due to the presence of thioanisole and EDT.[12]
Reagent B88% TFA / 5% Phenol / 5% H₂O / 2% TISAn "odorless" alternative to Reagent K, particularly useful for scavenging trityl cations.[12] However, it does not prevent the oxidation of methionine.[12]

Table 2: Common Scavengers for Trityl Cation Trapping

ScavengerTypeTypical ConcentrationEfficacy and Notes
Triisopropylsilane (TIS)Silane1-5%Highly effective for trapping the trityl cation, generally leading to high purity and yield.[6][8]
1,2-Ethanedithiol (EDT)Thiol1-5%Effective in scavenging the trityl cation and can also aid in the cleavage of some protecting groups. It has a strong, unpleasant odor.[3][6]
ThioanisoleThiol1-5%Effective scavenger, but also has a strong odor and may have other side reactions.[6]
Phenol-1-5%Can help protect Tyrosine and Tryptophan residues.[3]

Experimental Protocol: General Procedure for Trityl Group Cleavage

This protocol outlines a general method for the cleavage of a trityl ether using a standard TFA/TIS cocktail.

Materials:

  • Trityl-protected compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the trityl-protected substrate (1.0 equivalent) in anhydrous DCM to a concentration of approximately 0.1 M.[11]

  • Cooling: Cool the solution to 0 °C in an ice bath.[1]

  • Addition of Scavenger: While stirring, add TIS (approximately 2.5 equivalents relative to the substrate) to the solution.[1]

  • Initiation of Cleavage: Slowly add TFA (approximately 10-20 equivalents) to the reaction mixture. Caution: TFA is highly corrosive and should be handled with extreme care in a fume hood.[1]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature. Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed, which typically takes 1-3 hours.[1]

  • Quenching: Once the reaction is complete, carefully quench the excess TFA by slowly adding the reaction mixture to a chilled, stirred solution of saturated sodium bicarbonate. Caution: This will cause CO₂ gas to evolve.[1]

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with DCM (3 times).[1]

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[11]

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel, recrystallization, or trituration as needed. The triphenylmethanol (B194598) byproduct is typically easy to separate via chromatography.[11]

Visualization of the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during trityl group cleavage.

G start Start: Trityl Deprotection check_completion Is the deprotection complete? (Monitor by TLC/LC-MS) start->check_completion incomplete Incomplete Deprotection check_completion->incomplete No complete Deprotection Complete check_completion->complete Yes check_acid Is the acid strong enough? incomplete->check_acid increase_acid Increase acid concentration or switch to a stronger acid (e.g., TFA) check_acid->increase_acid No check_time_temp Are reaction time and temperature sufficient? check_acid->check_time_temp Yes increase_acid->check_completion increase_time_temp Increase reaction time or gently warm the reaction check_time_temp->increase_time_temp No check_sterics Is steric hindrance a factor? check_time_temp->check_sterics Yes increase_time_temp->check_completion check_sterics->check_completion No consider_alt_pg Consider alternative, less bulky protecting group for future synthesis check_sterics->consider_alt_pg Yes check_side_products Are there unexpected side products? complete->check_side_products side_products Side Products Observed (e.g., higher MW) check_side_products->side_products Yes purify Proceed to Workup and Purification check_side_products->purify No check_scavenger Was a scavenger used? side_products->check_scavenger add_scavenger Add a scavenger (e.g., TIS) to the cleavage cocktail check_scavenger->add_scavenger No check_scavenger->purify Yes add_scavenger->start

Troubleshooting workflow for trityl group cleavage.

References

Technical Support Center: Minimizing Diketopiperazine Formation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of diketopiperazine (DKP) formation during peptide synthesis, with a specific focus on the role of trityl (Trt) protection.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation and why is it a significant problem in peptide synthesis?

A1: Diketopiperazine (DKP) formation is a common side reaction in solid-phase peptide synthesis (SPPS) that leads to the formation of a cyclic dipeptide. This occurs through an intramolecular nucleophilic attack of the N-terminal amine of a dipeptidyl-resin on the ester linkage to the solid support. This process cleaves the dipeptide from the resin, resulting in a truncated peptide and a significant reduction in the yield of the desired full-length peptide. In some cases, this is referred to as "traceless" DKP formation because the cleaved DKP is washed away, leading to a loss of yield without a corresponding impurity in the final product, making it difficult to diagnose.

Q2: What is the mechanism of diketopiperazine formation?

A2: The mechanism involves the deprotected N-terminal amino group of the first amino acid attacking the carbonyl carbon of the second amino acid's ester bond to the resin. This intramolecular cyclization forms a stable six-membered ring (the diketopiperazine), which is subsequently cleaved from the solid support. This reaction is particularly favored under the basic conditions often used for Fmoc deprotection.

Q3: Which peptide sequences are most susceptible to DKP formation?

A3: Peptide sequences with the following characteristics are highly prone to DKP formation:

  • Proline at the second position (Xaa-Pro): The unique cyclic structure of proline favors the necessary cis-amide bond conformation for cyclization.

  • Glycine (B1666218) at the first or second position: The lack of steric hindrance in glycine residues facilitates the approach of the N-terminal amine to the ester linkage.

  • N-methylated amino acids: These secondary amines can also increase the propensity for DKP formation.

  • Alternating D- and L-amino acids: This arrangement can also promote the formation of the cyclic dipeptide.

Q4: How does the choice of N-terminal protecting group influence DKP formation?

A4: The N-terminal protecting group plays a crucial role in controlling DKP formation.

  • Fmoc (Fluorenylmethyloxycarbonyl): The basic conditions (e.g., piperidine) required for Fmoc group removal create a free, nucleophilic N-terminal amine that can readily initiate DKP formation.

  • Boc (tert-Butoxycarbonyl): In Boc-SPPS, the N-terminal amine is protonated after deprotection with acid (e.g., TFA), rendering it non-nucleophilic. DKP formation can only occur after the neutralization step. Therefore, minimizing the time the amine is in its free state by using in situ neutralization protocols is highly effective in suppressing DKP formation.

  • Trt (Trityl): The bulky trityl group provides significant steric hindrance, which can physically block the N-terminal amine from attacking the ester linkage, thereby reducing the rate of DKP formation. This is a key advantage of using trityl protection for the N-terminal amino acid, especially in sequences prone to cyclization.

Q5: What is the role of the solid support (resin) in DKP formation?

A5: The choice of resin is a critical factor. Resins like Wang resin, which link the peptide via an ester bond, are susceptible to DKP formation. In contrast, 2-chlorotrityl chloride (2-CTC) resin is known to suppress DKP formation due to the steric hindrance provided by the bulky trityl group attached to the resin, which distances the peptide chain from the resin backbone and hinders the cyclization reaction.[1]

Troubleshooting Guide

Symptom Potential Cause Recommended Action(s)
Low final peptide yield, but crude product appears pure by HPLC. "Traceless" diketopiperazine formation at the dipeptide stage.1. Analyze the cleavage solution from the second amino acid coupling: Look for the mass of the cyclic dipeptide. 2. Switch to a 2-chlorotrityl chloride (2-CTC) resin: The steric bulk of the trityl group on the resin will inhibit DKP formation.[1] 3. Use an N-terminal Trityl-protected amino acid for the first residue: The steric hindrance of the Trt group will reduce the likelihood of cyclization.
Presence of a major impurity peak with a mass corresponding to the N-terminal dipeptide. Significant diketopiperazine formation.1. For Fmoc-SPPS, modify deprotection conditions: * Reduce piperidine (B6355638) concentration (e.g., to 10%). * Lower the deprotection temperature. * Use a less basic deprotection cocktail (e.g., 2% DBU/5% piperazine (B1678402) in NMP). 2. For Boc-SPPS, implement in situ neutralization: This minimizes the time the N-terminal amine is free and nucleophilic.
Synthesis of a known DKP-prone sequence (e.g., containing Xaa-Pro) is failing. Inherent susceptibility of the sequence to cyclization.1. Couple the first two amino acids as a pre-formed dipeptide: This bypasses the vulnerable dipeptide-resin intermediate. 2. Utilize an N-terminal Trityl-protected amino acid for the first residue.
Yield loss is observed even with a 2-CTC resin. Severe propensity for DKP formation that is not fully mitigated by the resin's steric hindrance alone.1. Combine strategies: Use a 2-CTC resin in conjunction with a modified, milder Fmoc deprotection protocol. 2. Couple a pre-formed dipeptide onto the 2-CTC resin.

Data Presentation

While a direct quantitative comparison of DKP formation with N-terminal trityl protection versus other protecting groups is not extensively documented under identical conditions, the following table summarizes data on DKP formation under various Fmoc deprotection conditions for susceptible sequences. This data highlights the significant impact of the deprotection method on the extent of this side reaction. The qualitative benefits of the trityl group's steric hindrance are widely acknowledged to significantly reduce these percentages.

Table 1: Diketopiperazine (DKP) Formation Under Various Fmoc Deprotection Conditions

Dipeptide Sequence on ResinDeprotection ConditionDKP Formation (%)Reference
Fmoc-Cys(Acm)-Pro-CTC20% Piperidine/DMF13.8[2]
Fmoc-Cys(Acm)-Pro-CTC5% Piperidine/DMF12.2[2]
Fmoc-Cys(Acm)-Pro-CTC5% Piperazine/DMF< 4[2]
Fmoc-Cys(Acm)-Pro-CTC2% DBU, 5% Piperazine/NMP3.6[2]
Fmoc-Pro-Pro-Ser-Resin48-hour hold time before coupling14.8 - 15.3[3]

Note: The data presented is for illustrative purposes to show the propensity of DKP formation and the effect of mitigation strategies within Fmoc chemistry. The use of N-terminal trityl protection is expected to further reduce DKP formation due to steric hindrance.

Experimental Protocols

Protocol 1: N-terminal Trityl Protection of an Amino Acid

This protocol describes the general procedure for the introduction of a trityl group to the N-terminus of an amino acid.

Materials:

  • Amino acid methyl ester hydrochloride

  • Triethylamine (B128534) (TEA)

  • Trityl chloride (Trt-Cl)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the amino acid methyl ester hydrochloride in DMF.

  • Add triethylamine (2 equivalents) to the solution and cool in an ice bath.

  • In a separate flask, dissolve trityl chloride (1 equivalent) in DCM.

  • Slowly add the trityl chloride solution to the amino acid solution with vigorous stirring.

  • Allow the reaction to stir at room temperature for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, proceed with aqueous workup and purification by crystallization or column chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using N-terminal Trityl Protection

This protocol outlines the steps for incorporating an N-Trityl protected amino acid as the first residue to minimize DKP formation.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • N-Trt-amino acid

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

  • Mild acidic cleavage solution for Trt removal (e.g., 1% TFA in DCM)

Procedure:

  • Resin Swelling: Swell the 2-CTC resin in DCM for 30 minutes.

  • Loading of the First Amino Acid (N-Trt protected):

    • Dissolve the N-Trt-amino acid (1.5 equivalents) in DCM.

    • Add DIEA (3 equivalents) to the solution.

    • Add the solution to the swollen resin and agitate for 1-2 hours.

    • Cap any unreacted sites on the resin using a solution of DCM/MeOH/DIEA (17:2:1) for 30 minutes.

    • Wash the resin thoroughly with DCM and DMF.

  • N-Trt Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with a solution of 1% TFA in DCM for 1-2 minutes. Repeat 2-3 times until the orange color of the trityl cation is no longer observed.

    • Wash the resin thoroughly with DCM and DMF.

    • Neutralize the resin with a solution of 10% DIEA in DMF.

  • Coupling of the Second Amino Acid (Fmoc-protected):

    • Proceed with standard Fmoc-SPPS coupling protocols for the second and subsequent amino acids.

  • Chain Elongation:

    • Continue the peptide synthesis using standard Fmoc chemistry cycles of deprotection (20% piperidine in DMF) and coupling.

Mandatory Visualizations

DKP_Mechanism DipeptidylResin Dipeptidyl-Resin (N-terminus deprotected) NucleophilicAttack Intramolecular Nucleophilic Attack DipeptidylResin->NucleophilicAttack Free N-terminal amine attacks ester linkage CyclicIntermediate Six-membered Cyclic Intermediate (on resin) NucleophilicAttack->CyclicIntermediate Cleavage Cleavage from Resin CyclicIntermediate->Cleavage DKP Diketopiperazine (DKP) (cleaved) Cleavage->DKP TruncatedResin Truncated Resin Cleavage->TruncatedResin

Caption: Mechanism of Diketopiperazine (DKP) Formation.

Troubleshooting_Workflow Start Low Peptide Yield or DKP Impurity Detected CheckSequence Is the sequence prone to DKP formation? (e.g., contains Xaa-Pro) Start->CheckSequence YesSequence YES CheckSequence->YesSequence NoSequence NO CheckSequence->NoSequence Strategy1 Use 2-Chlorotrityl (CTC) Resin YesSequence->Strategy1 ModifyConditions Modify Deprotection/Coupling Conditions (e.g., milder base, in situ neutralization) NoSequence->ModifyConditions Strategy2 Use N-terminal Trityl Protected Amino Acid Strategy1->Strategy2 Strategy3 Couple a pre-formed Dipeptide Strategy2->Strategy3 End Problem Resolved Strategy3->End ReEvaluate Re-evaluate other synthesis parameters (coupling efficiency, reagent quality) ModifyConditions->ReEvaluate ReEvaluate->End

Caption: Troubleshooting workflow for DKP-related issues.

References

Improving the regioselectivity of Bromotriphenylmethane reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bromotriphenylmethane reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the regioselectivity of these reactions. Here you will find frequently asked questions, troubleshooting guides, experimental protocols, and supporting data to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound, also known as trityl bromide (Tr-Br), is an organic compound used to introduce the triphenylmethyl (trityl) protecting group.[1] Its primary application is the selective protection of primary alcohols, but it can also be used for amines and thiols.[2][3] The trityl group is valued for its significant steric bulk, which is a key factor in achieving high regioselectivity.[3] this compound is often considered a more reactive tritylating agent than its chloro-analogue.[4]

Q2: What is "regioselectivity" in the context of this compound reactions?

Regioselectivity refers to the preference for a chemical reaction to occur at one specific site on a molecule over other possible sites.[5] In the context of this compound, it typically means the selective protection of a primary hydroxyl group in the presence of secondary or tertiary hydroxyl groups within the same molecule.[2][6] This selectivity is crucial in the multi-step synthesis of complex molecules like nucleosides and carbohydrates.[7]

Q3: What is the reaction mechanism for the protection of an alcohol with this compound?

The protection reaction proceeds through an SN1 (unimolecular nucleophilic substitution) mechanism.[2][8] The C-Br bond in this compound first breaks to form a highly stable, resonance-delocalized triphenylmethyl (trityl) carbocation. This carbocation is then attacked by the nucleophilic hydroxyl group of the substrate. This is not an SN2 reaction, as the central carbon is quaternary and sterically inaccessible for a backside attack.[2][6]

Q4: What are the key factors that influence the regioselectivity of tritylation?

Several factors govern the regioselectivity of this reaction:

  • Steric Hindrance: This is the most dominant factor. The large, bulky trityl group can more easily access a sterically unhindered primary alcohol than a more crowded secondary or tertiary alcohol.[3][9][10] This difference in accessibility leads to a faster reaction rate for the primary alcohol.[6]

  • Reaction Temperature: Lower temperatures generally favor the kinetically controlled product.[11] Since the reaction with the primary alcohol is typically faster (kinetically favored), running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance regioselectivity.[12][13]

  • Solvent: The choice of solvent can influence the stability of the trityl cation intermediate. Polar, non-nucleophilic solvents are often used.[11] Pyridine is a common choice as it acts as both a solvent and a base to neutralize the HBr byproduct.[2]

  • Electronic Effects of the Trityl Group: Electron-donating groups (e.g., methoxy) on the phenyl rings of the trityl group can further stabilize the carbocation intermediate.[2] This makes reagents like 4,4'-dimethoxytrityl bromide (DMTr-Br) more reactive than trityl bromide itself.[14]

Q5: Why am I getting a mixture of regioisomers (e.g., protection at both primary and secondary alcohols)?

Obtaining a mixture of products indicates a loss of regioselectivity. This can happen for several reasons:

  • Thermodynamic Control: If the reaction is run at a higher temperature or for a prolonged time, it may begin to equilibrate.[12][15] Under these conditions (thermodynamic control), the product distribution is governed by stability rather than the rate of formation. If the product of secondary alcohol protection is more stable, its proportion may increase over time.

  • High Reactant Concentration: High concentrations might lead to less selective reactions.

  • Less Sterically Demanding Substrate: If the steric difference between the primary and secondary alcohols in your substrate is not significant, achieving high selectivity can be challenging.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Poor Regioselectivity / Mixture of Products Reaction temperature is too high, leading to thermodynamic control.Lower the reaction temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature.[11]
Reaction time is too long, allowing for equilibration.Monitor the reaction closely using Thin-Layer Chromatography (TLC).[8] Quench the reaction as soon as the starting material is consumed.
Steric hindrance of the protecting group is insufficient.If selectivity remains poor, consider using an even bulkier protecting group if available.
Low or No Reaction Reagents have degraded.This compound can be sensitive to moisture. Use fresh or properly stored reagents and anhydrous solvents.[11]
Insufficient activation of the tritylating agent.The reaction proceeds via a carbocation. Ensure the solvent system can support the formation of this intermediate. In some cases, a Lewis acid catalyst can be used, but this may also decrease selectivity.
The nucleophile (alcohol) is not sufficiently reactive.Ensure the base (e.g., pyridine, triethylamine) is present in sufficient quantity to deprotonate the alcohol and drive the reaction. The addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can increase the reaction rate.[2]
Formation of Byproducts Elimination reaction (E1) of the trityl cation.This is less common but can occur. Adding nucleophilic scavengers can sometimes help, though this may complicate the main reaction.[2]
Deprotection during workup.If the workup conditions are too acidic, the newly formed trityl ether can be cleaved. Ensure the workup is performed under neutral or slightly basic conditions.
Difficulty Monitoring by TLC Co-spotting of starting material and product.Try a different solvent system for your TLC plates. A mixture of a non-polar solvent (like hexanes) and a slightly more polar solvent (like ethyl acetate) is a good starting point.

Data Presentation

Table 1: Comparison of Trityl Protecting Groups

The choice of trityl group affects both reactivity and the conditions required for subsequent deprotection. Electron-donating groups (like methoxy) increase the stability of the trityl cation, making the group easier to add and remove.[2][14]

Protecting GroupAbbreviationRelative Rate of Acidic Cleavage (vs. Trt)Typical Deprotection Condition
TriphenylmethylTrt180% Acetic Acid, 48h[2]
4-MethoxytritylMMT1080% Acetic Acid, 2h[2]
4,4'-DimethoxytritylDMT~1001% TFA or 80% Acetic Acid, 15 min[2]
4,4',4"-TrimethoxytritylTMT~100080% Acetic Acid, 1 min[2]

Experimental Protocols

Protocol: Regioselective Tritylation of a Diol

This protocol describes a general procedure for the selective protection of a primary alcohol in the presence of a secondary alcohol.

Reagents & Materials:

  • Substrate (containing primary and secondary alcohols) (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Anhydrous Pyridine (as solvent)[2]

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq, optional catalyst)[2]

  • Methanol (B129727) (for quenching)

  • Dichloromethane (B109758) (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the diol substrate.

  • Dissolve the substrate in anhydrous pyridine.

  • Add DMAP (if used), followed by the slow addition of this compound at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 4-16 hours).

  • Once the reaction is complete, cool the mixture to 0 °C and quench by adding a small amount of cold methanol to consume any excess this compound.[2]

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired regioisomer.[11]

Visualizations

Reaction Mechanism and Workflow Diagrams

SN1_Mechanism cluster_step1 Step 1: Formation of Trityl Cation (Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation TrBr Tr-Br Tr_plus Tr+ TrBr->Tr_plus Slow Br_minus Br- Tr_plus_2 Tr+ ROH R-OH (Primary Alcohol) Intermediate R-O+(H)-Tr ROH->Intermediate Fast Tr_plus_2->Intermediate Intermediate_2 R-O+(H)-Tr Product R-O-Tr (Trityl Ether) Intermediate_2->Product Base Base (e.g., Pyridine) Base->Product BH_plus Base-H+

Caption: SN1 mechanism for trityl protection of an alcohol.

Troubleshooting_Workflow start Problem: Poor Regioselectivity q1 Is the reaction temperature > Room Temp? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 Action: Lower temperature to 0°C. Favors kinetic product. a1_yes->sol1 q2 Was the reaction time > 24h? a1_no->q2 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Action: Monitor by TLC and quench as soon as SM is consumed. a2_yes->sol2 q3 Is the steric difference between hydroxyl groups small? a2_no->q3 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Result may be substrate-dependent. Consider alternative protecting groups. a3_yes->sol3 end Re-evaluate reaction a3_no->end sol3->end

Caption: Troubleshooting workflow for poor regioselectivity.

References

Addressing the acid lability of the trityl group in multi-step synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the acid-labile trityl (Trt) protecting group in multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: My trityl group deprotection is incomplete. What are the common causes and solutions?

A1: Incomplete cleavage of the trityl group is a frequent issue and can stem from several factors:

  • Insufficient Acid Strength or Concentration: The trityl group's removal is highly dependent on the strength of the acid used.[1] If you are using a milder acid like acetic or formic acid and the reaction is sluggish, consider switching to a stronger acid such as trifluoroacetic acid (TFA).[1][2] For substrates sensitive to strong acids, a modest increase in the concentration of the weaker acid or a slight, carefully monitored increase in reaction temperature might be effective.[1]

  • Steric Hindrance: The bulky nature of the trityl group can sometimes impede the acid's access to the ether oxygen, especially in sterically crowded molecules.[1][2] In such cases, increasing the reaction time is a viable solution.[2]

  • Reagent Degradation: Ensure that the acid, particularly TFA, is fresh and has not been compromised by atmospheric moisture, which can reduce its effectiveness.[1]

  • Equilibrium Issues: The cleavage of the trityl group is a reversible reaction. The liberated trityl cation can re-attach to the deprotected functional group. To drive the reaction to completion, the use of a scavenger is essential.[3]

Q2: I'm observing an unexpected, higher molecular weight product after deprotection. What could it be?

A2: This is a classic sign of side reactions caused by the highly reactive trityl cation (Trt+) that is formed during cleavage.[2] This electrophilic carbocation can react with nucleophiles in your mixture, leading to undesired products.[2]

  • Re-tritylation: The Trt+ cation can re-attach to the newly deprotected hydroxyl, thiol, or amine group, or another nucleophilic site on your molecule.[2]

  • Alkylation of Sensitive Residues: In peptide synthesis, sensitive residues like tryptophan and methionine can be alkylated by the trityl cation.[4]

The solution is to use a "scavenger" in your cleavage cocktail. Scavengers are nucleophilic species that trap the trityl cation, preventing it from participating in side reactions.[2][4] Triisopropylsilane (TIS) is a common and highly effective scavenger that irreversibly converts the trityl cation to the much less reactive triphenylmethane (B1682552).[3][4]

Q3: My reaction mixture turned a deep yellow or orange color after adding the acid. Is this normal?

A3: Yes, the formation of a vibrant yellow or orange color is characteristic of the presence of the stabilized trityl cation.[2] The color should fade as the cation is quenched by a scavenger or upon reaction work-up.[2]

Q4: Can I selectively deprotect a trityl group in the presence of other acid-labile groups like Boc or TBS?

A4: Yes, selective deprotection is possible due to the differing acid lability of these groups. The trityl group is generally more acid-labile than tert-butyloxycarbonyl (Boc) or t-butyl (tBu) ethers.[1][5] By using milder acidic conditions, such as 80% acetic acid or formic acid, you can often cleave the trityl group while leaving Boc and tBu groups intact.[1][6] It's also possible to deprotect trityl ethers in the presence of TBS ethers using acetic or formic acid.[6] For very sensitive substrates, low concentrations of TFA (1-5%) in dichloromethane (B109758) (DCM) can selectively remove trityl or its more labile derivatives like MMT and MTT.[1]

Q5: Are there non-acidic methods for trityl group removal?

A5: While acidic cleavage is most common, alternative methods exist for highly acid-sensitive molecules:

  • Catalytic Hydrogenation: The trityl group can be removed using catalysts like Palladium on carbon (Pd/C) with a hydrogen source.[5]

  • Reductive Cleavage: Strong reducing conditions, such as sodium in liquid ammonia (B1221849) (Na/NH₃), can also be used for deprotection.[5]

Troubleshooting Guides

Incomplete Deprotection Workflow

This workflow helps diagnose and resolve issues of incomplete trityl group removal.

G cluster_0 start Incomplete Deprotection Observed q1 Are reagents (acid, solvent) fresh? start->q1 s1 Replace with fresh reagents q1->s1 No q2 Is steric hindrance a likely factor? q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Increase reaction time and monitor by TLC/LC-MS q2->s2 Yes q3 Is a scavenger present in the reaction? q2->q3 No a2_yes Yes a2_no No end Problem Resolved s2->end s3 Add scavenger (e.g., TIS) q3->s3 No q4 Is the acid strength sufficient? q3->q4 Yes a3_yes Yes a3_no No s3->q4 s4 Increase acid concentration or switch to a stronger acid (e.g., TFA) q4->s4 No q4->end Yes a4_yes Yes a4_no No s4->end

Caption: Troubleshooting workflow for incomplete trityl deprotection.

Side Reaction Mitigation Pathway

This diagram illustrates the mechanism of trityl deprotection and the role of scavengers in preventing side reactions.

G cluster_0 TrO_R R-O-Tr Tr_cation Tr+ TrO_R->Tr_cation Acid H_plus H+ Deprotected R-OH Tr_cation->Deprotected Scavenger Scavenger (e.g., TIS) Tr_cation->Scavenger Trapping Side_Product Side Product (e.g., R-Tr) Tr_cation->Side_Product Re-tritylation / Alkylation Quenched Quenched Cation (e.g., Tr-H) Scavenger->Quenched

Caption: Mechanism of trityl cleavage and scavenger action.

Data Presentation

Relative Acid Lability of Trityl Groups

The acid lability of the trityl group can be modulated by adding electron-donating groups to the phenyl rings, which stabilizes the resulting carbocation intermediate.[4]

Protecting GroupAbbreviationRelative Rate of Cleavage (Approx.)Typical Deprotection Conditions
TritylTrt180% Acetic Acid; mild Lewis acids (e.g., ZnBr₂)[4]
MonomethoxytritylMMT10Dilute TFA (e.g., 1-3%) in DCM[4]
DimethoxytritylDMT100Very mild acid (e.g., 3% DCA in DCM)[4]
TrimethoxytritylTMT>1000Very mild acid[5]

Table adapted from sources.[4][5][6]

Common Acidic Deprotection Conditions for Trityl Ethers
Reagent(s)Solvent(s)TemperatureTimeYield (%)Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp1 - 4 h>90Broadly applicable for acid-stable compounds.[7]
Formic Acid (88-97%)Neat or DioxaneRoom Temp3 min - 2 h85 - 95A milder alternative to TFA.[7]
Acetic Acid (aq. 80%)WaterRoom Temp2 - 48 hVariableCan be used for selective deprotection.[6]
Boron Trifluoride Etherate (BF₃·OEt₂)CHCl₃/MeOHRoom Temp45 min~93A common Lewis acid condition.[6]

Table compiled from sources.[6][7]

Experimental Protocols

Protocol 1: General Procedure for Trityl Deprotection using TFA/DCM

This protocol describes a standard method for cleaving a trityl ether using TFA in DCM.[7]

Materials:

  • Trityl-protected substrate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS, scavenger)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the trityl-protected substrate (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1 M.

  • Add Triisopropylsilane (TIS) (1.5 - 2.0 equiv) to the solution.

  • To the stirred solution, add TFA (2.0 - 10.0 equiv) dropwise at room temperature. The optimal amount of TFA may need to be determined empirically.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[7]

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.[7]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[7]

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel. The triphenylmethane byproduct is typically non-polar and easily separated.[7]

Protocol 2: Milder Deprotection using Formic Acid

This protocol provides an alternative to TFA, using the less harsh formic acid.[6][7]

Materials:

  • Trityl-protected substrate

  • Formic Acid (88-97%)

  • Dioxane (optional, for co-evaporation)

  • Standard glassware for organic synthesis

Procedure:

  • Treat the trityl-protected compound (1.0 equiv) with cold formic acid (97+%). The reaction can be run neat.[6]

  • Stir the mixture at room temperature. Reaction times can be very short (e.g., 3 minutes) but should be monitored by TLC or LC-MS.[6]

  • Once the reaction is complete, remove the formic acid under reduced pressure (e.g., with an oil pump).[6]

  • To aid in the complete removal of formic acid, co-evaporate the residual gum twice from dioxane.[6][7]

  • The residue, containing the deprotected product and triphenylcarbinol, can then be further purified, for example, by extraction or chromatography.[6]

References

Technical Support Center: Strategies for the Selective Deprotection of Trityl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective deprotection of trityl (triphenylmethyl, Tr) ethers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate the challenges of trityl group removal.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for trityl ether deprotection?

A1: The most common method for cleaving trityl ethers is acid-catalyzed hydrolysis.[1] The high stability of the resulting trityl cation makes this process efficient.[2] For robust substrates where over-exposure to acid is not a concern, a solution of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is frequently used.[1][2][3] Milder acids like formic acid or acetic acid are also effective and offer greater selectivity.[1][2][3]

Q2: How can I selectively deprotect a trityl ether in the presence of other acid-labile groups like Boc, TBS, or t-butyl ethers?

A2: Selectivity is achieved by exploiting the differences in acid lability. The trityl group is significantly more sensitive to acid than many other common protecting groups.[3]

  • Mild Acetic or Formic Acid: Using conditions such as 80% acetic acid or 97%+ formic acid can cleave the trityl group while leaving more stable groups like tert-butyloxycarbonyl (Boc) and tert-butyldiphenylsilyl (TBS) ethers intact.[2][3]

  • Low Concentrations of TFA: For highly sensitive substrates, very low concentrations of TFA (e.g., 1-5%) in DCM can be sufficient to remove trityl or its more labile derivatives like MMT (monomethoxytrityl) while preserving t-butyl-based groups.[3]

  • Neutral Conditions: Methods like using CBr₄ in refluxing methanol (B129727) offer a neutral environment for deprotection, leaving groups like isopropylidene, benzyl (B1604629), acetyl, and silyl (B83357) ethers unaffected.[4]

Q3: Are there non-acidic methods available for trityl deprotection?

A3: Yes, several methods avoid acidic conditions, providing orthogonality for molecules with acid-sensitive functionalities.

  • Catalytic Hydrogenation: Catalysts such as Palladium on carbon (Pd/C) with a hydrogen source can cleave the trityl group. This method is generally slower than for benzyl (Bn) groups, which can allow for selective removal.[3][5]

  • Photocatalytic Cleavage: Visible-light photoredox catalysis provides a pH-neutral method to cleave trityl ethers and thioethers, preserving a wide range of acid-labile groups.[3][6]

  • Reductive Cleavage: Strong reducing agents, notably sodium in liquid ammonia (B1221849) (Na/NH₃), can be used to remove the trityl group.[3][5]

  • Metal-Assisted Deprotection: A method coupling mercury salts (e.g., HgCl₂) with sodium borohydride (B1222165) (NaBH₄) reduction can deprotect trityl ethers at room temperature.[7][8]

Q4: What is the difference in lability between standard trityl (Tr), monomethoxytrityl (MMT), and dimethoxytrityl (DMT) groups?

A4: The addition of electron-donating methoxy (B1213986) groups to the phenyl rings of the trityl group increases the stability of the resulting cation upon cleavage, thus making the protecting group more labile to acid. The order of acid lability is: DMT (most labile) > MMT > Tr (least labile) .[3] For example, while a standard 5'-trityl-uridine might take 48 hours for complete hydrolysis in 80% acetic acid, the MMT derivative takes only 2 hours, and the DMT derivative just 15 minutes under the same conditions.[2]

Q5: My substrate contains other functional groups like allyl or benzyl ethers. Will they be affected by trityl deprotection?

A5: This depends on the chosen method. Standard acidic deprotection methods (TFA, formic acid) will typically not affect allyl or benzyl ethers. A study using lithium chloride in refluxing methanol successfully deprotected trityl ethers without cleaving allyl or benzyl ethers present in the same molecule.[5] However, methods like catalytic hydrogenation will also cleave benzyl ethers, so careful selection of an orthogonal strategy is critical.

Troubleshooting Guide

Issue 1: Incomplete or No Deprotection

  • Q: I am using mild acidic conditions (e.g., acetic acid), but the reaction is very slow or has stalled. What should I do?

    • A: Increase Acid Strength or Temperature. If the substrate is stable, you can switch to a stronger acid like formic acid or a low concentration of TFA. Gently heating the reaction can also increase the rate, but should be done cautiously to avoid side reactions. For instance, some protocols use refluxing methanol.[5]

    • A: Check Reagent Quality. Ensure your acid is not old or decomposed. For reactions in organic solvents, ensure the system is anhydrous if water could interfere.

    • A: Consider a More Labile Trityl Group. If you are in the planning phase of your synthesis, consider using a more labile group like MMT or DMT if the target molecule requires very mild final deprotection conditions.[2]

G start Incomplete Deprotection check_acid Is the acid strength sufficient? start->check_acid check_temp Is the temperature adequate? check_acid->check_temp Yes increase_acid Increase acid strength (e.g., Acetic -> Formic -> TFA) check_acid->increase_acid No check_reagents Are reagents of good quality? check_temp->check_reagents Yes increase_temp Increase reaction temperature check_temp->increase_temp No replace_reagents Use fresh/anhydrous reagents check_reagents->replace_reagents No success Reaction Complete check_reagents->success Yes increase_acid->start Re-evaluate increase_temp->start Re-evaluate replace_reagents->start Re-evaluate

Troubleshooting workflow for incomplete deprotection.

Issue 2: Lack of Selectivity / Unwanted Deprotection of Other Groups

  • Q: The deprotection is removing other acid-labile groups in my molecule (e.g., Boc, silyl ethers). How can I selectively remove only the trityl group?

    • A: Use Milder Acids. Switch from strong acids like TFA to milder conditions. 80% acetic acid is a classic choice for retaining TBS ethers while cleaving trityl groups.[2]

    • A: Titrate Acid Concentration. If using TFA, perform the reaction at 0°C or room temperature and use a very low concentration (e.g., 1-5%), carefully monitoring the reaction by TLC or LC-MS to stop it as soon as the trityl group is gone.[3]

    • A: Employ a Non-Acidic Method. For ultimate orthogonality, switch to a completely different mechanism. Visible-light photocatalysis is an excellent choice as it proceeds under neutral pH and is compatible with most acid-labile functionalities.[3][6] Catalytic hydrogenation is another option, provided no other reducible groups (like Bn or Cbz) are present that you wish to retain.[3]

Issue 3: Formation of Byproducts

  • Q: My reaction is forming unwanted byproducts. What is causing this?

    • A: Use a Cation Scavenger. The trityl cation generated during acidic deprotection is an electrophile and can react with nucleophilic sites in your molecule (e.g., tryptophan residues) or the solvent.[2] Adding a scavenger like triisopropylsilane (B1312306) (TIS) or 2-methyl-2-butene (B146552) can trap the trityl cation and prevent side reactions.[2] A common cleavage cocktail for robust substrates is 95% TFA, 2.5% H₂O, and 2.5% TIS.[3]

    • A: Reduce Reaction Time and Temperature. Over-exposure to harsh conditions can lead to degradation. Monitor the reaction closely and quench it as soon as the starting material is consumed. Running the reaction at a lower temperature (e.g., 0°C) may also improve selectivity and reduce byproduct formation.

Issue 4: Difficulty Removing the Triphenylmethanol (B194598) Byproduct

  • Q: I have successfully deprotected my alcohol, but I am struggling to separate it from the triphenylmethanol or trityl chloride byproduct during purification.

    • A: Aqueous Workup. After quenching the reaction, the residue can be extracted with warm water. The non-polar triphenylmethanol is often insoluble and can be removed by filtration, while the more polar deprotected alcohol remains in the aqueous filtrate.[2]

    • A: Chromatography. The triphenylmethanol byproduct is significantly less polar than most deprotected alcohols. It can typically be separated easily by silica (B1680970) gel column chromatography, eluting first with a non-polar solvent system.

    • A: Trituration/Recrystallization. Depending on the properties of your product, trituration with a non-polar solvent like hexanes or diethyl ether can often wash away the triphenylmethanol, leaving your purified product as a solid.

Data Presentation: Comparison of Deprotection Methods

Table 1: Acid-Catalyzed Deprotection of Trityl Ethers

Reagent(s)Solvent(s)TemperatureTimeYield (%)Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp1 - 4 h>90Broad applicability for acid-stable compounds.[1]
Formic Acid (97+%)Neat or DioxaneRoom Temp3 min - 2 h85 - 95A milder alternative to TFA, good for selectivity.[1][2]
Acetic Acid (80% aq.)Water/DioxaneRoom Temp2 - 48 hVariableSelective for Tr over TBS; rate depends on Tr derivative.[2]
Lithium Chloride (LiCl)Methanol (MeOH)RefluxOvernightGood-ExcellentMild method, compatible with allyl and benzyl ethers.[5]

Table 2: Non-Acidic and Specialty Deprotection Methods

MethodReagent(s)Solvent(s)TemperatureTimeNotes
Photocatalytic Photoredox CatalystAcetonitrile/DCMRoom Temp1 - 24 hpH-neutral; orthogonal to acid-labile groups.[6]
Catalytic Hydrogenation Pd/C, H₂Ethanol (B145695)/THFRoom Temp12 - 24 hSlower than for Bn groups; offers potential selectivity.[3]
Reductive (Metal-Assisted) HgCl₂, NaBH₄Acetonitrile (MeCN)Room TempVariableEffective room-temperature deprotection.[7][8]
Neutral Cleavage Carbon Tetrabromide (CBr₄)Methanol (MeOH)Reflux1 - 5 hHighly selective; leaves many other protecting groups intact.[4]

Experimental Protocols

Protocol 1: Deprotection using Formic Acid

This protocol is a milder alternative to TFA, suitable for many substrates.[1][2]

  • Treat the trityl-protected alcohol (1.0 equiv) with cold (0°C) 97+% formic acid. The reaction is often very fast.

  • Stir the reaction for 3-10 minutes, monitoring by TLC.

  • Once the starting material is consumed, evaporate the formic acid using a rotary evaporator connected to an oil pump.

  • To ensure complete removal of the acid, co-evaporate the residual gum twice from dioxane.

  • Further evaporations from ethanol and diethyl ether can be performed.

  • Extract the final residue with warm water to dissolve the deprotected alcohol.

  • Filter the insoluble triphenylmethanol byproduct.

  • Evaporate the aqueous filtrate in vacuo to yield the crude product, which can be further purified if necessary.

Protocol 2: Selective Deprotection using CBr₄ in Methanol

This protocol is ideal for substrates with other acid-sensitive protecting groups.[4]

  • Dissolve the trityl-protected compound (1.0 equiv) in methanol (MeOH).

  • Add carbon tetrabromide (CBr₄, approx. 1.2 equiv).

  • Heat the mixture to reflux.

  • Monitor the reaction by TLC. Reactions are typically complete within 1-5 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to separate the deprotected alcohol from the byproducts.

Protocol 3: Photocatalytic Deprotection

This protocol offers an orthogonal, pH-neutral strategy.[6]

  • In a reaction vial, dissolve the trityl-protected substrate (1.0 equiv) and a suitable photoredox catalyst (e.g., an iridium or organic dye catalyst, mol% varies) in an appropriate solvent (e.g., acetonitrile).

  • Degas the solution by sparging with nitrogen or argon for 15-20 minutes.

  • Place the vial under irradiation with visible light (e.g., a blue LED lamp).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography to remove the catalyst and any byproducts.

Visualization of Deprotection Strategy

G start Select Deprotection Strategy check_acid_lability Are other acid-labile groups present? start->check_acid_lability check_reducibility Are other reducible groups (Bn, Cbz) present? check_acid_lability->check_reducibility Yes (Highly Sensitive) strong_acid Use Strong Acid (e.g., TFA) check_acid_lability->strong_acid No mild_acid Use Mild Acid (e.g., Formic, Acetic) check_acid_lability->mild_acid Yes (e.g., Boc, TBS) neutral_photocatalytic Use Neutral Method (e.g., Photocatalysis, CBr4/MeOH) check_reducibility->neutral_photocatalytic Yes hydrogenation Use Catalytic Hydrogenation check_reducibility->hydrogenation No mild_acid->neutral_photocatalytic If selectivity fails

Decision workflow for selecting a trityl deprotection strategy.

References

Technical Support Center: Managing Premature Trityl Group Cleavage in Microwave-Assisted SPPS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage a common challenge in microwave-assisted SPPS: the premature cleavage of trityl and related acid-labile protecting groups.

Frequently Asked Questions (FAQs)

Q1: What is causing the premature cleavage of my peptide from the trityl resin during microwave-assisted SPPS?

A1: The primary cause of premature peptide cleavage from acid-labile resins like 2-chlorotrityl (2-CTC) resin during microwave-assisted SPPS is the use of high temperatures. The elevated temperatures can promote the hydrolysis of the ester linkage between the peptide and the resin, leading to significant yield loss.[1][2][3] This issue is particularly pronounced with the highly acid-sensitive 2-chlorotrityl resin.

Q2: Are certain amino acids more susceptible to causing this issue?

A2: While the primary driver is temperature, the lability of the peptide-resin linkage can be influenced by the C-terminal amino acid. However, the main focus for mitigation should be on controlling the synthesis temperature. Additionally, sensitive amino acids like Cysteine and Histidine can undergo racemization at elevated temperatures, a related but distinct issue that also necessitates temperature control.[4]

Q3: Can my coupling reagents contribute to premature cleavage?

A3: Yes, certain coupling reagents that create a mildly acidic environment, such as DIC/Oxyma, can contribute to premature cleavage, especially over extended synthesis times.[5] While the effect is less pronounced than that of high temperature, it is a factor to consider in optimizing your protocol.

Q4: How can I prevent premature cleavage of the trityl group?

A4: The most effective strategy is to reduce the temperature during the coupling steps in your microwave protocol. For syntheses on 2-chlorotrityl resin, it is recommended to keep the coupling temperature at or below 50°C.[3][6] Additionally, ensuring anhydrous conditions and using a non-nucleophilic base like diisopropylethylamine (DIEA) during the loading of the first amino acid can help stabilize the resin linkage.[5]

Q5: Are there alternative protecting groups to trityl that are more stable under microwave conditions?

A5: Yes, for certain amino acids, alternative side-chain protecting groups with greater stability have been successfully used in microwave-assisted SPPS. For example, for Histidine, the Boc protecting group has been shown to significantly reduce racemization at high temperatures compared to the Trityl group.[7] For Aspartic acid, the CSY (cyanosulfurylide) protecting group has been developed to prevent aspartimide formation, a common side reaction at elevated temperatures.[8] Research into more robust protecting groups for other amino acids like Cysteine, Asparagine, and Glutamine is ongoing.

Troubleshooting Guides

Issue: Low Peptide Yield with 2-Chlorotrityl Resin in Microwave SPPS

This guide provides a systematic approach to diagnosing and resolving low peptide yields due to premature cleavage from 2-chlorotrityl resin during microwave-assisted SPPS.

Troubleshooting_Premature_Cleavage start Low Peptide Yield Observed check_temp Review Microwave Coupling Temperature start->check_temp temp_high Is Temperature > 50°C? check_temp->temp_high reduce_temp Reduce Coupling Temperature to ≤ 50°C temp_high->reduce_temp Yes check_reagents Examine Coupling Reagents temp_high->check_reagents No end Improved Peptide Yield reduce_temp->end acidic_reagents Using DIC/Oxyma or other potentially acidic reagents? check_reagents->acidic_reagents change_reagents Consider alternative coupling reagents (e.g., HBTU/DIEA) acidic_reagents->change_reagents Yes check_loading Verify First Amino Acid Loading Protocol acidic_reagents->check_loading No change_reagents->end anhydrous Were anhydrous conditions maintained? check_loading->anhydrous improve_anhydrous Ensure use of anhydrous solvents and inert atmosphere anhydrous->improve_anhydrous No base_check Was a non-nucleophilic base (e.g., DIEA) used? anhydrous->base_check Yes improve_anhydrous->end use_diea Use DIEA for first amino acid loading base_check->use_diea No base_check->end Yes use_diea->end

Caption: Troubleshooting workflow for premature trityl group cleavage.

Data Presentation

The following tables summarize the impact of temperature on peptide yield and the performance of alternative protecting groups.

Table 1: Impact of Microwave Coupling Temperature on Peptide Yield from 2-Chlorotrityl Resin

Coupling Temperature (°C)Relative Peptide Yield (%)Reference
75-90Low[1][2][3]
50Significantly Improved[3][6]
Room TemperatureHigh[5]

Note: This table provides a qualitative summary based on available literature. Quantitative yield percentages can vary significantly based on the peptide sequence and other synthesis parameters.

Table 2: Comparison of Histidine Protecting Groups in Microwave-Assisted SPPS

Histidine DerivativeCoupling Temperature (°C)D-Isomer Formation (%)Reference
H-His(Trt)-OH90> 16[7]
H-His(Boc)-OH900.81[7]
H-His(Trt)-OH50~5[4]
H-His(Boc)-OH50Not Reported

Experimental Protocols

Protocol 1: Low-Temperature Microwave-Assisted SPPS on 2-Chlorotrityl Resin

This protocol is designed to minimize premature peptide cleavage from 2-chlorotrityl resin.

1. First Amino Acid Loading:

  • Swell 1g of 2-chlorotrityl chloride resin in anhydrous dichloromethane (B109758) (DCM) for 30 minutes in an inert atmosphere.

  • In a separate vessel, dissolve 1.0-2.0 equivalents of the Fmoc-amino acid in anhydrous DCM.

  • Add the amino acid solution to the swollen resin.

  • Add 2.0-4.0 equivalents of DIEA to the reaction mixture.

  • Agitate the mixture at room temperature for 1-4 hours.

  • To cap unreacted sites, add methanol (B129727) (0.8 mL per gram of resin) and agitate for an additional 30 minutes.

  • Filter and wash the resin sequentially with DCM, DMF, and methanol.

  • Dry the resin under vacuum.

2. Microwave-Assisted Peptide Synthesis:

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine (B6355638) in DMF.

    • Apply microwave irradiation at 75°C for 3-5 minutes.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Prepare the coupling solution: 5 equivalents of Fmoc-amino acid, 5 equivalents of a coupling agent (e.g., HBTU), and 10 equivalents of DIEA in DMF.

    • Add the coupling solution to the resin.

    • Apply microwave irradiation at a controlled temperature of 50°C for 10-30 minutes. [6]

    • Wash the resin thoroughly with DMF.

  • Repeat the deprotection and coupling steps for each amino acid in the sequence.

3. Cleavage from Resin:

  • After synthesis, wash the resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

  • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Filter the resin and precipitate the peptide in cold diethyl ether.

Low_Temp_SPPS_Workflow start Start: 2-CTC Resin loading 1. First Amino Acid Loading (Room Temperature, Anhydrous) start->loading capping 2. Capping with Methanol loading->capping deprotection 3. Fmoc Deprotection (Microwave, 75°C) capping->deprotection coupling 4. Amino Acid Coupling (Microwave, ≤ 50°C) deprotection->coupling repeat Repeat Steps 3 & 4 for each amino acid coupling->repeat repeat->deprotection Next Amino Acid cleavage 5. Cleavage from Resin (TFA Cocktail, Room Temp) repeat->cleavage Final Amino Acid end End: Purified Peptide cleavage->end

References

Purification techniques for crude products from Bromotriphenylmethane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude products from bromotriphenylmethane reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction product?

The most common impurities depend on the synthetic route but typically include:

  • Unreacted Triphenylmethanol (B194598): The starting material for many this compound syntheses. Its presence indicates an incomplete reaction.

  • Triphenylmethanol (from hydrolysis): this compound is sensitive to moisture and can hydrolyze back to triphenylmethanol during the workup or purification process.[1]

  • By-products: Depending on the reaction conditions, other by-products may form. For instance, if the reaction is carried out at a higher temperature in an alcohol solvent like ethanol, an ether by-product (e.g., ethoxytriphenylmethane) can be formed.[2]

Q2: What are the recommended primary purification techniques for crude this compound?

The two most common and effective purification techniques for crude this compound are:

  • Recrystallization: This is a highly effective method for removing small amounts of impurities from a solid product.[3]

  • Column Chromatography: This technique is useful for separating mixtures of compounds with different polarities, such as this compound from the more polar triphenylmethanol.[4]

Q3: How can I monitor the progress of the purification?

Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for the quick assessment of the purity of fractions from column chromatography or the effectiveness of a recrystallization step. A common eluent system for TLC analysis is a mixture of hexane (B92381) and ethyl acetate (B1210297).[2]

Troubleshooting Guides

Recrystallization Issues

Q4: My crude this compound product is a yellow or brownish solid. How can I decolorize it?

A yellow or brown tint indicates the presence of impurities.

  • Solution: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Swirl the mixture for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[5]

Q5: During recrystallization, my product "oiled out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solute comes out of the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.

  • Solution 1: Reheat and Cool Slowly. Reheat the solution until the oil fully redissolves. You may need to add a small amount of additional solvent. Allow the flask to cool very slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of crystals.[6]

  • Solution 2: Change Solvent System. The chosen solvent may be too effective at dissolving the compound. Try a different solvent or a solvent mixture. For a non-polar compound like this compound, you can dissolve it in a "good" solvent (like diethyl ether or acetone) and then slowly add a "poor" solvent (like hexane) until the solution becomes cloudy. Heating to clarify and then cooling slowly can yield good crystals.

  • Solution 3: Scratch the Inside of the Flask. Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7]

Q6: The yield of my purified this compound is very low after recrystallization. How can I improve it?

A low yield can result from using too much solvent, premature crystallization during hot filtration, or incomplete recovery from the mother liquor.

  • Solution 1: Minimize Solvent Usage. Use only the minimum amount of hot solvent required to fully dissolve the crude product. Using excess solvent will keep more of your product dissolved in the mother liquor after cooling.[5]

  • Solution 2: Ensure Proper Insulation during Hot Filtration. If you perform a hot filtration step, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing prematurely on the filter paper.

  • Solution 3: Recover a Second Crop of Crystals. The mother liquor (the solution remaining after the first filtration) may still contain a significant amount of dissolved product. You can concentrate the mother liquor by evaporating some of the solvent and then cooling it again to obtain a second crop of crystals.

Column Chromatography Issues

Q7: I am using column chromatography, but the separation between this compound and triphenylmethanol is poor. What can I do?

Poor separation in column chromatography can be due to an inappropriate solvent system, overloading the column, or degradation of the compound on the silica (B1680970) gel.

  • Solution 1: Optimize the Eluent. Your solvent system may be too polar, causing all components to elute too quickly. Try a less polar eluent (e.g., increase the proportion of hexane in a hexane/ethyl acetate system). Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives a good separation between your product and impurities before running the column. An ideal Rf value for the product is typically between 0.2 and 0.4.

  • Solution 2: Check for Compound Stability. this compound can be susceptible to hydrolysis on silica gel, which is slightly acidic. This would convert it back to triphenylmethanol, leading to poor separation and lower yield. If you suspect this is happening, you can try neutralizing the silica gel by washing it with a solvent containing a small amount of a non-nucleophilic base like triethylamine (B128534) before packing the column. Alternatively, using a less acidic stationary phase like alumina (B75360) might be beneficial.

  • Solution 3: Reduce the Sample Load. Overloading the column with too much crude product is a common cause of poor separation. Use a wider column or reduce the amount of material being purified.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Organic Solvents
SolventSolubility at Room TemperatureSolubility in Hot SolventRecommended for Recrystallization
HexaneSparingly SolubleSolubleYes
EthanolSparingly SolubleSolubleYes
Diethyl EtherSolubleVery SolubleNo (too soluble)
AcetoneSolubleVery SolubleNo (too soluble)
DichloromethaneSolubleVery SolubleNo (too soluble)
WaterInsolubleInsolubleNo
Table 2: Suggested Solvent Systems for Thin Layer Chromatography (TLC) and Column Chromatography
Solvent System (v/v)Typical Rf of this compoundTypical Rf of TriphenylmethanolApplication Notes
95:5 Hexane:Ethyl Acetate~0.4 - 0.5~0.1 - 0.2Good starting point for TLC to check for the presence of triphenylmethanol.
90:10 Hexane:Ethyl Acetate~0.6 - 0.7~0.3 - 0.4May be too polar for good separation in column chromatography.
98:2 Hexane:Ethyl Acetate~0.2 - 0.3< 0.1A good eluent system for column chromatography to achieve good separation.

Note: Rf values are approximate and can vary depending on the specific TLC plates, silica gel, and experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization from Hexane
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hexane and heat the mixture gently on a hot plate with stirring. Continue adding small portions of hot hexane until the solid is completely dissolved.[5]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes.[5]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold hexane to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.

Protocol 2: Column Chromatography
  • Select Eluent: Using TLC, determine a solvent system that provides good separation between this compound and its impurities. A good starting point is a mixture of hexane and ethyl acetate (e.g., 98:2 v/v), aiming for an Rf value of ~0.2-0.3 for this compound.

  • Pack the Column: Prepare a slurry of silica gel in the chosen eluent (or pure hexane). Pour the slurry into the column and allow it to pack evenly. Add a layer of sand on top of the silica gel.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the elution of the compounds by TLC.

  • Combine and Evaporate: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow crude_product Crude this compound dissolve Dissolve in Minimal Hot Solvent crude_product->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal cool Cool to Crystallize hot_filtration Hot Filtration (Optional) charcoal->hot_filtration hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration pure_crystals Pure this compound Crystals vacuum_filtration->pure_crystals

Caption: Recrystallization Workflow for this compound.

troubleshooting_logic start Poor Separation in Column Chromatography check_rf Check TLC Rf of Product start->check_rf rf_high Rf > 0.4 check_rf->rf_high decrease_polarity Decrease Eluent Polarity (Increase % Hexane) rf_high->decrease_polarity Yes rf_ok 0.2 < Rf < 0.4 rf_high->rf_ok No check_loading Check Sample Loading rf_ok->check_loading overloaded Overloaded? check_loading->overloaded reduce_load Reduce Sample Load or Use a Wider Column overloaded->reduce_load Yes not_overloaded Not Overloaded overloaded->not_overloaded No check_stability Consider Product Instability on Silica (Hydrolysis) not_overloaded->check_stability use_neutral_silica Use Neutralized Silica or Alumina check_stability->use_neutral_silica

Caption: Troubleshooting Poor Separation in Column Chromatography.

References

Validation & Comparative

Bromotriphenylmethane vs. Chlorotriphenylmethane: a reactivity comparison.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and medicinal chemistry, the choice of starting materials is paramount to the success of a reaction. Halogenated organic compounds are fundamental building blocks, and understanding their relative reactivities is crucial for reaction design and optimization. This guide provides an objective comparison of the reactivity of bromotriphenylmethane and chlorotriphenylmethane, supported by established chemical principles and experimental data.

Executive Summary

This compound is a more reactive analogue of chlorotriphenylmethane, primarily due to the superior leaving group ability of the bromide ion compared to the chloride ion. This enhanced reactivity is most evident in nucleophilic substitution reactions, which proceed via a stabilized triphenylmethyl carbocation intermediate. Consequently, reactions involving the cleavage of the carbon-halogen bond, such as solvolysis and certain nucleophilic substitutions, are significantly faster for this compound.

Data Presentation: A Reactivity Overview

PropertyThis compoundChlorotriphenylmethaneSupporting Rationale
Relative Reactivity in SN1 Reactions HigherLowerBromide is a better leaving group than chloride due to its larger size, greater polarizability, and the lower bond strength of the C-Br bond compared to the C-Cl bond.[1][2][3]
Leaving Group Ability ExcellentGoodThe larger ionic radius of Br- allows for better dispersal of the negative charge, making it a more stable and thus better leaving group.[1][2]
Carbon-Halogen Bond Strength WeakerStrongerThe C-Br bond is longer and weaker than the C-Cl bond, requiring less energy to break during the rate-determining step of SN1 reactions.
Reaction Rate in Solvolysis FasterSlowerThe rate of SN1 solvolysis is dependent on the formation of the carbocation, which is accelerated by a better leaving group.[1][2]
Suitability for Grignard Reagent Formation Generally preferredLess reactiveThe higher reactivity of the C-Br bond facilitates the insertion of magnesium, though this can also lead to a higher incidence of side reactions like Wurtz coupling.[4]

Reaction Mechanism: The SN1 Pathway

Both this compound and chlorotriphenylmethane readily undergo nucleophilic substitution via the SN1 (Substitution Nucleophilic Unimolecular) mechanism. This is due to the exceptional stability of the triphenylmethyl (trityl) carbocation, which is stabilized by resonance across the three phenyl rings.

The SN1 mechanism is a two-step process:

  • Formation of the Carbocation (Rate-Determining Step): The carbon-halogen bond breaks heterolytically, with the halogen leaving as a halide ion. This is the slow, rate-determining step of the reaction. The greater reactivity of this compound stems from the lower activation energy for this step.

  • Nucleophilic Attack: A nucleophile attacks the planar carbocation. This step is fast and can occur from either face of the carbocation.

SN1_Mechanism Reactant Triphenylmethyl Halide (Ph3C-X) Carbocation Triphenylmethyl Carbocation (Ph3C+) Reactant->Carbocation Slow, Rate-Determining Step LeavingGroup Halide Ion (X-) Product Product (Ph3C-Nu) Carbocation->Product Fast Nucleophile Nucleophile (Nu-) Nucleophile->Carbocation

Caption: The SN1 reaction mechanism for triphenylmethyl halides.

Experimental Protocols: A Comparative Approach

The following sections detail generalized experimental protocols for key reactions involving this compound and chlorotriphenylmethane, highlighting the expected differences in reaction conditions and outcomes.

I. Synthesis of Ethyl Triphenylmethyl Ether (Williamson Ether Synthesis Adaptation)

This reaction is a classic example of an SN1 solvolysis where ethanol (B145695) acts as both the solvent and the nucleophile.

Objective: To synthesize ethyl triphenylmethyl ether and compare the reaction times for the bromo- and chloro- starting materials.

Materials:

  • This compound or Chlorotriphenylmethane

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

  • Crystallizing dish

  • Buchner funnel and filter paper

Procedure:

StepThis compound ProtocolChlorotriphenylmethane ProtocolExpected Observations & Differences
1. Reaction Setup In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 20 mL of absolute ethanol. Add a stir bar.In a 100 mL round-bottom flask, dissolve 1.0 g of chlorotriphenylmethane in 20 mL of absolute ethanol. Add a stir bar.Both starting materials should dissolve to form a clear or slightly colored solution.
2. Reflux Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.The reaction with this compound is expected to proceed at a faster rate. The formation of the product, ethyl triphenylmethyl ether, which is less soluble in ethanol, may be observed as a white precipitate more quickly.[5]
3. Reaction Monitoring Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes.Monitor the reaction progress by TLC. A longer reaction time (e.g., 1-2 hours or more) will likely be required for complete conversion.The disappearance of the starting material spot and the appearance of the product spot on the TLC plate will indicate the progress of the reaction.
4. Isolation of Product After completion, cool the reaction mixture to room temperature, then in an ice bath to maximize crystallization.After completion, cool the reaction mixture to room temperature, then in an ice bath.A white crystalline solid of ethyl triphenylmethyl ether should precipitate.
5. Purification Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow to air dry. Recrystallize from a suitable solvent if necessary.Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow to air dry. Recrystallize from a suitable solvent if necessary.The yield of the product from this compound may be higher for a given reaction time due to its greater reactivity.
II. Formation of a Triphenylmethyl Grignard Reagent

The formation of a Grignard reagent is a crucial step in many carbon-carbon bond-forming reactions. The reactivity of the alkyl halide is a key factor in the initiation and success of this reaction.

Objective: To prepare a Grignard reagent from this compound and chlorotriphenylmethane and observe the differences in their formation.

Materials:

  • This compound or Chlorotriphenylmethane

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (as an initiator)

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Stir bar

Procedure:

StepThis compound ProtocolChlorotriphenylmethane ProtocolExpected Observations & Differences
1. Apparatus Setup Assemble a dry three-necked flask with a dropping funnel, reflux condenser, and a gas inlet for an inert atmosphere (e.g., nitrogen or argon). Place magnesium turnings and a small crystal of iodine in the flask.Assemble the apparatus as described for the bromo- derivative.The setup must be scrupulously dry to prevent quenching of the Grignard reagent.
2. Initiation Prepare a solution of this compound in anhydrous ether in the dropping funnel. Add a small portion to the magnesium turnings. The reaction should initiate spontaneously or with gentle warming, indicated by the disappearance of the iodine color and the formation of a cloudy solution.Prepare a solution of chlorotriphenylmethane in anhydrous THF. Initiation is often more difficult and may require heating or the use of activators.The initiation with this compound is expected to be significantly easier and more rapid due to the higher reactivity of the C-Br bond.[4]
3. Addition Once initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.Once initiated, add the remaining solution of chlorotriphenylmethane dropwise, possibly with continued heating to maintain the reaction.The reaction with this compound is more exothermic.
4. Completion After the addition is complete, continue to stir and reflux for an additional 30 minutes to ensure complete reaction.A longer reflux period may be necessary to ensure complete formation of the Grignard reagent.The final Grignard reagent is a grayish, cloudy solution. The yield of the Grignard reagent from chlorotriphenylmethane may be lower due to incomplete reaction or side reactions.

Logical Workflow for Reactivity Comparison

Reactivity_Comparison cluster_properties Fundamental Properties cluster_reactants Reactants cluster_reactions Reactivity in S_N1 Reactions Leaving Group Ability Leaving Group Ability Bromo This compound Leaving Group Ability->Bromo Higher Chloro Chlorotriphenylmethane Leaving Group Ability->Chloro Lower C-X Bond Strength C-X Bond Strength C-X Bond Strength->Bromo Weaker C-X Bond Strength->Chloro Stronger Polarizability Polarizability Polarizability->Bromo Higher Polarizability->Chloro Lower Rate_Bromo Faster Reaction Rate Bromo->Rate_Bromo Rate_Chloro Slower Reaction Rate Chloro->Rate_Chloro

Caption: Factors influencing the relative reactivity of triphenylmethyl halides.

Conclusion

The evidence strongly indicates that this compound is the more reactive of the two compounds in nucleophilic substitution reactions. This is a direct consequence of the better leaving group ability of bromide compared to chloride. For synthetic applications where a rapid reaction and high conversion are desired, this compound is the superior choice. However, chlorotriphenylmethane may be preferred in situations where a more controlled, slower reaction is necessary, or for economic reasons, as chloro- compounds are often less expensive. The choice between these two reagents should be made with a clear understanding of the desired reaction kinetics and the specific requirements of the synthetic protocol.

References

Comparative analysis of trityl versus tert-butyl protecting groups in peptide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of solid-phase peptide synthesis (SPPS), particularly within the widely adopted Fmoc/tBu strategy, the judicious selection of side-chain protecting groups is critical for maximizing peptide yield and purity. While the tert-butyl (tBu) group has traditionally been a stalwart choice for protecting various amino acid side chains, the trityl (Trt) group presents compelling advantages in specific synthetic contexts. This guide offers an objective comparison of the performance of trityl versus tert-butyl protecting groups, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in optimizing their peptide synthesis strategies.

The fundamental distinction between these two protecting groups lies in their acid lability; trityl-based groups are considerably more sensitive to acid than their tert-butyl counterparts.[1] This characteristic enables the selective deprotection of Trt-protected side chains while tBu groups remain intact, a feature invaluable for on-resin side-chain modifications.[1][2] Conversely, the robustness of the tBu group ensures its reliability in standard peptide synthesis protocols.[1]

Key Performance Characteristics

The choice between Trt and tBu protection significantly influences several facets of peptide synthesis, including the prevention of side reactions and the efficiency of peptide chain assembly, especially in long or complex sequences.

Acid Lability and Orthogonality: Trityl groups can be cleaved under much milder acidic conditions compared to tBu groups.[1] This differential lability is the cornerstone of orthogonal protection schemes, allowing for selective deprotection. For instance, a Trt group can be removed using a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), while tBu groups remain unaffected, enabling site-specific modifications of the peptide while it is still attached to the resin.[2][3]

Steric Hindrance and Aggregation: The substantial steric bulk of the trityl group can be advantageous in preventing peptide aggregation during synthesis, a common challenge with long or hydrophobic sequences.[1] This steric hindrance can also minimize the formation of diketopiperazine, a common side reaction at the dipeptide stage.[1] In contrast, tBu groups may not be as effective in mitigating aggregation in problematic sequences. For instance, in the synthesis of poly-serine peptides, the use of tBu protection has been associated with difficulties in removing the N-terminal Fmoc group, likely due to peptide aggregation, a problem not observed with Trt protection.[1][4]

Impact on Purity and Side Reactions: The choice of protecting group can affect the purity of the crude peptide, primarily due to side reactions during the final cleavage step. The tert-butyl cation, generated upon tBu removal, is a potent electrophile that can lead to the alkylation of nucleophilic residues such as tryptophan and methionine.[2] The bulkier trityl cation is a less aggressive electrophile, which can result in a cleaner crude product with fewer side reactions.[2] Consequently, the use of Trt protection can lead to higher purity of crude peptides, especially in sequences containing sensitive amino acids.[2][4]

Data Presentation

The following tables summarize the key quantitative and qualitative differences in the performance of Trt and tBu protecting groups.

Table 1: Comparison of Physicochemical and Performance Properties

CharacteristicTrityl (Trt) Protecting GroupTert-Butyl (tBu) Protecting Group
Primary Use Protection of Ser, Thr, Cys, Asn, Gln, His side chainsProtection of Ser, Thr, Asp, Glu, Tyr, Cys side chains
Relative Acid Lability High; cleavable with very mild acid (e.g., 1% TFA)Moderate; requires strong acid (e.g., >90% TFA) for efficient removal
Orthogonality Orthogonal to tBu; allows for selective on-resin deprotectionPart of the standard Fmoc/tBu orthogonal pair (base-labile Fmoc, acid-labile tBu)
Impact on Aggregation Steric bulk can disrupt aggregation, aiding in the synthesis of difficult sequencesCan contribute to aggregation issues in long or complex peptides
Typical Crude Purity Generally higher for difficult or aggregation-prone sequencesSequence-dependent, but generally >70% for standard peptides

Table 2: Cleavage Conditions and Potential Side Reactions

ParameterTrityl (Trt) Protecting GroupTert-Butyl (tBu) Protecting Group
Selective Cleavage Conditions 1-2% TFA in DCM with 2-5% TIS (scavenger)Not applicable (requires strong acid)
Global Cleavage Cocktail 95% TFA, 2.5% TIS, 2.5% Water95% TFA, 2.5% TIS, 2.5% Water
Common Side Reactions Less prone to alkylation of sensitive residuesAlkylation of Trp and Met by tBu cation; S-tert-butylation of Cys
Mitigation of Side Reactions Use of scavengers (e.g., TIS)Use of scavengers (e.g., TIS, EDT)

Experimental Protocols

Below are standardized protocols for key steps in Fmoc-based SPPS, highlighting the differences in handling Trt and tBu protecting groups.

Protocol 1: Standard Fmoc Deprotection
  • Swell the peptide-resin in dimethylformamide (DMF) for at least 30 minutes.

  • Drain the DMF.

  • Add a solution of 20% (v/v) piperidine (B6355638) in DMF to the resin and agitate for 3 minutes.

  • Drain the solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 7-10 minutes to ensure complete Fmoc removal.

  • Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).[1]

Protocol 2: Amino Acid Coupling
  • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent like HBTU (3-5 equivalents) in DMF.

  • Add N,N-Diisopropylethylamine (DIEA) (6-10 equivalents) to the solution to begin activation and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction vessel for 30-60 minutes at room temperature.

  • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[1]

Protocol 3: Selective On-Resin Deprotection of Trityl Groups

This protocol is for the removal of a Trt group from a side chain while the peptide remains attached to the resin and tBu protecting groups are preserved.

  • Swell the peptide-resin containing the Trt-protected residue in DCM.

  • Prepare the selective deprotection solution: 1-2% TFA in DCM with 2-5% Triisopropylsilane (TIS) as a scavenger.

  • Treat the resin with the selective deprotection solution for 2 minutes, repeating the treatment 5-10 times.

  • Wash the resin thoroughly with DCM.

  • Neutralize the resin with a solution of 10% DIEA in DMF.

  • Wash the resin with DMF to prepare for subsequent on-resin modification.[2]

Protocol 4: Final Cleavage and Global Deprotection

This step simultaneously cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups (both Trt and tBu).

  • Wash the final peptide-resin with DCM and dry under a stream of nitrogen.

  • Prepare the cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water. For peptides containing tryptophan, a scavenger cocktail such as TFA/Thioanisole/Water/Ethanedithiol (EDT) (90:5:3:2) is recommended.[2]

  • Add the cleavage cocktail to the resin (approximately 10 mL per 100 mg of resin) and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Mandatory Visualization

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Deprotection cluster_orthogonal Orthogonal Strategy (Trt only) start Start with Resin fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) start->fmoc_deprotection coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIEA) fmoc_deprotection->coupling wash Wash (DMF) coupling->wash selective_deprotection Selective Trt Deprotection (1% TFA/DCM/TIS) coupling->selective_deprotection If Trt-AA is coupled repeat Repeat n Cycles wash->repeat repeat->fmoc_deprotection for next residue final_wash Final Wash (DCM) repeat->final_wash cleavage Global Cleavage (95% TFA Cocktail) final_wash->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (HPLC) precipitation->purification on_resin_modification On-Resin Modification selective_deprotection->on_resin_modification on_resin_modification->wash logical_relationship start Start: Choose Side-Chain Protecting Group Strategy q1 Is on-resin side-chain modification required? start->q1 q2 Is the sequence known to be aggregation-prone? q1->q2 No use_trt Use Trityl (Trt) for relevant residues q1->use_trt Yes q3 Does the sequence contain sensitive residues (Trp, Met)? q2->q3 No q2->use_trt Yes q3->use_trt Yes use_tbu Use Tert-Butyl (tBu) (Standard Protocol) q3->use_tbu No

References

A Comparative Guide to the Stability of Trityl, TBDMS, and TBDPS Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multi-step organic synthesis, the strategic selection of protecting groups is critical for the successful construction of complex molecules. For researchers, scientists, and professionals in drug development, understanding the nuanced stability of these groups under various chemical environments is paramount. This guide provides an objective comparison of the trityl (Tr) group with two common silyl (B83357) protecting groups, tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS), supported by experimental data to inform the strategic design of synthetic routes.

The choice between these protecting groups hinges on their differential stability towards acidic, basic, and fluoride-mediated cleavage, which enables their orthogonal removal in the presence of one another.[1][2] Generally, the trityl group is characterized by its lability to acid while being robust under basic conditions.[3] Conversely, silyl ethers are known for their susceptibility to fluoride (B91410) ions, with their stability to acid and base being influenced by the steric bulk and electronic effects of the substituents on the silicon atom.[4][5]

Quantitative Data on Protecting Group Stability

The following tables summarize the relative stability of trityl, TBDMS, and TBDPS protecting groups under various deprotection conditions. The data has been compiled from a variety of sources to provide a comparative overview.

Table 1: Stability under Acidic Conditions

Protecting GroupReagent/ConditionsSubstrateHalf-life (t½) / Time for DeprotectionYield (%)Reference(s)
Trityl (Tr) 80% Acetic Acid (aq)O-trityl etherCleaved-[6]
Formic Acid (97+%)Trityl ether3 minutes-[3]
Trifluoroacetic Acid (TFA) in DCMN-trityl-protected substrate1 - 4 hours>90
TBDMS 1% HCl in 95% EtOHTBDMS ether of p-cresol~4.5 hours-[7]
Acetic acid/water (2:1)tert-Butyldimethylsilyl ethersGeneral cleavage-[8]
TBDPS 1% HCl in 95% EtOHTBDPS ether of p-cresol>100 hours-[7]
80% Acetic AcidTBDPS etherUnaffected-[6]
50% Trifluoroacetic Acid (TFA)TBDPS etherUnaffected-[6]

Table 2: Stability under Basic Conditions

Protecting GroupReagent/ConditionsSubstrateHalf-life (t½) / Time for DeprotectionYield (%)Reference(s)
Trityl (Tr) Basic conditionsTrityl etherStable-
TBDMS 5% NaOH in 95% EtOHTBDMS ether of p-cresol3.5 minutes-[7]
Aqueous basetert-Butyldimethylsilyl ethersStable-[8]
TBDPS 5% NaOH in 95% EtOHTBDPS ether of p-cresol6.5 minutes-[7]

Table 3: Stability under Fluoride-Mediated Conditions

Protecting GroupReagent/ConditionsSubstrateTime for DeprotectionYield (%)Reference(s)
Trityl (Tr) TBAF in THFTrityl etherStable-[1]
TBDMS TBAF in THFTBDMS etherGeneral cleavageHigh[8]
KHF₂ in MeOHPhenol (B47542) TBDMS ether30 minutes-[7]
TBDPS TBAF in THFTBDPS etherGeneral cleavageHigh[9]
KHF₂ in MeOHPhenol TBDPS ether30 minutes-[7]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and selective cleavage of protecting groups.

Protocol 1: General Procedure for Evaluating Protecting Group Stability to Acidic Reagents

This protocol is designed to assess the stability of a protecting group on a substrate to a specific acidic reagent.

  • Substrate Preparation: Synthesize and purify the substrate protected with the desired group (Trityl, TBDMS, or TBDPS).

  • Reaction Setup: Dissolve a known amount of the protected substrate (e.g., 0.1 mmol) in a suitable solvent (e.g., 2 mL of a mixture of THF/water or DCM).

  • Reagent Addition: Add the acidic reagent (e.g., a solution of HCl in ethanol, or aqueous acetic acid) to the reaction mixture at a defined temperature (e.g., room temperature).

  • Monitoring: Monitor the reaction progress at various time points (e.g., 30 min, 1 h, 2 h, 4 h, 24 h) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Analysis: At each time point, quench an aliquot of the reaction mixture with a suitable basic solution (e.g., saturated aqueous NaHCO₃). Extract the organic components with an appropriate solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • Quantification: Analyze the residue by ¹H NMR spectroscopy or a calibrated chromatography method (e.g., HPLC or GC) to determine the ratio of the protected substrate to the deprotected product, allowing for the calculation of the percentage of cleavage.

Protocol 2: General Procedure for Fluoride-Mediated Deprotection of Silyl Ethers

This protocol outlines a general method for the cleavage of TBDMS and TBDPS ethers using a fluoride source.

  • Substrate Preparation: Prepare the TBDMS- or TBDPS-protected substrate.

  • Reaction Setup: Dissolve the silyl-protected substrate (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) to a concentration of approximately 0.1 M.

  • Reagent Addition: Add a solution of tetrabutylammonium (B224687) fluoride (TBAF) in THF (typically a 1 M solution, 1.1-1.5 equiv) dropwise to the stirred solution at room temperature.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Extract the product with an organic solvent such as ethyl acetate. The combined organic layers are then washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Visualizing Stability and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the relative stability of the protecting groups and a typical experimental workflow for their comparison.

G cluster_acid Acid Stability cluster_base Base Stability cluster_fluoride Fluoride Stability Trityl Trityl (Labile) TBDMS TBDMS (Moderately Stable) Trityl->TBDMS Increasing Stability TBDPS TBDPS (Very Stable) TBDMS->TBDPS Increasing Stability Silyl Silyl Ethers (Generally Stable) Trityl_base Trityl (Very Stable) Silyl->Trityl_base Increasing Stability TBDMS_F TBDMS (Labile) TBDPS_F TBDPS (More Stable) TBDMS_F->TBDPS_F Increasing Stability Trityl_F Trityl (Stable) TBDPS_F->Trityl_F Increasing Stability G start Start: Protected Substrate deprotection Deprotection Reaction (Acid, Base, or Fluoride) start->deprotection monitoring Reaction Monitoring (TLC, LC-MS) deprotection->monitoring workup Aqueous Work-up & Extraction monitoring->workup Upon completion analysis Analysis (NMR, HPLC, GC) workup->analysis end End: Stability Data analysis->end

References

Orthogonal Deprotection Strategies: A Comparative Guide to Trityl and Boc Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is fundamental to the successful synthesis of complex molecules. The ability to selectively unmask a functional group in the presence of others, a concept known as orthogonal deprotection, is a cornerstone of modern organic chemistry, particularly in peptide and carbohydrate synthesis.[1] This guide provides an in-depth comparison of two widely used acid-labile protecting groups, trityl (Tr) and tert-butyloxycarbonyl (Boc), highlighting an orthogonal deprotection strategy based on their differential acid lability.

The trityl group, a triphenylmethyl ether, is significantly more sensitive to acid than the Boc group, a tert-butyl carbamate.[2][3] This difference allows for the selective removal of the trityl group under milder acidic conditions while the Boc group remains intact.[2][3] This guide will objectively compare the performance of these two protecting groups, provide supporting experimental data, and detail the methodologies for their selective cleavage.

Comparative Analysis of Trityl and Boc Deprotection

The key to the orthogonal relationship between trityl and Boc lies in the stability of the respective carbocations formed during acid-catalyzed cleavage. The triphenylmethyl cation is highly stabilized by resonance across the three phenyl rings, making the trityl group exceptionally labile to acid.[4] The tert-butyl cation, while stable, requires stronger acidic conditions for its formation.[5]

Key Differences:

  • Acid Lability: Trityl is significantly more acid-labile than Boc. It can be cleaved with very mild acids like dilute trifluoroacetic acid (TFA), formic acid, or even acetic acid.[4][6] In contrast, Boc deprotection typically requires strong acids such as neat TFA or concentrated HCl.[5][7]

  • Steric Hindrance: The trityl group is sterically bulky, which can be advantageous for selectively protecting primary alcohols or amines over secondary or tertiary ones.[3][4]

  • Applications: Both are extensively used in solid-phase peptide synthesis (SPPS).[1][8] The Boc/Bzl (benzyl) strategy is a classic approach, while the orthogonal Trt/Boc pair is valuable for synthesizing complex peptides with side-chain modifications.[1]

Quantitative Data for Deprotection

The following tables summarize the experimental conditions for the deprotection of trityl and Boc groups, providing a clear comparison of the reagents and conditions required for their removal.

Table 1: Deprotection Conditions for Trityl (Tr) Ethers and Amines

Reagent(s)Solvent(s)TemperatureTimeYield (%)Notes
Trifluoroacetic Acid (TFA) (1-5%)Dichloromethane (DCM)Room Temp1 - 4 h>90Highly effective and common method.[6]
Formic Acid (88-97%)Neat or DioxaneRoom Temp3 min - 2 h85 - 95A milder alternative to TFA.[4][6]
Acetic Acid (aq. 50-80%)Water/DioxaneRoom Temp2 - 48 hVariableCan be used for selective deprotection in the presence of Boc groups.[3][4]
Iodine (I₂)DCM or MethanolRoom Temp5 min>90Oxidative cleavage, useful for S-Trityl groups to form disulfide bonds.[6][9]
Catalytic Hydrogenation (H₂, Pd/C)VariousRoom TempVariableVariableReductive cleavage, orthogonal to acid-labile groups.[3]

Table 2: Deprotection Conditions for Boc Amines

Reagent(s)Solvent(s)TemperatureTimeYield (%)Notes
Trifluoroacetic Acid (TFA) (25-100%)Dichloromethane (DCM)Room Temp0.5 - 2 h>95The most common and efficient method.[5][10]
Hydrochloric Acid (HCl) (4M)Dioxane or Ethyl AcetateRoom Temp1 - 4 h>95A widely used alternative to TFA.[7]
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room TempOvernightVariableA Lewis acid condition that can be selective.[5][11]
Phosphoric Acid (aq.)WaterRoom TempVariableHighAn environmentally benign alternative.[12]
ThermalMethanol or TrifluoroethanolHigh Temp (Flow)MinutesHighAcid-free deprotection in continuous flow systems.[13]

Experimental Protocols

The following are detailed methodologies for the selective deprotection of trityl in the presence of Boc and the subsequent deprotection of the Boc group.

Protocol 1: Selective Deprotection of a Trityl Ether

This protocol describes the removal of a trityl group from a hydroxyl function using mild acidic conditions, leaving a Boc-protected amine intact.

Materials:

  • Trityl-protected substrate (1.0 equiv)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) (1-5% v/v in DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis

  • Rotary evaporator

Procedure:

  • Dissolve the Trityl-protected substrate (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1 M.

  • To the stirred solution, add the 1-5% TFA in DCM solution dropwise at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the evolution of gas ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product, the deprotected alcohol, can be purified by column chromatography on silica (B1680970) gel. The triphenylmethanol (B194598) byproduct is typically easily separated.[6]

Protocol 2: Deprotection of a Boc Amine

This protocol outlines the standard procedure for the removal of a Boc protecting group using strong acidic conditions.

Materials:

  • Boc-protected substrate (1.0 equiv)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) (typically a 25-50% v/v solution in DCM)

  • Diethyl ether (for precipitation)

  • Standard glassware for organic synthesis

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected substrate in DCM.

  • Add the TFA/DCM solution and stir the reaction mixture at room temperature.[5]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 30 minutes to 2 hours.

  • Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess TFA.[14]

  • The resulting amine is typically obtained as a trifluoroacetate (B77799) salt. To isolate the salt, it can often be precipitated by the addition of a non-polar solvent like cold diethyl ether.

  • The precipitated product can be collected by filtration and washed with cold diethyl ether.

Visualizing Orthogonal Deprotection

The following diagrams illustrate the concept of orthogonal deprotection and the experimental workflows.

Orthogonal_Deprotection Start Substrate with Trityl and Boc Protection Tr_Deprotection Mild Acid (e.g., 1% TFA in DCM) Start->Tr_Deprotection Selective Removal of Trityl Boc_Intact Boc-Protected Intermediate Tr_Deprotection->Boc_Intact Strong_Acid Strong Acid (e.g., 50% TFA in DCM) Boc_Intact->Strong_Acid Removal of Boc Final_Product Fully Deprotected Substrate Strong_Acid->Final_Product

Caption: Orthogonal deprotection of Trityl and Boc groups.

Experimental_Workflow cluster_trityl Trityl Deprotection cluster_boc Boc Deprotection Tr_Start Dissolve Substrate in DCM Tr_Add_Reagent Add Mild Acid (1% TFA) Tr_Start->Tr_Add_Reagent Tr_Monitor Monitor by TLC/LC-MS Tr_Add_Reagent->Tr_Monitor Tr_Quench Quench with NaHCO₃ Tr_Monitor->Tr_Quench Tr_Extract Aqueous Workup Tr_Quench->Tr_Extract Tr_Purify Purify by Chromatography Tr_Extract->Tr_Purify Boc_Start Dissolve Substrate in DCM Boc_Add_Reagent Add Strong Acid (50% TFA) Boc_Start->Boc_Add_Reagent Boc_Monitor Monitor by TLC/LC-MS Boc_Add_Reagent->Boc_Monitor Boc_Concentrate Concentrate in vacuo Boc_Monitor->Boc_Concentrate Boc_Precipitate Precipitate with Ether Boc_Concentrate->Boc_Precipitate Boc_Isolate Isolate by Filtration Boc_Precipitate->Boc_Isolate

Caption: Experimental workflow for deprotection reactions.

Logic_Diagram Start Need to deprotect an acid-labile group Check_Other_Groups Are other acid-labile groups present? Start->Check_Other_Groups Is_Boc_Present Is a Boc group present? Check_Other_Groups->Is_Boc_Present Yes No_Other_Acid_Labile Use standard Trityl or Boc deprotection protocol Check_Other_Groups->No_Other_Acid_Labile No Use_Mild_Acid Use mild acid for selective Trityl removal Is_Boc_Present->Use_Mild_Acid Yes, and want to keep it Use_Strong_Acid Use strong acid for Boc or global deprotection Is_Boc_Present->Use_Strong_Acid Yes, and want to remove it

Caption: Logic for selecting a deprotection strategy.

Conclusion

The orthogonal deprotection of trityl and Boc protecting groups is a powerful strategy in multi-step organic synthesis. The significant difference in their lability towards acidic conditions allows for the selective removal of the trityl group while the Boc group remains intact.[2][3] This enables complex molecular manipulations, such as side-chain modifications in peptide synthesis, with high precision.[1][8] While the Boc group offers robust protection and clean deprotection with volatile byproducts, the trityl group provides an additional layer of synthetic flexibility due to its milder cleavage conditions.[2][5] Researchers and drug development professionals can leverage this orthogonality to design more efficient and elegant synthetic routes to their target molecules.

References

Evaluating the performance of different trityl-based protecting groups (MMT, DMT)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules such as oligonucleotides, peptides, and carbohydrates, the selection of an appropriate protecting group is a critical decision that significantly impacts yield and purity. Among the various options for the protection of hydroxyl and amino functionalities, the trityl-based protecting groups, particularly the 4-monomethoxytrityl (MMT) and 4,4'-dimethoxytrityl (DMT) groups, are widely employed due to their unique properties. This guide provides an objective comparison of the performance of MMT and DMT, supported by experimental data, to aid in the selection of the optimal protecting group for a given synthetic strategy.

Introduction to Trityl-Based Protecting Groups

The trityl (triphenylmethyl) group and its derivatives are bulky moieties that offer steric hindrance and are prized for their acid lability, allowing for their removal under mild conditions that are orthogonal to many other protecting groups. The introduction of electron-donating methoxy (B1213986) groups on the phenyl rings enhances the stability of the resulting trityl cation formed during acidic cleavage, thereby increasing the acid lability of the protecting group. This electronic effect is the primary basis for the differing performance characteristics of MMT and DMT.

Performance Comparison: MMT vs. DMT

The choice between MMT and DMT hinges on the desired level of acid lability and the specific requirements of the synthetic route. DMT, with its two methoxy groups, is significantly more acid-labile than MMT.

Stability and Lability

The key differentiator between MMT and DMT is their relative stability towards acidic conditions. The addition of a second methoxy group in DMT substantially increases the rate of acid-catalyzed cleavage compared to MMT. This difference in lability allows for selective deprotection when both groups are present in a molecule or for fine-tuning the deprotection conditions to match the sensitivity of the substrate.

It has been noted that while standard 5′-trityl-uridine required 48 hours for complete hydrolysis in 80% acetic acid at room temperature, the mono-methoxy-trityl (MMT) group took just 2 hours.[1] The di-methoxy-trityl (DMT) group is even more labile, cleaving in just 15 minutes under the same conditions.[1]

Table 1: Comparison of Deprotection Conditions

Protecting GroupReagentConcentrationTypical ConditionsReference
MMTTrifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM)1%Room temperature, presence of a scavenger (e.g., triethylsilane)[2][3]
MMTAcetic Acid in Water80%Room temperature, 1 hour[4]
DMTDichloroacetic Acid (DCA) in Dichloromethane (DCM)3%Room temperature, minutes[5]
DMTTrichloroacetic Acid (TCA) in Dichloromethane (DCM)3%Room temperature, minutes[5]
DMTAcetic Acid in Water80%Room temperature, 20-30 minutes[5]
Application in Synthesis

Both MMT and DMT are extensively used in solid-phase oligonucleotide synthesis to protect the 5'-hydroxyl group of the nucleoside monomers. The choice often depends on the specific requirements of the synthesis and purification strategy. DMT is the standard choice for automated DNA and RNA synthesis due to its rapid and efficient cleavage under mild acidic conditions, which is compatible with the cyclical nature of the process.

MMT is often employed for the protection of primary amino groups in modified oligonucleotides.[4] It is considered more stable than DMT for this purpose and is more likely to withstand the synthesis procedures.[4]

Yields

While specific yields are highly dependent on the substrate and reaction conditions, the protection of primary alcohols with trityl chlorides, including MMT-Cl and DMT-Cl, in the presence of a base like pyridine (B92270), generally proceeds in good to excellent yields. For the protection of a primary hydroxyl group of a nucleoside with DMT-Cl, yields of over 90% can be expected under anhydrous conditions.[6] Deprotection yields are also typically high, assuming appropriate conditions are used to avoid side reactions.

Experimental Protocols

Detailed methodologies for the protection of a primary alcohol and the subsequent deprotection are provided below. These protocols are intended as general guidelines and may require optimization for specific substrates.

General Procedure for Protection of a Primary Alcohol with DMT-Cl

This protocol is adapted from a method for the mono-tritylation of diols.[7]

Materials:

  • Primary alcohol

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware, oven-dried

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • Dissolve the primary alcohol (1 equivalent) in anhydrous pyridine under an inert atmosphere.

  • In a separate flask, dissolve DMT-Cl (1.05 equivalents) in anhydrous DCM.[6]

  • Slowly add the DMT-Cl solution to the alcohol solution at room temperature with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.[6]

  • Once the reaction is complete, quench by adding a few milliliters of methanol.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in EtOAc and wash sequentially with 5% aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

General Procedure for Acid-Catalyzed Deprotection of a DMT-Protected Alcohol

This protocol is a general method for the cleavage of a DMT ether.

Materials:

  • DMT-protected alcohol

  • 80% Acetic Acid in water[8] or 3% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

  • Methanol (for quenching)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure using 80% Acetic Acid:

  • Dissolve the DMT-protected alcohol in 80% aqueous acetic acid.

  • Stir the solution at room temperature and monitor the reaction by TLC. The reaction is typically complete within 20-30 minutes.[5]

  • Once complete, concentrate the mixture under reduced pressure.

  • Co-evaporate the residue with toluene (B28343) to remove residual acetic acid.

  • The deprotected alcohol can be purified by recrystallization or chromatography if necessary.

Procedure using 3% TFA in DCM:

  • Dissolve the DMT-protected alcohol in DCM.

  • Add 3% TFA in DCM to the solution and stir at room temperature.

  • Monitor the reaction by TLC. The reaction is typically rapid, occurring within minutes.[5]

  • Upon completion, quench the reaction by adding methanol, followed by saturated aqueous NaHCO₃ solution until the mixture is neutral.

  • Extract the aqueous layer with DCM or EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Visualizing the Chemistry: Structures and Mechanisms

To better understand the principles discussed, the following diagrams illustrate the chemical structures and reaction pathways.

G cluster_MMT Monomethoxytrityl (MMT) Group cluster_DMT Dimethoxytrityl (DMT) Group MMT MMT DMT DMT

Caption: Chemical structures of the MMT and DMT protecting groups.

G Alcohol (R-OH) Alcohol (R-OH) Protection Protection Alcohol (R-OH)->Protection Trityl-Cl, Pyridine Protected Alcohol (R-O-Trityl) Protected Alcohol (R-O-Trityl) Protection->Protected Alcohol (R-O-Trityl) Deprotection Deprotection Protected Alcohol (R-O-Trityl)->Deprotection Acid (H+) Deprotection->Alcohol (R-OH) Trityl Cation Trityl Cation Deprotection->Trityl Cation

Caption: General workflow for the protection and deprotection of an alcohol using a trityl group.

G Protected Alcohol (R-O-Trityl) Protected Alcohol (R-O-Trityl) Protonation Protonation Protected Alcohol (R-O-Trityl)->Protonation H+ Protonated Ether Protonated Ether Protonation->Protonated Ether Cleavage Cleavage Protonated Ether->Cleavage Slow step Alcohol (R-OH) Alcohol (R-OH) Cleavage->Alcohol (R-OH) Trityl Cation Trityl Cation Cleavage->Trityl Cation

Caption: Mechanism of acid-catalyzed deprotection of a trityl ether.

Conclusion

Both MMT and DMT are highly effective and versatile protecting groups for hydroxyl and amino functionalities. The primary distinction lies in their relative acid lability, with DMT being significantly more susceptible to acidic cleavage than MMT. This difference allows for strategic selection based on the requirements of the synthetic pathway. For applications requiring very mild deprotection conditions or in automated synthesis where rapid cleavage is advantageous, DMT is often the preferred choice. Conversely, the greater stability of MMT can be beneficial when other acid-labile groups are present or when protecting less reactive positions. By understanding the performance characteristics and having access to reliable experimental protocols, researchers can effectively leverage these powerful tools to achieve their synthetic goals.

References

Kinetic studies comparing the SN1 reaction rates of different tertiary alkyl halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinetic studies of Sₙ1 (Substitution Nucleophilic Unimolecular) reaction rates for various tertiary alkyl halides. The data and protocols presented herein are curated to support research and development in medicinal chemistry and process development, where understanding reaction kinetics is crucial for optimizing synthetic routes.

Introduction to Sₙ1 Reactions in Tertiary Systems

The Sₙ1 reaction is a multi-step nucleophilic substitution process. For tertiary alkyl halides, this mechanism is particularly favored due to the stability of the tertiary carbocation intermediate formed during the rate-determining step. The overall rate of an Sₙ1 reaction is primarily influenced by two key factors: the stability of the carbocation and the nature of the leaving group. Since we are comparing different tertiary alkyl halides, the carbocation formed (the tert-butyl cation) is the same in each case. Therefore, the difference in reaction rates is almost exclusively dependent on the ability of the halide to function as a good leaving group. A good leaving group is a weak base, capable of stabilizing the negative charge it acquires upon dissociation. Among the halides, iodide is the weakest base, followed by bromide and then chloride, leading to a predictable trend in reaction rates.

Quantitative Comparison of Reaction Rates

The solvolysis of tertiary alkyl halides in a polar protic solvent, such as aqueous ethanol (B145695), is a classic example of an Sₙ1 reaction. The rate of this reaction is independent of the nucleophile's concentration (in this case, water or ethanol) and follows first-order kinetics. The rate-determining step is the spontaneous dissociation of the alkyl halide to form a stable tertiary carbocation.[1]

The following table summarizes the rate constants for the solvolysis of tert-butyl chloride, tert-butyl bromide, and tert-butyl iodide in 80% aqueous ethanol at 25°C. This data clearly illustrates the profound impact of the leaving group on the reaction rate.

Tertiary Alkyl HalideStructureLeaving GroupRate Constant (k) at 25°C (s⁻¹)Relative Rate
tert-Butyl Chloride(CH₃)₃C-ClCl⁻1.4 x 10⁻⁶1
tert-Butyl Bromide(CH₃)₃C-BrBr⁻5.7 x 10⁻⁵~41
tert-Butyl Iodide(CH₃)₃C-II⁻1.8 x 10⁻⁴~129

Note: Rate constants are compiled and estimated from multiple sources for comparative purposes in a standardized solvent system.

As the data indicates, tert-butyl bromide reacts approximately 41 times faster than tert-butyl chloride. The reaction rate further increases with tert-butyl iodide, which is about 129 times faster than tert-butyl chloride. This trend directly correlates with the leaving group's ability, where I⁻ > Br⁻ > Cl⁻.

Experimental Protocols

The determination of Sₙ1 solvolysis rates can be achieved by monitoring the production of the acidic byproduct (HCl, HBr, or HI) over time.

General Protocol: Determination of Solvolysis Rate by Titration

This method involves measuring the rate of acid formation as the tertiary alkyl halide undergoes solvolysis in a solvent mixture like aqueous ethanol.

Materials:

  • Tertiary alkyl halide (e.g., tert-butyl chloride)

  • Solvent mixture (e.g., 80:20 ethanol:water v/v)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (~0.01 M)

  • pH indicator (e.g., bromothymol blue or phenolphthalein)

  • Burette, pipette, Erlenmeyer flasks, stopwatch

  • Constant temperature water bath

Procedure:

  • Preparation: Prepare the solvent mixture and bring it to the desired reaction temperature (e.g., 25°C) using the water bath.

  • Reaction Setup: In an Erlenmeyer flask, add a known volume of the temperature-equilibrated solvent mixture and a few drops of the pH indicator.

  • Initiation: Add a precise, small amount of the tertiary alkyl halide to the flask. Start the stopwatch immediately. This is time t=0.

  • Titration: As the solvolysis reaction proceeds, H⁺ ions are produced, causing the pH of the solution to drop. This will cause the indicator to change color.

  • Monitoring: The rate of reaction is monitored by periodically titrating the generated acid with the standardized NaOH solution to the indicator's endpoint. A common method is to add a small, known aliquot of NaOH initially and record the time it takes for the indicator to change color. Immediately, another aliquot of base is added, and the time is recorded again.[2]

  • Data Collection: This process is repeated to collect a series of time points corresponding to specific percentages of the reaction completion.

  • Rate Constant Calculation: For a first-order reaction, a plot of ln([R-X]₀ / [R-X]t) versus time (t) will yield a straight line with a slope equal to the rate constant (k).[2]

Visualized Mechanisms and Workflows

Sₙ1 Reaction Mechanism

The following diagram illustrates the two-step logical pathway of the Sₙ1 reaction for a tertiary alkyl halide (tert-butyl halide, t-BuX).

SN1_Mechanism cluster_step1 Step 1: Formation of Carbocation (Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack RX t-Bu-X TS1 Transition State 1 [t-Bu...X]δ+ RX->TS1 Slow Carbocation t-Bu⁺ + X⁻ TS1->Carbocation Product t-Bu-Nu Carbocation->Product Fast Nu Nucleophile (Nu:)

Caption: Logical workflow of the Sₙ1 reaction mechanism.

Experimental Workflow for Kinetic Studies

This diagram outlines the typical experimental procedure for determining the Sₙ1 reaction rate via titration.

Experimental_Workflow start Start prep Prepare Solvent & Reagents Equilibrate Temperature start->prep reaction Initiate Reaction Add t-BuX to Solvent + Indicator prep->reaction titrate Monitor Acid Production Titrate with NaOH at Intervals reaction->titrate data Record Time (t) vs. % Reaction titrate->data plot Data Analysis Plot ln([R-X]₀/[R-X]t) vs. Time data->plot end Determine Rate Constant (k) from Slope plot->end

Caption: Experimental workflow for Sₙ1 kinetic analysis.

References

A Comparative Guide to the Validation of Quantitative NMR Results Using Bromotriphenylmethane as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bromotriphenylmethane as a potential internal standard for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Its performance is evaluated against established internal standards, supported by available data and theoretical considerations. This document is intended to assist researchers in making informed decisions when selecting an appropriate internal standard for their analytical needs.

Introduction to Quantitative NMR and the Role of Internal Standards

Quantitative NMR (qNMR) is a powerful analytical technique that allows for the determination of the absolute purity of a substance or the concentration of a solution.[1] The accuracy of qNMR heavily relies on the use of an internal standard (IS), a compound of known purity and concentration that is added to the sample.[2] An ideal internal standard should possess several key characteristics:

  • High Purity: The purity of the internal standard directly impacts the accuracy of the quantification.[3]

  • Stability: The standard should be stable in the solvent and under the experimental conditions.[3]

  • Solubility: It must be fully soluble in the deuterated solvent used for the analysis.[3]

  • Signal Separation: The NMR signals of the internal standard should not overlap with the signals of the analyte.[4]

  • Simple NMR Spectrum: A simple spectrum with sharp signals is desirable for accurate integration.

This guide focuses on the potential use of this compound as a qNMR internal standard and compares its properties to commonly used alternatives.

This compound as a Potential qNMR Internal Standard

This compound is a commercially available solid compound. A summary of its physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₉H₁₅Br[5]
Molecular Weight 323.23 g/mol [6]
Melting Point 152-154 °C[6]
Appearance White to yellow powder or crystalline powder[7]
Solubility Soluble in organic solvents, insoluble in water.[8][9]
Purity Commercially available with ≥97.5% purity[7]
¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in chloroform-d (B32938) (CDCl₃) exhibits a complex multiplet in the aromatic region, typically between 7.2 and 7.5 ppm. This is due to the signals of the fifteen protons on the three phenyl groups.

Note: Despite extensive searches, experimental ¹H NMR spectra of this compound in other common deuterated solvents such as DMSO-d₆ and Methanol-d₄ were not found in the available literature.

Comparison with Alternative Internal Standards

The suitability of this compound as a qNMR internal standard is best assessed by comparing its properties to those of well-established standards like 3-(trimethylsilyl)propanoic-2,2,3,3-d₄ acid sodium salt (DSS) and maleic acid.

Table 2: Comparison of this compound with Common qNMR Internal Standards

PropertyThis compoundDSS (d₄)Maleic Acid
Purity Commercially available at ≥97.5%Certified reference material with high, well-documented purityAvailable in high purity, but can be hygroscopic
¹H NMR Signals Complex multiplet in the aromatic region (approx. 7.2-7.5 ppm in CDCl₃)Sharp singlet at 0 ppm; other signals at approx. 0.6, 1.7, and 2.9 ppmSinglet around 6.0-6.5 ppm, depending on solvent and pH[10]
Signal Overlap High potential for overlap with aromatic analyte signalsThe 0 ppm signal is in a relatively uncrowded region, minimizing overlapSignal is in a region that can be free of other signals, but can be affected by pH
Solubility Soluble in organic solvents like CDCl₃, insoluble in D₂O[8][9]Soluble in D₂O, DMSO-d₆, and Methanol-d₄[11]Soluble in D₂O and DMSO-d₆; not soluble in CDCl₃[10]
Stability Generally stable, but can be sensitive to moistureStableCan isomerize to fumaric acid under certain conditions[10]

Experimental Protocols

While a specific validated protocol for using this compound as a qNMR internal standard is not available in the literature, a general protocol can be outlined based on standard qNMR practices.

General qNMR Protocol using an Internal Standard

This protocol provides a general framework for performing a qNMR experiment with an internal standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_process Data Processing & Analysis weigh_analyte Accurately weigh analyte weigh_is Accurately weigh internal standard weigh_analyte->weigh_is dissolve Dissolve both in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer setup Set quantitative parameters (e.g., relaxation delay) transfer->setup acquire Acquire spectrum setup->acquire process Phase and baseline correct spectrum acquire->process integrate Integrate analyte and IS signals process->integrate calculate Calculate purity/concentration integrate->calculate

A generalized workflow for a qNMR experiment with an internal standard.

1. Sample Preparation:

  • Accurately weigh a specific amount of the analyte and the internal standard using a microbalance.[12]

  • Dissolve both compounds completely in a known volume of a suitable deuterated solvent in a vial.

  • Transfer the solution to an NMR tube.

2. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum using quantitative parameters. This includes a sufficient relaxation delay (D1), which should be at least 5 times the longest T₁ relaxation time of any signal of interest.[2]

  • Ensure a high signal-to-noise ratio (S/N > 250) for accurate integration.[7]

  • Use a 90° pulse angle for maximum signal intensity.

3. Data Processing:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

4. Calculation of Purity: The purity of the analyte can be calculated using the following equation[1]:

Where:

  • I_analyte and I_IS are the integrals of the signals for the analyte and internal standard, respectively.

  • N_analyte and N_IS are the number of protons giving rise to the respective signals.

  • M_analyte and M_IS are the molar masses of the analyte and internal standard.

  • m_analyte and m_IS are the masses of the analyte and internal standard.

  • Purity_IS is the purity of the internal standard.

Purity_Calculation cluster_inputs Experimental Inputs I_analyte Analyte Integral (I_analyte) Purity_analyte Analyte Purity I_analyte->Purity_analyte I_IS IS Integral (I_IS) I_IS->Purity_analyte N_analyte Analyte Protons (N_analyte) N_analyte->Purity_analyte N_IS IS Protons (N_IS) N_IS->Purity_analyte M_analyte Analyte Molar Mass (M_analyte) M_analyte->Purity_analyte M_IS IS Molar Mass (M_IS) M_IS->Purity_analyte m_analyte Analyte Mass (m_analyte) m_analyte->Purity_analyte m_IS IS Mass (m_IS) m_IS->Purity_analyte P_IS IS Purity (Purity_IS) P_IS->Purity_analyte

References

A Comparative Analysis of Trityl and Benzyl Protecting Groups in Carbohydrate Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the complex landscape of carbohydrate synthesis, the strategic selection and application of protecting groups are paramount to achieving regioselectivity and stereocontrol. Among the arsenal (B13267) of hydroxyl protecting groups, the triphenylmethyl (trityl, Tr) and benzyl (B1604629) (Bn) groups are fundamental tools, each possessing distinct characteristics that render them suitable for different synthetic strategies. This guide provides a comprehensive comparison of trityl and benzyl groups, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in designing efficient and successful carbohydrate syntheses.

Core Comparison: Selectivity, Stability, and Orthogonality

The primary distinction between trityl and benzyl ethers lies in their steric bulk and their cleavage conditions, which dictates their application in orthogonal protection strategies.

Trityl (Tr) Group: The most significant advantage of the trityl group is its pronounced steric hindrance, which leads to a high degree of selectivity for the sterically accessible primary hydroxyl group (e.g., the 6-OH of hexopyranosides).[1] This selectivity is a cornerstone of many multi-step carbohydrate syntheses, allowing for the differential protection of hydroxyl groups.[1][2][3] Trityl ethers are stable under basic and hydrogenolytic conditions but are readily cleaved under mild acidic conditions, a property attributed to the formation of the highly stable trityl cation upon cleavage.[1]

Benzyl (Bn) Group: In contrast, the benzyl group generally exhibits low to moderate regioselectivity for hydroxyl groups, often requiring specific strategies for selective protection.[1] Benzyl ethers are renowned for their stability across a wide range of reaction conditions, including both acidic and basic environments.[4] The removal of benzyl groups is most commonly and efficiently achieved through catalytic hydrogenation.[4][5][6]

The differing lability of trityl (acid-labile) and benzyl (hydrogenolysis-labile) groups makes them an excellent orthogonal pair. This orthogonality allows for the selective deprotection of one group while the other remains intact, a crucial feature in the synthesis of complex oligosaccharides.[1][6]

Quantitative Data Comparison

The following tables summarize typical experimental data for the protection and deprotection of hydroxyl groups in carbohydrates using trityl and benzyl groups.

Table 1: Protection of Hydroxyl Groups

Protecting GroupReagentTypical Yield (%)SelectivityKey Considerations
Trityl (Tr) Trityl chloride (TrCl), Pyridine (B92270)~80-88% for primary -OH[7]High for primary hydroxyls due to steric hindrance[1][2]Often requires a slight excess of trityl chloride and a catalytic amount of DMAP.[1] The large trityl group increases the hydrophobicity of the carbohydrate, aiding in purification.[1]
Benzyl (Bn) Benzyl bromide (BnBr), Sodium hydride (NaH)Good to excellentLow to moderate; generally non-selective[1]Strong base like NaH is typically used. Reaction can be performed on multiple hydroxyl groups simultaneously (perbenzylation).

Table 2: Deprotection of Trityl and Benzyl Ethers

Protecting GroupDeprotection MethodReagentsTypical Yield (%)Key Considerations
Trityl (Tr) Mild Acid Hydrolysis80% aqueous acetic acid[1] or formic acid[2][8]Good to excellentThe reaction is typically monitored by TLC. Co-evaporation with toluene (B28343) can remove residual acid.[1] Can be selectively removed in the presence of benzyl ethers.[6]
Benzyl (Bn) Catalytic HydrogenationH₂, 10% Pd/C[4]ExcellentRequires a hydrogen source and a palladium catalyst. Toluene is a byproduct.[4] Not compatible with other reducible functional groups like alkenes or azides.[9]
Benzyl (Bn) Catalytic Transfer Hydrogenation10% Pd/C, Ammonium formate[4] or Triethylsilane[5][9]ExcellentAvoids the use of flammable hydrogen gas.[5][9] Can sometimes offer better selectivity.[9]

Experimental Protocols

Protection Protocols

Protocol 1: Selective Tritylation of a Primary Hydroxyl Group [1][7]

  • Materials: Methyl α-D-glucopyranoside, Anhydrous pyridine, Trityl chloride (TrCl), 4-Dimethylaminopyridine (DMAP, catalytic), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • Dissolve methyl α-D-glucopyranoside (1.0 eq) in anhydrous pyridine.

    • Add trityl chloride (1.1 - 1.5 eq) and a catalytic amount of DMAP to the solution.

    • Stir the reaction mixture at room temperature for 16-24 hours and monitor by TLC.

    • Upon completion, quench the reaction with methanol (B129727) and remove pyridine under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica (B1680970) gel column chromatography to afford methyl 6-O-trityl-α-D-glucopyranoside.

Protocol 2: Perbenzylation of a Carbohydrate

  • Materials: Glucose derivative, Anhydrous N,N-Dimethylformamide (DMF), Sodium hydride (NaH, 60% dispersion in mineral oil), Benzyl bromide (BnBr).

  • Procedure:

    • Dissolve the glucose derivative in anhydrous DMF under an inert atmosphere.

    • Cool the solution to 0 °C and add NaH portion-wise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

    • Add BnBr dropwise at 0 °C.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, quench the reaction by the slow addition of methanol at 0 °C.

    • Partition the mixture between water and ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Deprotection Protocols

Protocol 3: Deprotection of a Trityl Ether [1]

  • Materials: Tritylated carbohydrate, 80% aqueous acetic acid, Toluene.

  • Procedure:

    • Dissolve the tritylated carbohydrate in 80% aqueous acetic acid.

    • Stir the solution at room temperature or slightly elevated temperature (e.g., 40-60 °C) and monitor the reaction by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Co-evaporate the residue with toluene to remove residual acetic acid.

    • The deprotected carbohydrate can be purified by recrystallization or chromatography if necessary.

Protocol 4: Deprotection of Benzyl Ethers by Catalytic Hydrogenation [4]

  • Materials: Benzyl-protected carbohydrate, Tetrahydrofuran (THF), Methanol (MeOH), 10% Palladium on carbon (Pd/C), Hydrogen gas (H₂).

  • Procedure:

    • In a round-bottom flask, dissolve the benzyl-protected carbohydrate in a mixture of THF and MeOH.

    • Carefully add 10% Pd/C to the solution.

    • Seal the flask, purge with an inert gas, and then introduce hydrogen gas (e.g., via a balloon).

    • Stir the reaction mixture vigorously at room temperature for 16 hours, monitoring by TLC.

    • Upon completion, filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected carbohydrate.

Visualizing the Chemistry: Diagrams

Protection_Mechanisms cluster_trityl Trityl Protection (SN1-like) cluster_benzyl Benzyl Protection (SN2 - Williamson Ether Synthesis) Carb_OH Carbohydrate-OH Carb_OTr Carbohydrate-O-Trityl Carb_OH->Carb_OTr TrCl Trityl-Cl Tr_cation Trityl Cation (+) TrCl->Tr_cation Pyridine Base Pyridine Tr_cation->Carb_OTr Carb_OH_Bn Carbohydrate-OH Carb_O_minus Carbohydrate-O⁻ Na⁺ Carb_OH_Bn->Carb_O_minus NaH Base_Bn NaH Carb_OBn Carbohydrate-O-Benzyl Carb_O_minus->Carb_OBn BnBr Benzyl-Br BnBr->Carb_OBn

Caption: Mechanisms of Trityl and Benzyl Protection.

Deprotection_Pathways cluster_deprotection Orthogonal Deprotection Strategy Protected_Carb Carbohydrate with Trityl and Benzyl Groups (e.g., 6-O-Tr, 2,3,4-O-Bn) Detritylation Mild Acid (e.g., 80% AcOH) Protected_Carb->Detritylation Debenzylation Catalytic Hydrogenation (H₂, Pd/C) Protected_Carb->Debenzylation Carb_OH_Bn 6-OH Free 2,3,4-O-Bn Detritylation->Carb_OH_Bn Fully_Deprotected_from_Tr Fully Deprotected Carbohydrate Detritylation->Fully_Deprotected_from_Tr Carb_Tr_OH 2,3,4-OH Free 6-O-Tr Debenzylation->Carb_Tr_OH Fully_Deprotected_from_Bn Fully Deprotected Carbohydrate Debenzylation->Fully_Deprotected_from_Bn Carb_OH_Bn->Debenzylation Carb_Tr_OH->Detritylation

Caption: Orthogonal Deprotection of Trityl and Benzyl Groups.

Experimental_Workflow Start Starting Carbohydrate (e.g., Methyl Glucopyranoside) Step1 Selective Protection of Primary -OH Start->Step1 Trityl Chloride, Pyridine Intermediate1 6-O-Trityl Derivative Step1->Intermediate1 Step2 Protection of Secondary -OHs Intermediate1->Step2 Benzyl Bromide, NaH Intermediate2 Fully Protected Intermediate (6-O-Tr, 2,3,4-O-Bn) Step2->Intermediate2 Step3 Selective Deprotection of Primary -OH Intermediate2->Step3 Mild Acid Intermediate3 Intermediate with Free 6-OH Step3->Intermediate3 Step4 Functionalization at 6-OH Intermediate3->Step4 Intermediate4 Modified Carbohydrate Step4->Intermediate4 Step5 Final Deprotection Intermediate4->Step5 H₂, Pd/C End Final Product Step5->End

Caption: Synthetic Workflow Utilizing Trityl and Benzyl Groups.

References

Assessing the impact of steric hindrance of the trityl group on reaction outcomes.

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, the triphenylmethyl (trityl) group stands as a stalwart protecting group for primary alcohols, its efficacy deeply rooted in its significant steric bulk. This steric hindrance is not merely a passive trait but an active determinant of reaction outcomes, influencing selectivity, reaction rates, and stereochemistry. This guide provides a comprehensive comparison of the trityl group's performance against common alternatives, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on its impact.

Performance Comparison: Trityl vs. Silyl (B83357) Ethers

The most common alternatives to the trityl group for the protection of primary alcohols are bulky silyl ethers, such as tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS). The choice between these groups often hinges on the desired balance of steric protection and the specific reaction conditions required for deprotection.

Reaction Yields and Times

The steric bulk of the trityl group, while ensuring high selectivity for primary alcohols, can sometimes lead to longer reaction times compared to less hindered protecting groups. The following table provides a comparison of reaction outcomes for the protection of the primary alcohol of a glucose derivative.

Table 1: Comparison of Protection and Deprotection of Methyl α-D-glucopyranoside

Reaction Protecting Group Reagents Solvent Reaction Time Yield (%)
6-O-Protection Trityl (Tr)Trityl chloride, Pyridine (B92270)Pyridine12-16 h85-95
TBDMSTBDMS-Cl, Imidazole (B134444)DMF2-4 h~90
6-O-Deprotection Trityl (Tr)80% Aqueous Acetic AcidAcetic Acid/Water2-4 h (60-80°C)>90
TBDMSTBAFTHF1-2 h>95

Note: Reaction times and yields can vary depending on the specific substrate and reaction conditions.[1]

Impact on Stereoselectivity

The steric encumbrance of the trityl group can be strategically employed to control the stereochemical outcome of a reaction. By blocking one face of a molecule, it can direct an incoming reagent to the opposite, less hindered face, thereby enhancing diastereoselectivity.

A study on the nucleophilic addition to L-erythrulose derivatives demonstrated that bulky protecting groups, including the trityl group, play a crucial role in directing the stereochemical course of the reaction.[2] While the original study provides a detailed discussion, the general principle is that the large trityl group can lock the conformation of the substrate, leading to a highly selective attack of the nucleophile.

Table 2: Influence of Bulky Protecting Groups on Diastereoselectivity

Substrate Protecting Group Reaction Major Diastereomer Diastereomeric Ratio (d.r.)
Protected ErythruloseTritylOrganometallic AdditionsynHigh
Protected ErythruloseSilyl (e.g., TBDPS)Organometallic AdditionsynHigh

Note: The specific diastereomeric ratios are highly dependent on the exact substrate and reaction conditions.

The Trityl Family: Modulating Steric and Electronic Effects

The steric and electronic properties of the trityl group can be fine-tuned by introducing substituents on the phenyl rings. Methoxy-substituted trityl groups, such as monomethoxytrityl (MMT) and dimethoxytrityl (DMT), are common variants. While primarily known for their increased acid lability, these modifications can also subtly alter the group's steric profile. The bulky nature of the DMT group, for instance, is critical for preventing unintended reactions at the 5'-position during oligonucleotide synthesis.[3][4]

Table 3: Relative Acid Lability of Trityl Derivatives

Protecting Group Abbreviation Relative Rate of Cleavage (Approx.)
TritylTr1
MonomethoxytritylMMT10-30
DimethoxytritylDMT100-300

This tunable lability allows for orthogonal protection strategies where different trityl-based groups can be selectively removed in the presence of each other.

Experimental Protocols

Detailed methodologies are essential for reproducible results. The following are representative protocols for the protection and deprotection of a primary alcohol using trityl chloride and, for comparison, TBDMS chloride.

Protocol 1: Selective Tritylation of a Primary Hydroxyl Group in a Diol

Objective: To selectively protect the primary hydroxyl group of a diol (e.g., 1,2-hexanediol) in the presence of a secondary hydroxyl group.

Materials:

  • 1,2-Hexanediol (1.0 eq)

  • Trityl chloride (1.1 eq)

  • Anhydrous pyridine

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve the diol in anhydrous pyridine.

  • Add trityl chloride in portions to the stirred solution at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with methanol.

  • Remove the pyridine under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield the 1-O-tritylated diol.[5]

Protocol 2: Protection of a Primary Alcohol as a TBDMS Ether

Objective: To protect a primary alcohol as a TBDMS ether.

Materials:

  • Primary alcohol (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq)

  • Imidazole (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the primary alcohol and imidazole in anhydrous DMF.

  • Add TBDMS-Cl to the solution at room temperature.

  • Stir the mixture for 2-4 hours, monitoring by TLC.

  • Once complete, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.[1]

Protocol 3: Deprotection of a Trityl Ether

Objective: To remove the trityl protecting group under mild acidic conditions.

Materials:

Procedure:

  • Dissolve the trityl ether in 80% aqueous acetic acid.

  • Heat the solution to 60-80°C for 2-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate the residue with toluene to remove residual acetic acid. The deprotected alcohol is often pure enough for the next step, or can be purified by chromatography.[1]

Protocol 4: Deprotection of a TBDMS Ether

Objective: To remove the TBDMS protecting group using a fluoride (B91410) source.

Materials:

  • TBDMS-protected alcohol

  • Tetrabutylammonium fluoride (TBAF) (1 M solution in THF, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TBDMS ether in THF.

  • Add the TBAF solution at room temperature and stir, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography if necessary.[5]

Visualizing the Workflow and Logic

The following diagrams illustrate the general workflow for the protection and deprotection of a primary alcohol and the orthogonal relationship between trityl and silyl protecting groups.

G cluster_protection Protection Workflow cluster_deprotection Deprotection Workflow Primary_Alcohol Primary Alcohol Protecting_Agent Trityl-Cl or Silyl-Cl + Base Primary_Alcohol->Protecting_Agent Reaction Protected_Alcohol Protected Alcohol Protecting_Agent->Protected_Alcohol Purification Protected_Alcohol_2 Protected Alcohol Deprotection_Reagent Acid (for Trityl) or Fluoride (for Silyl) Protected_Alcohol_2->Deprotection_Reagent Reaction Deprotected_Alcohol Deprotected Alcohol Deprotection_Reagent->Deprotected_Alcohol Work-up G Start Diol with Primary and Secondary -OH Tritylation Tritylation (Selective for Primary -OH) Start->Tritylation Intermediate_1 Mono-Tritylated Diol Tritylation->Intermediate_1 Silylation Silylation of Secondary -OH Intermediate_2 Fully Protected Diol Silylation->Intermediate_2 Acidic_Deprotection Mild Acidic Deprotection Intermediate_3 Silyl-Protected Alcohol Acidic_Deprotection->Intermediate_3 Fluoride_Deprotection Fluoride Deprotection Final_Product Deprotected Diol Fluoride_Deprotection->Final_Product Intermediate_1->Silylation Intermediate_2->Acidic_Deprotection Intermediate_3->Fluoride_Deprotection

References

A Comparative Guide to Bromotriphenylmethane in Synthesis: Applications, Limitations, and Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate protecting group is a critical decision in the design of a successful synthetic route. Bromotriphenylmethane, as a precursor to the widely used trityl (triphenylmethyl) protecting group, has long been a staple in the synthetic chemist's toolbox, particularly for the selective protection of primary alcohols. This guide provides an objective comparison of this compound's performance against common alternatives, supported by experimental data, detailed protocols, and visualizations to aid in strategic synthetic planning.

Applications of this compound in Synthesis

This compound is primarily utilized for the introduction of the trityl (Tr) group to protect alcohols, amines, and thiols. The trityl group is valued for its steric bulk, which allows for the regioselective protection of primary alcohols over more hindered secondary and tertiary alcohols. This selectivity is crucial in the synthesis of complex molecules such as carbohydrates and nucleosides.

Beyond its role in protection chemistry, this compound serves as an intermediate in the synthesis of various dyes, pigments, and pharmaceutical compounds.[1] Its reactivity is also leveraged in polymer chemistry and it is sometimes used as a standard in analytical methods.[1]

The protection of an alcohol with this compound proceeds via a unimolecular nucleophilic substitution (SN1) mechanism. This is due to the exceptional stability of the intermediate triphenylmethyl carbocation.

Limitations of this compound

Despite its utility, the use of this compound is not without its drawbacks. The primary limitations stem from the properties of the trityl group itself:

  • Steric Hindrance: While advantageous for selectivity, the significant steric bulk of the trityl group can hinder subsequent reactions at neighboring stereocenters.[2] For instance, the formation of amide bonds from trityl-protected amino acids can be difficult.[2] Similarly, the hydrolysis of esters of trityl-protected amino acids can be challenging due to steric hindrance.[2]

  • Acid Sensitivity: The trityl group is highly sensitive to acidic conditions and is readily cleaved. While this allows for mild deprotection, it also limits the scope of reactions that can be performed in its presence.

  • Formation of Byproducts: The trityl cation generated during deprotection can sometimes lead to the formation of byproducts through reactions with other nucleophiles present in the reaction mixture.

  • Depurination in Oligonucleotide Synthesis: In the context of DNA synthesis, the acidic conditions required for detritylation can lead to the unwanted side reaction of depurination, where the glycosidic bond of purine (B94841) nucleosides is cleaved.

Comparative Analysis with Alternative Protecting Groups

The limitations of the trityl group have led to the development and widespread use of several alternative protecting groups for alcohols. The most common alternatives include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS), and benzyl (B1604629) ethers (Bn).

Quantitative Performance Comparison

The following table summarizes the performance of tritylating agents (like this compound) in comparison to common alternatives for the selective protection of a primary alcohol in a diol.

Protecting GroupReagent and ConditionsSubstrateProduct(s)Yield of 1°-Monoprotected Product
Trityl (Tr) Trityl chloride (1.1 eq), pyridine (B92270), DMAP (cat.), CH₂Cl₂, rt, 12 h1,2-Hexanediol1-O-trityl-1,2-hexanediol~85%[3]
TBDMS TBDMS chloride (1.1 eq), imidazole, DMF, rt, 2-4 h1,2-Hexanediol1-O-TBDMS-1,2-hexanediol>90% (less selective than trityl)[4]
Benzyl (Bn) Benzyl bromide (1.1 eq), NaH, THF, rt, 2-12 h1,2-HexanediolMixture of 1-O-Bn, 2-O-Bn, and 1,2-di-O-BnLow selectivity[3]

Table 1: Comparison of Protecting Groups for the Selective Protection of a Primary Alcohol.

The data highlights the superior selectivity of the trityl group for primary alcohols due to its steric bulk. While TBDMS ethers can be formed in high yield, their selectivity between primary and secondary alcohols is less pronounced. Benzyl ethers generally show poor selectivity.

Orthogonality and Deprotection Conditions

A key consideration in choosing a protecting group is its orthogonality, which is the ability to remove one protecting group without affecting another. Trityl, TBDMS, and benzyl ethers exhibit excellent orthogonality.

Protecting GroupTypical Deprotection ReagentsStability
Trityl (Tr) Mild acid (e.g., 80% acetic acid, TFA)Stable to base, hydrogenolysis, and fluoride
TBDMS Fluoride sources (e.g., TBAF, HF-pyridine)Stable to base and hydrogenolysis; moderately stable to acid
Benzyl (Bn) Hydrogenolysis (e.g., H₂, Pd/C)Stable to acid, base, and fluoride

Table 2: Orthogonality of Common Alcohol Protecting Groups.

Experimental Protocols

Protection of a Primary Alcohol using this compound

Objective: To selectively protect the primary hydroxyl group of a diol.

Materials:

  • Diol (e.g., 1,2-hexanediol)

  • This compound

  • Anhydrous Pyridine

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the diol (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of DMAP (0.1 eq).

  • Add this compound (1.1 eq) in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of methanol.

  • Remove the pyridine under reduced pressure.

  • Partition the residue between DCM and water.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Deprotection of a Trityl Ether

Objective: To remove the trityl protecting group from an alcohol.

Materials:

  • Trityl-protected alcohol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

Procedure:

  • Dissolve the trityl-protected alcohol in DCM.

  • Cool the solution to 0°C.

  • Add TFA dropwise (the amount will vary depending on the substrate, typically 2-10 equivalents).

  • Stir the reaction at 0°C or allow it to warm to room temperature, monitoring the deprotection by TLC.

  • Once the reaction is complete, carefully quench by adding saturated aqueous sodium bicarbonate until gas evolution ceases.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Visualizing Synthetic Strategy

The choice of a protecting group is a critical step in synthetic planning. The following diagrams illustrate the decision-making process and the mechanism of tritylation.

G start Select Protecting Group for Alcohol substrate Analyze Substrate: - Primary, secondary, or tertiary alcohol? - Other functional groups present? start->substrate conditions Consider Reaction Conditions: - Subsequent steps acidic, basic, or involve hydrogenolysis? substrate->conditions decision1 Need high selectivity for primary alcohol? conditions->decision1 trityl Trityl (from this compound) decision3 Subsequent steps involve fluoride? trityl->decision3 silyl Silyl (e.g., TBDMS) decision2 Subsequent steps involve acid? silyl->decision2 benzyl Benzyl (Bn) decision4 Subsequent steps involve hydrogenolysis? benzyl->decision4 decision1->trityl Yes decision1->silyl No decision2->silyl No decision2->benzyl Yes decision3->trityl No decision3->benzyl Yes decision4->trityl Yes decision4->benzyl No SN1_Mechanism reagents This compound + Alcohol step1 Step 1: Formation of Trityl Cation (Slow, Rate-Determining) reagents->step1 cation Trityl Cation (stabilized by resonance) step1->cation step2 Step 2: Nucleophilic Attack by Alcohol (Fast) cation->step2 protonated_ether Protonated Trityl Ether step2->protonated_ether step3 Step 3: Deprotonation (Fast) protonated_ether->step3 product Trityl Ether step3->product

References

Safety Operating Guide

Proper Disposal of Bromotriphenylmethane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of bromotriphenylmethane (also known as triphenylmethyl bromide or trityl bromide). The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. This compound is a corrosive solid and a halogenated organic compound, requiring disposal as hazardous waste.

Summary of Hazards and Disposal Data

Proper handling and disposal of this compound are dictated by its chemical properties and associated hazards. The following table summarizes key data for safe management.

ParameterValueCitation
UN Number UN1759 or UN3261[1][2]
Proper Shipping Name Corrosive solid, acidic, organic, n.o.s. (Triphenylmethyl bromide)[1][2]
Hazard Class 8 (Corrosive)[1][2]
Packing Group II[1][2]
GHS Hazard Statements H314: Causes severe skin burns and eye damage[3]
Incompatible Materials Strong oxidizing agents, bases, alcohols, amines.[4]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen halides (e.g., HBr).[4]

Experimental Protocol: Standard Disposal Procedure

Chemical neutralization of this compound in a laboratory setting is not a standard recommended procedure. The primary and approved method of disposal is to treat it as a hazardous waste. The following step-by-step protocol outlines the standard procedure for the disposal of this compound.

Materials:

  • Personal Protective Equipment (PPE): safety goggles, face shield, chemical-resistant gloves (e.g., nitrile), lab coat.

  • Designated, leak-proof, and sealable hazardous waste container for halogenated organic solids.

  • Hazardous waste labels.

  • Chemical fume hood.

Procedure:

  • Personnel Protection: Before handling this compound, ensure all required PPE is worn. All handling of the solid and its waste should be conducted within a certified chemical fume hood to avoid inhalation of dust.[5]

  • Waste Segregation: this compound waste must be segregated as halogenated organic waste . Do not mix with non-halogenated organic waste, as this can complicate and increase the cost of disposal.

  • Container Preparation:

    • Obtain a designated hazardous waste container that is compatible with corrosive solids.

    • The container must be clean, dry, and in good condition.

    • Affix a hazardous waste label to the container before adding any waste.

  • Waste Collection:

    • Carefully transfer solid this compound waste into the designated container using a clean scoopula or funnel. Avoid generating dust.

    • If disposing of contaminated materials (e.g., gloves, weighing paper), place them in the same container.

    • For spills, use an inert absorbent material, sweep up, and place in the designated waste container.[4]

  • Container Sealing and Storage:

    • Securely seal the container lid.

    • Wipe the exterior of the container to remove any contamination.

    • Store the sealed container in a designated satellite accumulation area that is cool, dry, and well-ventilated. The storage area should be away from incompatible materials.[4]

  • Disposal Request:

    • Once the container is full or ready for pickup, follow your institution's procedures for hazardous waste disposal. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.

    • Ensure the hazardous waste label is completely and accurately filled out with the chemical name ("this compound" or "Triphenylmethyl bromide") and concentration.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Bromotriphenylmethane_Disposal_Workflow start Start: Have This compound Waste ppe_check Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe_check fume_hood Work in a Chemical Fume Hood ppe_check->fume_hood waste_container Select Designated Halogenated Organic Solid Waste Container fume_hood->waste_container label_container Label Container as 'Hazardous Waste: Halogenated Organic' waste_container->label_container transfer_waste Carefully Transfer Waste to Container label_container->transfer_waste seal_container Securely Seal Container transfer_waste->seal_container store_waste Store in Satellite Accumulation Area seal_container->store_waste request_pickup Request Waste Pickup from EHS store_waste->request_pickup end End: Proper Disposal request_pickup->end

Caption: Workflow for the proper disposal of this compound.

Disclaimer: The information provided is for guidance purposes only. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for this compound before handling and disposal. All waste disposal must comply with local, state, and federal regulations.

References

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